Product packaging for D-Arabinopyranose(Cat. No.:CAS No. 28697-53-2)

D-Arabinopyranose

Número de catálogo: B1146372
Número CAS: 28697-53-2
Peso molecular: 150.13 g/mol
Clave InChI: SRBFZHDQGSBBOR-ZRMNMSDTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

D-arabinopyranose is d-Arabinose in its pyranose form.
This compound has been reported in Psidium guajava with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1146372 D-Arabinopyranose CAS No. 28697-53-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S,4R,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-ZRMNMSDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316251
Record name D-Arabinopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28697-53-2
Record name D-Arabinopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28697-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Arabinopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028697532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Arabinopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,4R,5R)-oxane-2,3,4,5-tetrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of D-Arabinopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation of D-Arabinopyranose. It details the methodologies for state-of-the-art spectroscopic and crystallographic techniques, presenting key quantitative data in accessible formats to aid researchers and professionals in the field of carbohydrate chemistry and drug development.

Introduction to this compound

D-Arabinose is a pentose monosaccharide with the chemical formula C₅H₁₀O₅. In aqueous solution, arabinose exists in equilibrium between its linear form and its cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. This guide focuses on the pyranose form, this compound, which can exist as two anomers, α-D-arabinopyranose and β-D-arabinopyranose, differing in the stereochemistry at the anomeric carbon (C1). The accurate determination of its structure is fundamental for understanding its biological roles and for its application in various fields, including drug design and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of carbohydrates in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the sugar's stereochemistry and conformation.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum of this compound in D₂O shows distinct signals for each proton. The anomeric proton (H-1) signals are typically found in the downfield region (δ 4.5-5.5 ppm) and their coupling constants (³JH1,H2) are diagnostic of the anomeric configuration. A larger coupling constant is characteristic of a trans-diaxial relationship between H-1 and H-2, while a smaller coupling constant indicates a cis or equatorial-axial relationship. The ¹³C NMR spectrum provides information on the chemical environment of each carbon atom.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) and ¹H-¹H Coupling Constants (J) for this compound Anomers in D₂O

AnomerAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹H-¹H Coupling Constants (Hz)
α-D-Arabinopyranose C15.2398.2³JH1,H2 = ~2-4
C23.5073.4³JH2,H3 = ~3-5
C33.6674.0³JH3,H4 = ~3-5
C43.9470.0³JH4,H5ax = ~3-5
C53.83 (ax), 3.78 (eq)67.9²JH5ax,H5eq = ~12
β-D-Arabinopyranose C14.6394.1³JH1,H2 = ~7-9
C23.2470.0³JH2,H3 = ~8-10
C33.5870.1³JH3,H4 = ~3-5
C43.8870.2³JH4,H5ax = ~3-5
C53.95 (ax), 3.52 (eq)64.0²JH5ax,H5eq = ~12

Note: Chemical shifts and coupling constants can vary slightly depending on experimental conditions such as temperature, concentration, and pH.

2D NMR: COSY, HSQC, and HMBC

Two-dimensional NMR experiments are essential for establishing the connectivity within the this compound molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. This allows for the tracing of the proton sequence within the sugar ring, starting from the well-resolved anomeric proton.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak represents a C-H bond, enabling the direct assignment of the carbon signals based on the already assigned proton signals.[1][3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). HMBC is crucial for confirming the overall structure and for identifying long-range connectivities, which can be particularly useful in more complex carbohydrate structures.[2][4]

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O, 99.9%). For samples sensitive to pH, a buffer can be added.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe. Tune and match the probe for both ¹H and ¹³C frequencies.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Typical parameters: spectral width of 10-12 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Suppress the residual HOD signal using presaturation.

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-enhanced COSY45 or COSY90 experiment.

    • HSQC: Acquire a sensitivity-enhanced gradient HSQC experiment.

    • HMBC: Acquire a gradient HMBC experiment, with the long-range coupling delay optimized for J-couplings of 4-8 Hz.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the 1D ¹H signals and pick peaks in all spectra. Analyze the cross-peaks in the 2D spectra to establish connectivities and assign all signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. Since carbohydrates are not volatile, a derivatization step is required prior to GC-MS analysis.

GC-MS with Derivatization

Trimethylsilylation is a common derivatization method for carbohydrates. The hydroxyl groups of this compound react with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (TMS) ethers, which are volatile and suitable for GC analysis. The mass spectrum of the derivatized arabinose will show characteristic fragmentation patterns.

Table 2: Common Mass Fragments for Trimethylsilylated this compound

m/zInterpretation
73[Si(CH₃)₃]⁺
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺
204Fragment from cleavage of the pyranose ring
217Fragment from cleavage of the pyranose ring
305[M - CH₃ - TMSOCH₂]⁺
319Fragment from cleavage of the pyranose ring

Note: The fragmentation pattern can be complex due to the presence of multiple anomers and ring forms in the derivatized sample.[5]

Experimental Protocol for GC-MS Analysis
  • Derivatization (Trimethylsilylation):

    • Place 1-2 mg of dry this compound in a reaction vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Seal the vial and heat at 70-80°C for 30-60 minutes.[6][7]

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Gas Chromatograph: Use a capillary column suitable for sugar analysis (e.g., DB-5ms).

    • Injector: Set the temperature to 250-280°C. Inject 1 µL of the derivatized sample in split or splitless mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.

    • Mass Spectrometer: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-650.

  • Data Analysis: Identify the peaks corresponding to the different anomers of derivatized this compound based on their retention times and mass spectra. Compare the obtained mass spectra with library data for confirmation.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.

Crystal Structure of this compound

To perform X-ray crystallography, a single crystal of high quality is required. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms in the crystal lattice.

Table 3: Crystallographic Data for this compound

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a6.54 Å
b7.78 Å
c12.01 Å
α90°
β90°
γ90°
Volume 611.5 ų
Z 4

Note: These values are representative and can be found in crystallographic databases such as the Crystallography Open Database (COD) under specific entry codes.

Experimental Protocol for X-ray Crystallography
  • Crystallization: Dissolve this compound in a suitable solvent or solvent mixture (e.g., ethanol/water). Allow the solvent to evaporate slowly at a constant temperature to promote the growth of single crystals.

  • Crystal Mounting: Carefully select a single crystal of appropriate size and quality and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Use this map to determine the positions of the atoms. Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

Logical Workflow and Interplay of Techniques

The elucidation of the structure of this compound is a multi-step process where each technique provides complementary information.

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Solid-State Analysis cluster_confirmation Final Confirmation Sample Isolation\nand Purification Sample Isolation and Purification 1D NMR (1H, 13C) 1D NMR (1H, 13C) Sample Isolation\nand Purification->1D NMR (1H, 13C) Mass Spectrometry (GC-MS) Mass Spectrometry (GC-MS) Sample Isolation\nand Purification->Mass Spectrometry (GC-MS) X-ray Crystallography X-ray Crystallography Sample Isolation\nand Purification->X-ray Crystallography 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC, HMBC) Structure Confirmation Structure Confirmation 2D NMR (COSY, HSQC, HMBC)->Structure Confirmation Mass Spectrometry (GC-MS)->Structure Confirmation X-ray Crystallography->Structure Confirmation

Caption: Overall workflow for the structure elucidation of this compound.

The interplay of these techniques provides a comprehensive picture of the molecule's structure.

G 1D NMR 1D NMR 2D NMR 2D NMR 1D NMR->2D NMR Provides Starting Assignments Structure Structure 1D NMR->Structure Anomer Ratio, Basic Structure 2D NMR->Structure Connectivity, Stereochemistry MS MS MS->Structure Molecular Weight, Formula X-ray X-ray X-ray->Structure 3D Structure, Absolute Config.

Caption: Interplay of analytical techniques for structure elucidation.

Conclusion

The structural elucidation of this compound requires a synergistic approach, integrating data from various advanced analytical techniques. NMR spectroscopy provides detailed information about the molecule's structure in solution, including stereochemistry and conformation. GC-MS offers valuable data on molecular weight and fragmentation patterns after appropriate derivatization. Finally, X-ray crystallography delivers an unambiguous determination of the three-dimensional structure in the solid state. By combining the insights from these methods, researchers can achieve a complete and accurate characterization of this compound, which is essential for its application in scientific research and industrial development.

References

An In-depth Technical Guide to D-Arabinopyranose: Natural Sources, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Arabinopyranose, a rare aldopentose monosaccharide, is of growing interest in various scientific fields, including drug development and glycobiology. Unlike its more abundant L-enantiomer, D-arabinose is found in nature in limited quantities, primarily as a constituent of complex glycans in select organisms. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and analytical techniques for its characterization. Given the scarcity of D-arabinose from natural origins, chemical synthesis methods are also presented as viable alternatives for obtaining this valuable compound. Furthermore, this guide illustrates key metabolic pathways involving D-arabinose and outlines standard experimental workflows for its analysis.

Natural Sources of this compound

The natural occurrence of this compound in its free monosaccharide form is exceedingly rare. It is typically found as a component of more complex carbohydrates, such as polysaccharides and glycosides. The identification of natural sources has been limited to a few specific organisms across different biological kingdoms.

Marine Sponges

One of the most cited and significant sources of this compound is the marine sponge, particularly Hippospongia gossypina.[1] D-arabinose was isolated from a complex acidic polysaccharide found in the connective tissue of this sponge.[1] Marine sponges are known to produce a diverse array of unique secondary metabolites, and the presence of D-arabinose in their glycans highlights their unique biochemical pathways.

Plant Kingdom

In the plant kingdom, this compound has been identified in several species, typically as a component of glycosides or polysaccharides:

  • Psidium guajava (Guava): The leaves of the guava plant have been found to contain flavonoid glycosides, such as quercetin-3-O-β-D-arabinopyranoside, where D-arabinose is the sugar moiety.[2]

  • Medicago sativa (Alfalfa): Polysaccharides extracted from alfalfa contain arabinose as one of the constituent monosaccharides.[3][4][5][6] While the specific enantiomeric form is not always detailed in compositional analyses, the presence of arabinose suggests a potential source that warrants further investigation for the D-form.

  • Capsicum annuum (Bell Pepper): Reports indicate the presence of arabinose in bell peppers, though its specific isomeric form and the nature of its linkage within complex carbohydrates are not extensively documented.[7]

It is crucial to note that in most phytochemical studies, the stereochemistry of arabinose is not explicitly determined. Therefore, while these sources are promising, confirmation of the D-enantiomer is a necessary step.

Isolation and Purification of this compound from Natural Sources

The isolation of this compound from its natural sources is a multi-step process that involves the extraction of the parent polysaccharide or glycoside, followed by hydrolysis to release the monosaccharide, and subsequent purification.

General Experimental Protocol: Acid Hydrolysis of Polysaccharides

This protocol is a generalized procedure for the liberation of monosaccharides from complex carbohydrates and would require optimization for specific starting materials.

Objective: To hydrolyze polysaccharides to their constituent monosaccharides.

Materials:

  • Dried and ground source material (e.g., sponge tissue, plant leaves)

  • Trifluoroacetic acid (TFA), 2 M

  • Methanol

  • Nitrogen gas supply

  • Heating block or oven

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Sample Preparation: Weigh approximately 10-20 mg of the dried and ground source material into a screw-cap reaction vial.

  • Hydrolysis: Add 2 mL of 2 M TFA to the vial. Seal the vial tightly.

  • Incubation: Place the vial in a heating block or oven at 121°C for 2 hours.

  • Solvent Removal: After cooling to room temperature, centrifuge the vial to pellet any insoluble material. Transfer the supernatant to a new vial. Dry the supernatant under a stream of nitrogen gas.

  • TFA Removal: To ensure complete removal of TFA, add 1 mL of methanol to the dried residue and evaporate to dryness under nitrogen. Repeat this step twice.

  • Storage: The resulting monosaccharide mixture can be stored at -20°C for further analysis and purification.

Purification of this compound

Following hydrolysis, the resulting mixture of monosaccharides needs to be purified to isolate this compound. Chromatographic techniques are typically employed for this purpose.

  • Column Chromatography: Separation can be achieved using columns packed with cation exchange resins (e.g., in the Ca²⁺ or Ba²⁺ form) or silica gel, with appropriate solvent systems. The choice of stationary and mobile phases will depend on the composition of the monosaccharide mixture.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC with an amino-bonded or a specific carbohydrate analysis column is a highly effective method for isolating pure this compound. The separation can be monitored using a refractive index (RI) detector.

Chemical Synthesis of this compound

Due to the low abundance of this compound in nature, chemical synthesis provides a reliable alternative for obtaining this compound. The Ruff degradation of D-glucose is a classical method for this purpose.

Experimental Protocol: Ruff Degradation of D-Glucose

Objective: To synthesize D-Arabinose from D-Glucose by shortening the carbon chain by one carbon.

Materials:

  • D-Glucose

  • Bromine water

  • Calcium carbonate

  • Hydrogen peroxide (30%)

  • Ferric sulfate or Ferric acetate (as a catalyst)

  • Ethanol

Procedure:

  • Oxidation of D-Glucose: Dissolve D-glucose in water and add bromine water. Allow the reaction to proceed until the aldehyde group at C1 is oxidized to a carboxylic acid, forming D-gluconic acid. The reaction can be monitored by the disappearance of the bromine color.

  • Formation of the Calcium Salt: Neutralize the D-gluconic acid solution with calcium carbonate. The calcium salt of D-gluconic acid will precipitate. Filter and collect the precipitate.

  • Oxidative Decarboxylation: Suspend the calcium D-gluconate in water and add a catalytic amount of a ferric salt. Add 30% hydrogen peroxide dropwise while stirring. This will induce oxidative decarboxylation, removing C1 as CO₂ and forming D-arabinose.

  • Isolation of D-Arabinose: After the reaction is complete, remove the calcium and iron salts by precipitation and filtration. The resulting solution containing D-arabinose can be concentrated and the D-arabinose crystallized from ethanol.

Quantitative Data

Quantitative data regarding the yield and purity of this compound from natural sources is very limited in the existing literature. The concentration of arabinose within the total monosaccharide composition of polysaccharides from sources like Medicago sativa has been reported, but the specific yield of the D-enantiomer after isolation is not well-documented. For synthetic routes, the yield of the Ruff degradation is variable and often modest.

Source/Method Arabinose Content/Yield Purity Reference
Medicago sativa PolysaccharideMolar ratio of arabinose can vary, e.g., 8.0 in one studyNot applicable (part of a mixture)[3][6]
Ruff Degradation of D-GlucoseYields are typically in the range of 40-50%High purity can be achieved after crystallizationGeneral textbook knowledge

Signaling and Metabolic Pathways

While specific signaling pathways directly initiated by this compound are not well-elucidated, its metabolic fate has been studied in some organisms.

Catabolic Pathway in Escherichia coli

In certain strains of E. coli, D-arabinose can be catabolized through a pathway that utilizes some of the enzymes from the L-fucose metabolic pathway.[1][2]

D_Arabinose_Catabolism D_Arabinose D-Arabinose D_Ribulose D-Ribulose D_Arabinose->D_Ribulose L-fucose isomerase D_Ribulose_1_P D-Ribulose-1-phosphate D_Ribulose->D_Ribulose_1_P L-fuculokinase DHAP Dihydroxyacetone phosphate D_Ribulose_1_P->DHAP L-fuculose-1-phosphate aldolase Glycolaldehyde Glycolaldehyde D_Ribulose_1_P->Glycolaldehyde L-fuculose-1-phosphate aldolase Glycolysis Glycolysis DHAP->Glycolysis

D-Arabinose Catabolism in E. coli.
Proposed Biosynthetic Pathway in Eukaryotes

A biosynthetic pathway for D-arabinose from D-glucose has been proposed in eukaryotes, such as the trypanosomatid Crithidia fasciculata.[5][8] This pathway involves intermediates of the pentose phosphate pathway.

D_Arabinose_Biosynthesis D_Glucose D-Glucose G6P Glucose-6-phosphate D_Glucose->G6P Hexokinase Ru5P D-Ribulose-5-phosphate G6P->Ru5P Pentose Phosphate Pathway Ara5P D-Arabinose-5-phosphate Ru5P->Ara5P D-arabinose-5-phosphate isomerase D_Arabinose D-Arabinose Ara5P->D_Arabinose Phosphatase

Proposed D-Arabinose Biosynthesis in Eukaryotes.

Experimental Workflows for Analysis and Characterization

The analysis and characterization of this compound involve standard techniques used for monosaccharide analysis.

General Workflow for Monosaccharide Analysis

Monosaccharide_Analysis_Workflow Start Polysaccharide/ Glycoside Sample Hydrolysis Acid Hydrolysis Start->Hydrolysis Derivatization Derivatization (e.g., silylation, acetylation) Hydrolysis->Derivatization TLC Thin-Layer Chromatography (TLC) Hydrolysis->TLC Qualitative Screening HPLC High-Performance Liquid Chromatography (HPLC) Hydrolysis->HPLC Quantitative Analysis GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS Compositional & Linkage Analysis Structure_Confirmation Structural Confirmation (e.g., NMR) HPLC->Structure_Confirmation GC_MS->Structure_Confirmation

General Workflow for Monosaccharide Analysis.
Key Experimental Protocols

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for the qualitative analysis of monosaccharides. Silica gel plates are typically used with a mobile phase consisting of a mixture of solvents such as n-butanol, ethanol, and water. Visualization can be achieved by spraying with a reagent like p-anisaldehyde-sulfuric acid followed by heating.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC with an amino-bonded column and a refractive index detector is commonly used. The mobile phase is typically a mixture of acetonitrile and water.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides detailed structural information, including the identification of specific monosaccharides and their linkage in oligosaccharides. Prior to analysis, the monosaccharides must be derivatized to increase their volatility. Common derivatization methods include silylation (e.g., with trimethylsilyl ethers) or conversion to alditol acetates.

Conclusion

This compound remains a rare and intriguing monosaccharide with potential applications in various fields of research and development. While its natural abundance is limited, this guide provides a comprehensive overview of its known sources and presents detailed methodologies for its isolation from natural matrices and its chemical synthesis. The elucidation of its metabolic pathways and the application of robust analytical workflows are crucial for advancing our understanding of this unique sugar and harnessing its potential. Further research into novel natural sources and the development of more efficient and stereoselective synthetic routes are warranted to increase the availability of this compound for future scientific endeavors.

References

A Novel Biosynthetic Pathway for D-Arabinopyranose in Eukaryotes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabinose, a five-carbon sugar, is a crucial component of various glycoconjugates in certain eukaryotes, playing a significant role in the biology of pathogenic trypanosomatids and potentially in other organisms. Unlike its more common enantiomer, L-arabinose, the biosynthetic origins of D-arabinose in eukaryotes have long remained elusive. This technical guide provides an in-depth overview of a recently elucidated biosynthetic pathway for D-arabinopyranose, originating from the central metabolite D-glucose. The pathway, identified through studies in the trypanosomatid Crithidia fasciculata, involves key steps within the pentose phosphate pathway and the novel enzymatic activity of a well-known metabolic enzyme. This guide summarizes the core pathway, presents available quantitative data, details the experimental methodologies used in its discovery, and provides a visual representation of the metabolic route.

The Core Biosynthetic Pathway

The biosynthesis of this compound in eukaryotes initiates from D-glucose and proceeds through the pentose phosphate pathway (PPP). The key steps are as follows:

  • Entry into the Pentose Phosphate Pathway: D-glucose is metabolized through glycolysis and the pentose phosphate pathway. The PPP generates pentose phosphates, including D-ribulose-5-phosphate.

  • Isomerization of D-Ribulose-5-Phosphate: The central and novel step in this pathway is the isomerization of D-ribulose-5-phosphate (D-Ru-5P) to D-arabinose-5-phosphate (D-Ara-5P). This reaction is catalyzed by glutamine:fructose-6-phosphate aminotransferase (GFAT), an enzyme primarily known for its role in the hexosamine biosynthetic pathway.[1][2] This discovery marks a previously unknown function for GFAT. Studies have shown that GFAT from various eukaryotes, including trypanosomatids, yeast, and humans, can catalyze this isomerization.[1]

  • Dephosphorylation and Isomerization: D-arabinose-5-phosphate is then dephosphorylated to D-arabinose. In solution, D-arabinose can exist in equilibrium between its furanose and pyranose forms, with this compound being a stable configuration.

  • Activation to GDP-D-Arabinopyranose: In trypanosomatids such as Leishmania major, D-arabinose is subsequently activated to a nucleotide sugar donor for incorporation into glycoconjugates. This is achieved by a bifunctional enzyme, arabinokinase/GDP-D-arabinopyranose pyrophosphorylase. This enzyme first phosphorylates D-arabinose to D-arabinose-1-phosphate, which is then converted to GDP-D-arabinopyranose using GTP.[3]

This pathway provides a direct link between central carbon metabolism and the synthesis of a key precursor for specialized glycoconjugates.

Pathway Diagram
digraph "this compound Biosynthesis" {
  graph [splines=ortho, nodesep=0.8, ranksep=1.2, fontname="Arial", fontsize=12];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

"D-Glucose" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pentose Phosphate Pathway" [fillcolor="#FBBC05", fontcolor="#202124"]; "D-Ribulose-5-Phosphate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "D-Arabinose-5-Phosphate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "D-Arabinose-1-Phosphate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "GDP-D-Arabinopyranose" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

"D-Glucose" -> "Pentose Phosphate Pathway"; "Pentose Phosphate Pathway" -> "D-Ribulose-5-Phosphate"; "D-Ribulose-5-Phosphate" -> "D-Arabinose-5-Phosphate" [label="GFAT", fontcolor="#202124"]; "D-Arabinose-5-Phosphate" -> "this compound" [label="Phosphatase"]; "this compound" -> "D-Arabinose-1-Phosphate" [label="Arabinokinase"]; "D-Arabinose-1-Phosphate" -> "GDP-D-Arabinopyranose" [label="GDP-D-Arap\nPyrophosphorylase"]; }

Caption: Key experimental workflows for elucidating the this compound biosynthesis pathway.

Conclusion and Future Directions

The discovery of this novel biosynthetic pathway for this compound in eukaryotes represents a significant advancement in our understanding of carbohydrate metabolism. The identification of GFAT as the key isomerase opens up new avenues for research into the regulation of this pathway and its physiological significance in various organisms. For drug development professionals, the enzymes in this pathway, particularly the bifunctional arabinokinase/pyrophosphorylase in pathogenic trypanosomatids, represent potential targets for the development of novel therapeutics. Future research should focus on obtaining detailed kinetic data for the GFAT-catalyzed isomerization, elucidating the regulatory mechanisms governing this pathway, and exploring its presence and function across a wider range of eukaryotic species.

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-Arabinopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabinopyranose, a pentose monosaccharide, is a carbohydrate of significant interest in various scientific and industrial fields, including biochemistry, food science, and pharmaceutical development. As an epimer of D-ribose, its structural characteristics impart unique physical and chemical properties that influence its biological roles and potential applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its involvement in cellular signaling pathways.

Physical Properties of this compound

This compound is typically a white, crystalline solid that is soluble in water.[1] Its physical properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

PropertyValueReferences
Molecular Formula C₅H₁₀O₅[2]
Molecular Weight 150.13 g/mol [2]
Appearance White crystalline powder/solid[1]
Melting Point 162-165 °C[3][4]
Specific Rotation ([α]²⁰_D) -103.5° to -105° (c=4 in H₂O, after 24h)[4][5][6]
Solubility Soluble in water. One source specifies 1 M at 20 °C.[1][4]
Crystal Structure Can exist in both α and β anomeric forms. The racemic mixture (DL-Arabinose) has been shown to crystallize as β-D,L-Arabinopyranose. It can also form amorphous structures.[7][8][9]

Chemical Properties of this compound

The chemical behavior of this compound is dictated by the presence of hydroxyl groups and a hemiacetal linkage, making it a reducing sugar.

PropertyDescriptionReferences
IUPAC Name (3S,4R,5R)-oxane-2,3,4,5-tetrol[2]
CAS Number 28697-53-2[4]
Reactivity As a reducing sugar, it can undergo Maillard reactions and oxidation. The hydroxyl groups can be derivatized to form esters, ethers, and other sugar derivatives. It is a substrate for enzymes like arabinose isomerases.[1][10][11]
Stability It is a stable compound under standard conditions. It is described as hygroscopic.[4]
Anomerism In solution, this compound exists in equilibrium between its α and β anomeric forms.[12]

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.[13]

Methodology (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[11]

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/minute) until it is about 20 °C below the expected melting point.[11]

  • Observation: The heating rate is then reduced to 1-2 °C/minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[11][13]

Measurement of Specific Rotation

Principle: Chiral molecules, such as this compound, rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound and is dependent on the concentration of the solution, the path length of the light, the wavelength of the light, and the temperature.[14]

Methodology:

  • Solution Preparation: A solution of this compound of a known concentration (e.g., 4 g/100 mL) is prepared in distilled water.[4]

  • Apparatus: A polarimeter is used for the measurement. The instrument is calibrated with a blank (distilled water).

  • Measurement: The polarimeter tube of a known length (e.g., 1 decimeter) is filled with the this compound solution, ensuring no air bubbles are present.[15] The observed angle of rotation (α) is measured.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[14]

NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are used to identify the different protons and carbons in the molecule and to determine the anomeric configuration.[16]

Methodology:

  • Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).[17]

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the peaks to the specific protons and carbons of the this compound molecule. The anomeric proton and carbon signals are particularly important for distinguishing between the α and β forms.[12][16]

Mass Spectrometry

Principle: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For carbohydrates like this compound, derivatization is often employed to increase volatility for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Methodology (GC-MS with Derivatization):

  • Derivatization: this compound is derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form volatile trimethylsilyl (TMS) derivatives.[18]

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

  • Mass Spectrometry: The separated components eluting from the GC column are introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum.

  • Data Analysis: The mass spectrum provides the molecular weight of the derivatized this compound and fragmentation patterns that can be used for structural elucidation.

Signaling Pathways and Biological Roles

While D-arabinose is primarily known for its role in metabolic pathways, emerging research highlights its involvement in cellular signaling.

p38 MAPK Signaling Pathway in Breast Cancer

Recent studies have indicated that D-arabinose can induce autophagy and cell cycle arrest in breast cancer cells through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[19] This suggests a potential therapeutic role for D-arabinose in cancer treatment.

p38_MAPK_pathway cluster_cell D_Arabinose D-Arabinose p38_MAPK p38 MAPK D_Arabinose->p38_MAPK Activates Cell_Membrane Autophagy Autophagy p38_MAPK->Autophagy Induces Cell_Cycle_Arrest Cell Cycle Arrest Autophagy->Cell_Cycle_Arrest Leads to Breast_Cancer_Cell Breast Cancer Cell

D-Arabinose-induced signaling in breast cancer cells.
Metabolic Pathway: Pentose Phosphate Pathway

D-arabinose metabolism is closely linked to the pentose phosphate pathway (PPP). In some organisms, D-arabinose can be converted to D-ribulose and then phosphorylated to D-ribulose-5-phosphate, which is an intermediate of the PPP.[9] This pathway is crucial for the production of NADPH and precursors for nucleotide biosynthesis.

Pentose_Phosphate_Pathway D_Arabinose D-Arabinose D_Ribulose D-Ribulose D_Arabinose->D_Ribulose Isomerase D_Ribulose_5P D-Ribulose-5-Phosphate D_Ribulose->D_Ribulose_5P Kinase PPP_Intermediates Pentose Phosphate Pathway Intermediates D_Ribulose_5P->PPP_Intermediates Biosynthesis Nucleotide Biosynthesis, etc. PPP_Intermediates->Biosynthesis

References

An In-depth Technical Guide to the Spectroscopic Analysis of D-Arabinopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of D-Arabinopyranose, a pentose sugar of significant interest in various biological and chemical fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for acquiring this information.

Spectroscopic Data of this compound

This compound, in solution, exists as a mixture of anomers (α and β) and conformers. This complexity is reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates, providing detailed information about the connectivity and stereochemistry of the molecule. For this compound, both ¹H and ¹³C NMR are crucial for its characterization. In aqueous solutions, D-arabinose primarily exists as α- and β-pyranose forms, with smaller amounts of α- and β-furanose forms also present.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of D-Arabinose in D₂O shows distinct signals for the different anomeric forms present in equilibrium. The chemical shifts are sensitive to the stereochemistry and local environment of each carbon atom.

Carbon Atomα-D-Arabinopyranose (δ in ppm)β-D-Arabinopyranose (δ in ppm)α-D-Arabinofuranose (δ in ppm)β-D-Arabinofuranose (δ in ppm)
C198.294.1102.696.6
C273.470.0
C374.070.1
C470.070.2
C567.964.0
*Assignments may be interchangeable[1][2]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of D-Arabinose is complex due to the presence of multiple anomers and the extensive scalar coupling between protons. The anomeric proton (H1) signals are typically found in the downfield region and are distinct for the α and β forms. Due to signal overlap in the ring proton region (H2-H5), two-dimensional NMR techniques are often necessary for complete assignment. The chemical shifts and coupling constants are highly dependent on the solvent and temperature. A study on D-arabinose nanoparticles provided some provisional assignments for anomeric protons in different conformations[3].

Protonα-D-Arabinopyranoseβ-D-Arabinopyranose
H1Provisionally assigned in the region of δ 5.1-5.4 ppm[3]Provisionally assigned in the region of δ 4.4-4.6 ppm[3]

Detailed ¹H NMR data with precise chemical shifts and coupling constants requires 2D NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a carbohydrate like this compound is characterized by the absorptions of its hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching vibrations (intermolecular hydrogen bonding)[4]
~2900C-H stretching vibrations
1200 - 1000C-O stretching and O-H bending vibrations (fingerprint region)[4]

The complexity of the fingerprint region arises from the numerous C-O and C-C bonds and can be used for qualitative identification by comparison with a reference spectrum[5][6].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₁₀O₅, Molecular Weight: 150.13 g/mol )[5], different ionization techniques can be employed.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that typically yields the pseudomolecular ion.

Ionm/z
[M+H]⁺151.13[5]
[M+Na]⁺173.1
[M-H]⁻149.1

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, carbohydrates are usually derivatized to increase their volatility. Common derivatization methods include trimethylsilylation or acetylation[7]. The resulting mass spectrum will show fragments characteristic of the derivatized sugar. For example, in the analysis of D-arabinose as a trifluoroacetylated derivative, characteristic fragment ions are monitored[8].

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol for Monosaccharides
  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O). D₂O is used to avoid a large solvent signal from water. For observing exchangeable hydroxyl protons, a mixture of H₂O/D₂O (e.g., 90:10) can be used, and the experiment can be run at low temperatures to slow down the exchange rate[9][10].

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for analyzing complex carbohydrate spectra[11].

  • ¹D NMR Acquisition :

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum. The spectral width should be set to cover the range of all proton signals (typically 0-10 ppm). Water suppression techniques (e.g., presaturation) are often necessary when using D₂O.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition : To resolve signal overlap and unambiguously assign resonances, a suite of 2D NMR experiments is highly recommended[11][12]:

    • COSY (Correlation Spectroscopy) : Identifies proton-proton scalar couplings (e.g., H1-H2, H2-H3).

    • TOCSY (Total Correlation Spectroscopy) : Establishes correlations between all protons within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton-carbon pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Identifies long-range (2-3 bond) proton-carbon correlations, which is useful for identifying linkages.

  • Data Processing and Analysis : Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to an internal standard like DSS or TSP).

IR Spectroscopy Protocol for Carbohydrates
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the dry this compound sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal. This technique requires minimal sample preparation.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry Protocol for Monosaccharides

The choice of protocol depends on the ionization method and the analytical goal.

ESI-MS Protocol:

  • Sample Preparation : Dissolve a small amount of this compound in a suitable solvent, such as a mixture of water and methanol or acetonitrile, to a concentration of about 1-10 µg/mL.

  • Instrumentation : An ESI mass spectrometer, often coupled with a liquid chromatography (LC) system (LC-MS) for separation of mixtures.

  • Data Acquisition : Infuse the sample solution directly into the ESI source or inject it into the LC-MS system. Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis : Identify the molecular ion peak and any adducts (e.g., with Na⁺ or K⁺).

GC-MS Protocol with Derivatization:

  • Derivatization (Trimethylsilylation Example) :

    • Dry the this compound sample completely.

    • Add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane).

    • Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Data Acquisition :

    • Inject the derivatized sample into the GC. The GC will separate the different anomers.

    • The separated components will then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented.

    • Acquire the mass spectra for each chromatographic peak.

  • Data Analysis : Analyze the fragmentation pattern of each peak to confirm the identity of the derivatized this compound anomers. The retention times are also characteristic.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic analysis of this compound.

Experimental_Workflow_for_Spectroscopic_Analysis cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_analysis Data Interpretation Sample This compound Sample NMR_Prep Dissolve in D2O Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve (ESI) or Derivatize (GC) Sample->MS_Prep NMR_Acq Acquire 1D & 2D NMR Spectra NMR_Prep->NMR_Acq NMR_Data NMR Data (δ, J) NMR_Acq->NMR_Data Analysis Structural Elucidation & Confirmation NMR_Data->Analysis IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Data IR Spectrum (cm⁻¹) IR_Acq->IR_Data IR_Data->Analysis MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Data Mass Spectrum (m/z) MS_Acq->MS_Data MS_Data->Analysis

Caption: Experimental workflow for the spectroscopic analysis of this compound.

NMR_Data_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_assignment Spectral Assignment cluster_interpretation Structural Interpretation NMR_1D 1D NMR (¹H, ¹³C) Processing Fourier Transform, Phasing, Baseline Correction NMR_1D->Processing NMR_2D 2D NMR (COSY, HSQC, etc.) NMR_2D->Processing H1_Assign Assign ¹H Resonances NMR_2D->H1_Assign C13_Assign Assign ¹³C Resonances NMR_2D->C13_Assign Processing->H1_Assign Processing->C13_Assign Structure Determine Anomeric Forms, Conformation, and Connectivity H1_Assign->Structure C13_Assign->Structure

Caption: Logical workflow for NMR data analysis of this compound.

References

The Anomeric Stability of D-Arabinopyranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of the relative stability of α-D-arabinopyranose and β-D-arabinopyranose. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental and computational data to elucidate the thermodynamic and conformational preferences of these two anomers. Key quantitative data are presented in tabular format for ease of comparison. Detailed experimental and computational protocols for the determination of anomeric stability are provided, along with a discussion of the L-arabinose operon as a relevant biological signaling pathway.

Introduction

Arabinose, a five-carbon aldose, is a key component of various biopolymers, including hemicellulose and pectin. In solution, arabinose exists as an equilibrium mixture of different isomers, primarily the six-membered pyranose and five-membered furanose ring structures, each of which can exist as α and β anomers. The anomeric configuration, referring to the stereochemistry at the hemiacetal carbon (C1), significantly influences the molecule's physical, chemical, and biological properties. Understanding the relative stability of the α- and β-pyranose anomers of D-arabinose is crucial for various applications, including drug design, where carbohydrate moieties can play a critical role in molecular recognition and binding affinity.

This guide focuses on the thermodynamic stability of α-D-arabinopyranose and β-D-arabinopyranose, exploring the factors that govern their equilibrium in aqueous solution.

Quantitative Analysis of Anomeric Stability

The relative stability of α- and β-D-arabinopyranose in aqueous solution is determined by the equilibrium between the two forms. Experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, has allowed for the quantification of the anomeric ratio at equilibrium.

At 27 °C in water, the equilibrium mixture of D-arabinose is composed of approximately 60% β-D-arabinopyranose, 35% α-D-arabinopyranose, and smaller amounts of the furanose forms[1]. This indicates that the β-anomer is the more stable form in aqueous solution.

From this equilibrium data, the equilibrium constant (Keq) and the standard Gibbs free energy of anomerization (ΔG°) can be calculated.

Table 1: Anomeric Equilibrium and Thermodynamic Data for D-Arabinopyranose in Water at 27 °C

ParameterValue
% α-D-arabinopyranose35%[1]
% β-D-arabinopyranose60%[1]
Equilibrium Constant (Keq = [%β]/[%α])1.71
Standard Gibbs Free Energy (ΔG° = -RTlnKeq)-1.35 kJ/mol

Calculations based on data from[1]. R = 8.314 J/(mol·K), T = 300.15 K.

The negative value of ΔG° confirms that the conversion of the α-anomer to the β-anomer is a spontaneous process under standard conditions, with the β-anomer being thermodynamically more stable.

Factors Influencing Anomeric Stability

The preference for the β-anomer in this compound can be attributed to a combination of steric and stereoelectronic effects. In the chair conformation of the pyranose ring, substituents can occupy either axial or equatorial positions. Generally, bulky substituents are more stable in the equatorial position to minimize steric hindrance.

In the case of this compound, the β-anomer can adopt a chair conformation where all four hydroxyl groups are in equatorial positions, which is a highly stable arrangement. Conversely, the α-anomer is forced to have one axial hydroxyl group at the anomeric carbon, leading to increased steric strain.

While the anomeric effect often favors an axial orientation for an electronegative substituent at the anomeric carbon, in the case of this compound, the steric hindrance from the axial hydroxyl group in the α-anomer appears to outweigh the stabilizing influence of the anomeric effect.

Relevance in Biological Signaling: The L-Arabinose Operon

The metabolism of arabinose is tightly regulated in many bacteria through a genetic switch known as the arabinose operon. In Escherichia coli, the araBAD operon controls the expression of enzymes necessary for the catabolism of L-arabinose[1][2][3]. The regulation of this operon is a classic example of a biological signaling pathway where a small molecule, arabinose, directly controls gene expression.

The key regulatory protein in this system is AraC. In the absence of arabinose, the AraC protein acts as a repressor, binding to two operator sites on the DNA and forming a loop that blocks transcription of the araBAD genes[3][4]. When arabinose is present, it binds to AraC, causing a conformational change in the protein. This arabinose-AraC complex then acts as an activator, binding to a different site on the DNA and promoting the transcription of the araBAD genes, leading to the production of enzymes that metabolize arabinose[2][4].

While the literature on the arabinose operon does not typically distinguish between the α and β anomers as the specific signaling molecule, the equilibrium between these forms in the cellular environment is a critical factor. The relative abundance of the more stable β-anomer suggests it is likely the predominant form available to interact with the AraC protein. The conformational differences between the anomers could potentially influence their binding affinity to the regulatory protein, thereby modulating the transcriptional response. Further research into the specific anomeric preference of the AraC protein could provide deeper insights into the fine-tuning of this important metabolic pathway.

Arabinose_Operon cluster_no_arabinose Absence of Arabinose cluster_with_arabinose Presence of Arabinose AraC_Repressor AraC Dimer (Repressor Form) DNA_Loop DNA Looping AraC_Repressor->DNA_Loop Binds to araI1 and araO2 araBAD_Off araBAD Operon Transcription OFF DNA_Loop->araBAD_Off Blocks RNA Polymerase Arabinose Arabinose AraC_Activator AraC Dimer (Activator Form) Arabinose->AraC_Activator Binds and induces conformational change araBAD_On araBAD Operon Transcription ON AraC_Activator->araBAD_On Binds to araI1 and araI2 and recruits RNA Polymerase Metabolic_Enzymes Metabolic Enzymes araBAD_On->Metabolic_Enzymes Leads to

Figure 1: Simplified signaling pathway of the L-arabinose operon regulation.

Experimental and Computational Protocols

Determination of Anomeric Equilibrium by ¹H-NMR Spectroscopy

This protocol outlines a general procedure for determining the anomeric ratio of D-arabinose in an aqueous solution.

Materials and Equipment:

  • D-Arabinose

  • Deuterium oxide (D₂O, 99.9%)

  • NMR spectrometer (≥400 MHz recommended)

  • NMR tubes

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of D-arabinose and dissolve it in a precise volume of D₂O to achieve the desired concentration (e.g., 10-50 mM).

    • Ensure complete dissolution. The pH of the solution should be near neutral.

  • Equilibration:

    • Allow the solution to stand at a constant temperature (e.g., 27 °C) for a sufficient time (typically several hours) to ensure that the anomeric equilibrium is reached.

  • NMR Data Acquisition:

    • Transfer the equilibrated solution to an NMR tube.

    • Acquire a one-dimensional ¹H-NMR spectrum. Key parameters include:

      • Sufficient number of scans for a good signal-to-noise ratio.

      • A relaxation delay of at least 5 times the longest T₁ relaxation time of the anomeric protons to ensure quantitative integration.

      • Solvent suppression techniques (e.g., presaturation) to attenuate the residual HDO signal.

  • Data Analysis:

    • Identify the signals corresponding to the anomeric protons of α-D-arabinopyranose and β-D-arabinopyranose. These typically appear in the region of δ 4.5-5.5 ppm. The α-anomer proton signal is usually downfield from the β-anomer signal.

    • Integrate the areas of the anomeric proton signals for both anomers.

    • Calculate the percentage of each anomer using the following formulas:

      • % α = [Integral(α) / (Integral(α) + Integral(β))] * 100

      • % β = [Integral(β) / (Integral(α) + Integral(β))] * 100

  • Calculation of Keq and ΔG°:

    • Calculate the equilibrium constant: Keq = %β / %α.

    • Calculate the standard Gibbs free energy of anomerization: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

NMR_Workflow Start Start Sample_Prep Sample Preparation (D-Arabinose in D₂O) Start->Sample_Prep Equilibration Equilibration at Constant Temperature Sample_Prep->Equilibration NMR_Acquisition ¹H-NMR Data Acquisition Equilibration->NMR_Acquisition Data_Processing Data Processing (Integration of Anomeric Signals) NMR_Acquisition->Data_Processing Calculation Calculation of Anomeric Ratio, Keq, and ΔG° Data_Processing->Calculation End End Calculation->End

Figure 2: General workflow for NMR-based determination of anomeric equilibrium.
Computational Determination of Anomeric Stability

This protocol provides a general workflow for calculating the relative Gibbs free energy of α- and β-D-arabinopyranose using computational chemistry methods.

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, etc.)

  • Molecular visualization software (e.g., GaussView, Avogadro, etc.)

Procedure:

  • Structure Building:

    • Build the 3D structures of both α-D-arabinopyranose and β-D-arabinopyranose in their most stable chair conformations.

  • Conformational Search (Optional but Recommended):

    • Perform a conformational search for each anomer to identify the lowest energy conformers. This is particularly important for the orientation of the hydroxyl groups.

  • Geometry Optimization and Frequency Calculation:

    • For the lowest energy conformer of each anomer, perform a geometry optimization and frequency calculation in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

    • Verify that the optimized structures correspond to true minima on the potential energy surface by ensuring there are no imaginary frequencies.

  • Solvation Modeling:

    • To simulate the aqueous environment, perform a single-point energy calculation on the gas-phase optimized geometries using a continuum solvation model (e.g., SMD, PCM).

  • Gibbs Free Energy Calculation:

    • The Gibbs free energy in solution is calculated as the sum of the gas-phase Gibbs free energy (obtained from the frequency calculation) and the solvation free energy.

    • The relative Gibbs free energy of anomerization is then calculated as: ΔG° = G°(β-anomer) - G°(α-anomer).

Computational_Workflow Start Start Build_Structures Build α and β Anomer Structures Start->Build_Structures Conformational_Search Conformational Search Build_Structures->Conformational_Search Geom_Opt_Freq Geometry Optimization & Frequency Calculation (Gas Phase) Conformational_Search->Geom_Opt_Freq Solvation_Model Solvation Model Calculation Geom_Opt_Freq->Solvation_Model Calculate_dG Calculate Relative Gibbs Free Energy (ΔG°) Solvation_Model->Calculate_dG End End Calculate_dG->End

Figure 3: Workflow for computational determination of anomeric stability.
Calorimetric Determination of Anomerization Enthalpy

Materials and Equipment:

  • Isothermal titration calorimeter (ITC) or a sensitive reaction calorimeter

  • Pure α-D-arabinopyranose and β-D-arabinopyranose (if available)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Syringe for injection

Procedure:

  • Instrument Setup:

    • Set the calorimeter to the desired experimental temperature (e.g., 25 °C).

    • Fill the sample cell with the buffer solution.

  • Sample Preparation:

    • Prepare a concentrated solution of the pure anomer (e.g., α-D-arabinopyranose) in the same buffer.

  • Titration/Injection:

    • Inject a small, known amount of the concentrated sugar solution into the sample cell.

    • The calorimeter will measure the heat change as the sugar dissolves and undergoes mutarotation to reach equilibrium.

  • Data Analysis:

    • The initial heat change corresponds to the heat of solution.

    • The subsequent, slower heat change is due to the enthalpy of mutarotation (anomerization).

    • By integrating the heat flow over time until equilibrium is reached, the total enthalpy change can be determined.

    • The enthalpy of anomerization (ΔH°) can be calculated by subtracting the heat of solution of the equilibrium mixture (which can be determined in a separate experiment).

Conclusion

This technical guide has provided a comprehensive overview of the relative stability of α-D-arabinopyranose and β-D-arabinopyranose. The available evidence strongly indicates that the β-anomer is the more stable form in aqueous solution, a preference driven primarily by the minimization of steric interactions. The quantitative data, derived from anomeric equilibrium studies, provides a thermodynamic basis for this stability difference. The discussion of the L-arabinose operon highlights the biological relevance of arabinose and the potential implications of anomeric stability in cellular signaling pathways. The detailed experimental and computational protocols offer practical guidance for researchers seeking to investigate the conformational and thermodynamic properties of these and other monosaccharides. A thorough understanding of the factors governing anomeric stability is essential for advancing our knowledge in carbohydrate chemistry and its application in drug development and molecular biology.

References

An In-depth Technical Guide to D-Arabinopyranose Anomers and their Equilibrium in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anomeric forms of D-arabinopyranose and their equilibrium dynamics in solution. Understanding the conformational preferences and interconversion of these anomers is critical for researchers in carbohydrate chemistry, drug design, and development, where specific anomeric forms can exhibit distinct biological activities and physicochemical properties.

Introduction to this compound Anomers

D-Arabinose, a five-carbon aldose sugar, exists in solution as an equilibrium mixture of different cyclic isomers. The six-membered pyranose ring is the predominant form, which itself exists as two anomers: α-D-arabinopyranose and β-D-arabinopyranose. These anomers are diastereomers that differ in the configuration at the anomeric carbon (C1). In addition to the pyranose forms, D-arabinose can also adopt five-membered furanose rings (α- and β-D-arabinofuranose). The equilibrium between these forms is a dynamic process known as mutarotation.[1]

The position of the hydroxyl group on the anomeric carbon relative to the CH₂OH group (C5) determines whether the anomer is α or β. In the case of D-sugars, the β-anomer has the anomeric hydroxyl group on the same side of the ring as the C5 substituent, while the α-anomer has it on the opposite side.

Anomeric Equilibrium of this compound in Solution

The distribution of this compound anomers at equilibrium is highly dependent on the solvent and temperature. In aqueous solutions, the pyranose forms are significantly more abundant than the furanose forms.

Quantitative Data on Anomeric Equilibrium

The following tables summarize the available quantitative data on the anomeric distribution of D-arabinose in different solvents at equilibrium.

Table 1: Anomeric Composition of D-Arabinose in Water at 27 °C [2]

AnomerPercentage (%)
α-D-Arabinopyranose63
β-D-Arabinopyranose35
α/β-D-Arabinofuranose2

Table 2: Anomeric Composition of D-Arabinose in Dimethyl Sulfoxide (DMSO) [3]

AnomerPercentage (%)
α-D-Arabinopyranose40
β-D-Arabinopyranose27
α/β-D-Arabinofuranose33

Note: The data for furanose forms are often grouped as they are minor components and can be challenging to resolve and quantify accurately.

The shift in equilibrium towards the furanose form in DMSO, a less polar solvent compared to water, highlights the significant influence of the solvent environment on the conformational preferences of D-arabinose.[2][3]

Experimental Protocols for Determining Anomeric Equilibrium

The determination of the anomeric equilibrium of this compound is primarily achieved through two analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry.

Quantitative ¹H-NMR Spectroscopy

Proton NMR (¹H-NMR) spectroscopy is a powerful, non-destructive technique for the quantitative analysis of anomeric mixtures in solution. The anomeric protons (H-1) of the different anomers resonate at distinct chemical shifts, allowing for their identification and quantification.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of D-arabinose (typically 5-10 mg) in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Allow the solution to equilibrate at a constant temperature. The time required to reach equilibrium can vary depending on the solvent and temperature but is typically several hours. It is advisable to monitor the ¹H-NMR spectrum periodically until no further changes in the anomeric proton signals are observed.

  • NMR Data Acquisition:

    • Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

    • Crucial Parameter: Set a sufficiently long relaxation delay (d1) to ensure complete relaxation of all anomeric protons between scans. A delay of at least 5 times the longest T₁ relaxation time of the anomeric protons is recommended for accurate quantification. A typical starting point is a d1 of 10-20 seconds.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

    • Phase and baseline correct the spectrum carefully.

    • Integrate the signals corresponding to the anomeric protons of each anomer. The relative percentage of each anomer is calculated by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals.

Polarimetry

Polarimetry measures the change in the optical rotation of a solution over time as the sugar undergoes mutarotation. By monitoring this change until a stable value is reached, the equilibrium composition can be inferred, and the kinetics of the interconversion can be studied.

Detailed Methodology:

  • Instrument Preparation:

    • Turn on the polarimeter and the light source (typically a sodium lamp, 589 nm) and allow it to warm up for at least 30 minutes for stabilization.

    • Calibrate the instrument by measuring the optical rotation of the pure solvent in the sample cell and setting this value to zero.

  • Sample Preparation:

    • Prepare a solution of D-arabinose of a known concentration (e.g., 1-5 g/100 mL) in the desired solvent.

    • The timing is critical. Start the measurement as quickly as possible after the sugar is dissolved to capture the initial phase of mutarotation.

  • Data Acquisition:

    • Immediately transfer the solution to the polarimeter cell of a known path length (e.g., 1 or 2 dm).

    • Record the optical rotation at regular time intervals until the reading becomes constant, indicating that the anomeric equilibrium has been reached.

  • Data Analysis:

    • Plot the optical rotation as a function of time.

    • The equilibrium optical rotation ([α]eq) is the final, stable value.

    • The percentage of each anomer at equilibrium can be calculated using the following equation, provided the specific rotations of the pure α and β anomers are known: %α = (([α]eq - [α]β) / ([α]α - [α]β)) * 100 %β = 100 - %α where [α]α and [α]β are the specific rotations of the pure α and β anomers, respectively.

Visualizations

Proposed Biosynthetic Pathway of D-Arabinose from D-Glucose in Eukaryotes

The following diagram illustrates the proposed metabolic pathway for the conversion of D-glucose to D-arabinose in eukaryotes. This pathway involves enzymes of the pentose phosphate pathway and a key isomerization step.

Biosynthesis_of_D_Arabinose D-Glucose D-Glucose Glucose-6-phosphate Glucose-6-phosphate D-Glucose->Glucose-6-phosphate Hexokinase 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-phosphate->6-Phosphoglucono-δ-lactone Glucose-6-phosphate dehydrogenase 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6-Phosphogluconolactonase Ribulose-5-phosphate Ribulose-5-phosphate 6-Phosphogluconate->Ribulose-5-phosphate 6-Phosphogluconate dehydrogenase Arabinose-5-phosphate Arabinose-5-phosphate Ribulose-5-phosphate->Arabinose-5-phosphate Arabinose-5-phosphate isomerase D-Arabinose D-Arabinose Arabinose-5-phosphate->D-Arabinose Phosphatase

Caption: Proposed biosynthetic pathway of D-arabinose from D-glucose in eukaryotes.

Experimental Workflow for Determining Anomeric Equilibrium

The diagram below outlines the logical flow of the experimental procedures for determining the anomeric equilibrium of this compound using both NMR spectroscopy and polarimetry.

Anomeric_Equilibrium_Workflow cluster_NMR NMR Spectroscopy cluster_Polarimetry Polarimetry NMR_Sample_Prep Sample Preparation (D-Arabinose in deuterated solvent) NMR_Equilibration Equilibration (Constant Temperature) NMR_Sample_Prep->NMR_Equilibration NMR_Acquisition ¹H-NMR Data Acquisition (Long relaxation delay) NMR_Equilibration->NMR_Acquisition NMR_Processing Data Processing (Integration of anomeric signals) NMR_Acquisition->NMR_Processing NMR_Quantification Quantification of Anomer Percentages NMR_Processing->NMR_Quantification Pol_Sample_Prep Sample Preparation (D-Arabinose in solvent) Pol_Measurement Measure Optical Rotation over Time Pol_Sample_Prep->Pol_Measurement Pol_Equilibrium Determine Equilibrium Optical Rotation Pol_Measurement->Pol_Equilibrium Pol_Calculation Calculate Anomer Percentages Pol_Equilibrium->Pol_Calculation Start Start Start->NMR_Sample_Prep Start->Pol_Sample_Prep

Caption: Experimental workflow for determining the anomeric equilibrium of this compound.

Conclusion

The anomeric equilibrium of this compound in solution is a dynamic and sensitive process influenced by the surrounding chemical environment. This guide has provided a detailed overview of the anomeric forms, quantitative data on their equilibrium distribution in key solvents, and comprehensive experimental protocols for their determination. The provided diagrams offer a clear visualization of the relevant biosynthetic pathway and experimental workflows. For researchers in drug development and related scientific fields, a thorough understanding and precise characterization of the anomeric composition of D-arabinose and its derivatives are paramount for elucidating structure-activity relationships and ensuring the development of effective and well-characterized therapeutic agents. Further research to expand the quantitative data on anomeric equilibria in a broader range of solvents and temperatures will continue to be of significant value to the scientific community.

References

The Biological Role of D-Arabinopyranose in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-arabinose, a pentose sugar, plays multifaceted roles in the microbial world, ranging from a carbon and energy source to a critical structural component of the cell envelope in certain pathogens. While the L-enantiomer of arabinose is more commonly utilized as a carbon source by a wide array of microorganisms, D-arabinose metabolism is also observed and is of significant interest, particularly in the context of mycobacterial pathogenesis. This technical guide provides an in-depth exploration of the biological significance of D-arabinose, with a focus on its pyranose form, in various microorganisms. We delve into the metabolic pathways, enzymatic reactions, and regulatory mechanisms associated with D-arabinose utilization and biosynthesis. Furthermore, this guide presents quantitative data on microbial growth, detailed experimental protocols for studying D-arabinose metabolism, and visual diagrams of key signaling and metabolic pathways to facilitate a comprehensive understanding of this important monosaccharide in microbial physiology.

Introduction

Arabinose is a five-carbon aldose that exists in both D and L configurations. In aqueous solution, arabinose, like other monosaccharides, exists as an equilibrium mixture of its open-chain and cyclic furanose and pyranose forms. While the furanose form of D-arabinose is a well-characterized component of the mycobacterial cell wall, the specific roles and metabolic fate of D-arabinopyranose are less distinctly defined in the literature. It is generally understood that the different anomers are in dynamic equilibrium, and the specific form utilized by enzymes is dictated by the active site stereochemistry of the respective proteins. This guide will discuss the known biological roles of D-arabinose, assuming the interconversion between its anomeric forms.

The two primary biological roles of D-arabinose in microorganisms are:

  • Catabolism: As a carbon and energy source for a limited number of bacterial species.

  • Anabolism: As a precursor for the biosynthesis of essential cell wall components, most notably in Mycobacterium species.

Understanding these roles is crucial for various applications, from industrial biotechnology, where microbial fermentation of pentose sugars is explored for biofuel production, to the development of novel antimicrobial agents targeting unique metabolic pathways in pathogenic bacteria.

Catabolism of D-Arabinose in Bacteria

While not as widespread as L-arabinose utilization, some bacteria, particularly certain strains of Escherichia coli, have been shown to catabolize D-arabinose. This metabolic capability is often linked to the enzymatic machinery of the L-fucose catabolic pathway.

The L-Fucose Pathway Connection

In E. coli K-12, the catabolism of D-arabinose is initiated by its isomerization to D-ribulose. This conversion is catalyzed by L-fucose isomerase, an enzyme that exhibits promiscuous activity towards D-arabinose. The subsequent steps involve the phosphorylation of D-ribulose to D-ribulose-1-phosphate by L-fuculokinase, which is then cleaved by L-fuculose-1-phosphate aldolase into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP enters the central glycolytic pathway, while glycolaldehyde is further metabolized. This pathway highlights a fascinating example of metabolic crosstalk and the adaptation of existing enzymatic machinery for the utilization of a novel substrate.

Growth of Microorganisms on D-Arabinose

The ability to utilize D-arabinose as a sole carbon source varies among microorganisms. Studies have shown that certain bacterial species can be adapted to grow on D-arabinose, often through mutations in regulatory elements of related sugar metabolic pathways.

MicroorganismCarbon SourceGrowth MetricValueReference
Bacillus subtilis NCD-2D-glucoseSporulation Efficiency (48h)41.35%[1]
Bacillus subtilis NCD-2L-arabinoseSporulation Efficiency (48h)82.18%[1]
Bacillus subtilis NCD-2D-riboseSporulation Efficiency (48h)20.26%[1]
Bacillus subtilis NCD-2D-xyloseSporulation Efficiency (48h)20.45%[1]
Debaryomyces nepalensisL-arabinoseCell Growth31 g/L[2]
Debaryomyces nepalensisL-arabinoseL-arabitol Production22.7 g/L[2]
Komagataeibacter hanseniiArabinosepH after 14 days~4.5[3]

Anabolism of D-Arabinose in Mycobacteria

In stark contrast to its catabolic role in some bacteria, D-arabinose is an essential building block for the cell wall of Mycobacterium species, including the human pathogen Mycobacterium tuberculosis. Specifically, D-arabinofuranose residues are major constituents of arabinogalactan (AG) and lipoarabinomannan (LAM), two critical polysaccharides of the mycobacterial cell envelope.[4][5] The biosynthesis of these D-arabinofuranose units is a unique and essential pathway, making it an attractive target for antitubercular drug development.

Biosynthetic Pathway of Decaprenyl-Phospho-Arabinose

The biosynthesis of D-arabinose in mycobacteria does not proceed through the isomerization of free D-ribulose. Instead, it involves a series of enzymatic reactions that utilize polyprenyl-phosphate-D-ribose as a key intermediate. The pathway begins with D-glucose and proceeds through the pentose phosphate pathway to generate D-ribose-5-phosphate. This is then converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). The subsequent key steps are:

  • Transfer of the phosphoribosyl group: The enzyme phosphoribosyltransferase transfers the 5-phosphoribofuranosyl residue from PRPP to decaprenyl phosphate, forming 5'-phosphoribosyl-monophospho-decaprenol.

  • Dephosphorylation: A phosphatase removes the 5'-phosphate group to yield decaprenyl-phospho-ribose.

  • Epimerization: A crucial 2'-epimerase converts decaprenyl-phospho-D-ribose to decaprenyl-phospho-D-arabinose.[6]

This lipid-linked D-arabinose, specifically decaprenyl-phospho-arabinose (DPA), serves as the donor of arabinosyl residues for the arabinosyltransferases that construct the arabinan domains of AG and LAM.[6]

Signaling Pathways and Experimental Workflows

D-Arabinose Catabolic Pathway in E. coli

D_Arabinose_Catabolism D_Arabinopyranose This compound D_Ribulose D-Ribulose D_Arabinopyranose->D_Ribulose L-Fucose Isomerase D_Ribulose_1P D-Ribulose-1-phosphate D_Ribulose->D_Ribulose_1P L-Fuculokinase (ATP -> ADP) DHAP DHAP D_Ribulose_1P->DHAP L-Fuculose-1-phosphate Aldolase Glycolaldehyde Glycolaldehyde D_Ribulose_1P->Glycolaldehyde L-Fuculose-1-phosphate Aldolase Glycolysis Glycolysis DHAP->Glycolysis

Caption: Catabolic pathway of this compound in E. coli.

Biosynthesis of Decaprenyl-Phospho-Arabinose in Mycobacteria

DPA_Biosynthesis Glucose D-Glucose PPP Pentose Phosphate Pathway Glucose->PPP R5P D-Ribose-5-phosphate PPP->R5P PRPP 5-Phosphoribosyl-1-pyrophosphate R5P->PRPP PRPP Synthetase (ATP -> AMP) PPR_DP 5'-Phosphoribosyl- monophospho-decaprenol PRPP->PPR_DP Phosphoribosyltransferase DP Decaprenyl Phosphate DP->PPR_DP DPR Decaprenyl-phospho-ribose PPR_DP->DPR Phosphatase DPA Decaprenyl-phospho-arabinose DPR->DPA 2'-Epimerase Arabinogalactan Arabinogalactan Biosynthesis DPA->Arabinogalactan

Caption: Biosynthesis of the D-arabinose donor in mycobacteria.

Experimental Workflow for Cell Wall Analysis

Cell_Wall_Analysis_Workflow Culture Bacterial Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest Lysis Cell Lysis (e.g., SDS, Sonication) Harvest->Lysis Wash Wash to Remove Cytoplasmic Content Lysis->Wash Enzyme_Digestion Enzymatic Digestion (e.g., Pronase, Trypsin) Wash->Enzyme_Digestion Hydrolysis Acid Hydrolysis of Polysaccharides (e.g., TFA) Enzyme_Digestion->Hydrolysis Derivatization Derivatization of Monosaccharides (e.g., Alditol Acetates) Hydrolysis->Derivatization Analysis GC-MS or HPLC Analysis Derivatization->Analysis

References

D-Arabinopyranose CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of D-Arabinopyranose, covering its chemical identity, biological significance, and analytical methodologies. The information is tailored for professionals in research and drug development, with a focus on data clarity and actionable experimental protocols.

Chemical Identifiers and Properties

This compound is the six-membered ring form of the aldopentose sugar D-arabinose. It exists as two anomers, α-D-Arabinopyranose and β-D-Arabinopyranose, which differ in the stereochemistry at the anomeric carbon. The following tables summarize the key chemical identifiers for this compound and its anomers.

Table 1: Chemical Identifiers for this compound (General)
IdentifierValue
CAS Number 28697-53-2
PubChem CID 6902
Molecular Formula C₅H₁₀O₅
Molecular Weight 150.13 g/mol
InChI InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m1/s1
InChIKey SRBFZHDQGSBBOR-ZRMNMSDTSA-N
SMILES C1--INVALID-LINK--O)O)O">C@HO
Synonyms D-Arabinose, Pectinose
Table 2: Chemical Identifiers for α-D-Arabinopyranose
IdentifierValue
CAS Number 608-45-7
PubChem CID 7044039
InChI InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m1/s1
InChIKey SRBFZHDQGSBBOR-MBMOQRBOSA-N
SMILES C1--INVALID-LINK--O)O)O">C@HO
Table 3: Chemical Identifiers for β-D-Arabinopyranose
IdentifierValue
CAS Number 87-72-9
PubChem CID 444173
InChI InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5-/m1/s1
InChIKey SRBFZHDQGSBBOR-SQOUGZDYSA-N
SMILES C1--INVALID-LINK--O)O)O">C@HO

Biological Significance and Metabolic Pathways

D-Arabinose and its derivatives play significant roles in various biological systems, from bacteria to eukaryotes. Notably, D-arabinose is a key component of the cell wall polysaccharides in Mycobacterium tuberculosis, making its biosynthetic pathway a target for novel anti-tuberculosis drugs.[1] In some eukaryotes, D-arabinose is an intermediate in the biosynthesis of D-erythroascorbate and the nucleotide sugar GDP-α-D-arabinopyranose, which is involved in the formation of surface glycoconjugates in certain parasites.[2]

Proposed Eukaryotic Biosynthesis of D-Arabinose

In eukaryotes, D-arabinose is synthesized from D-glucose via the pentose phosphate pathway (PPP).[2] The proposed pathway involves the conversion of D-glucose to D-ribulose-5-phosphate, which is then isomerized to D-arabinose-5-phosphate.

Eukaryotic_D_Arabinose_Biosynthesis D_Glucose D-Glucose G6P Glucose-6-P D_Glucose->G6P Ru5P D-Ribulose-5-P G6P->Ru5P Pentose Phosphate Pathway Ara5P D-Arabinose-5-P Ru5P->Ara5P Isomerase D_Arabinose D-Arabinose Ara5P->D_Arabinose Phosphatase

Caption: Proposed eukaryotic pathway of D-Arabinose biosynthesis from D-Glucose.

D-Arabinose Metabolism in Escherichia coli

In some strains of Escherichia coli, D-arabinose can be metabolized through a pathway that shares enzymes with L-fucose metabolism.[3] This pathway involves the isomerization of D-arabinose to D-ribulose, followed by phosphorylation and subsequent cleavage.

Ecoli_D_Arabinose_Metabolism D_Arabinose D-Arabinose D_Ribulose D-Ribulose D_Arabinose->D_Ribulose Isomerase DR1P D-Ribulose-1-P D_Ribulose->DR1P Kinase DHAP Dihydroxyacetone-P DR1P->DHAP Aldolase Glycolaldehyde Glycolaldehyde DR1P->Glycolaldehyde Aldolase

Caption: Metabolic pathway of D-Arabinose in E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, synthesized from established research protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of D-Arabinose

This protocol is adapted for the quantification of D-arabinose in biological samples, often as a surrogate for mycobacterial lipoarabinomannan.[4]

1. Sample Preparation and Hydrolysis:

  • To 100 µL of a biological sample (e.g., urine), add a known amount of an internal standard (e.g., ¹³C₅-D-arabinose).

  • Add 200 µL of 2 M trifluoroacetic acid (TFA).

  • Heat the mixture at 120°C for 2 hours to hydrolyze polysaccharides and release monosaccharides.

  • Dry the sample under a stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried residue, add 100 µL of a silylating agent (e.g., Tri-Sil HTP reagent).

  • Heat at 80°C for 20 minutes.

  • The derivatized sample is now ready for GC-MS analysis.

3. GC-MS Parameters:

  • Column: DB-5 silica capillary column (or equivalent).

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 150°C.

    • Ramp 2: 2.5°C/min to 200°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized D-arabinose and the internal standard.

High-Performance Liquid Chromatography (HPLC) Analysis of D-Arabinose

This protocol is for the analysis of monosaccharides, including D-arabinose, in various food and biological samples.[5][6][7]

1. Sample Preparation:

  • For solid samples, weigh approximately 0.2-0.5 g into a volumetric flask.

  • Add a mixture of ethanol and water (1:1, v/v) and sonicate.

  • Heat in a water bath at 60°C for 25 minutes.

  • For liquid samples, mix with ethanol.

  • (Optional) Add Carrez reagents I and II to precipitate proteins and other interfering substances.

  • Add acetonitrile, and bring to the final volume with an ethanol/water mixture.

  • Centrifuge and filter the supernatant through a 0.45 µm filter before injection.

2. HPLC System and Conditions:

  • Column: An amino-propyl bonded silica column (e.g., XBridge BEH Amide XP, 2.5 µm, 3.0 × 150 mm) is suitable for sugar analysis.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient starting with a high concentration of acetonitrile (e.g., 80%) and decreasing over time.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detector: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD). For enhanced sensitivity and specificity, Mass Spectrometry (MS) can be used.

3. (Optional) Pre-column Derivatization for UV or Fluorescence Detection:

  • For increased sensitivity with UV or fluorescence detectors, monosaccharides can be derivatized with a labeling agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP).[7]

  • The derivatization reaction is typically carried out in a basic solution at an elevated temperature.

Enzymatic Assay for D-Arabinose

This protocol is based on the principle of using a specific dehydrogenase to oxidize D-arabinose, with the concomitant reduction of NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm. While kits are commercially available for L-arabinose, the principle can be adapted with the appropriate D-arabinose specific enzyme. A general procedure is outlined below.

1. Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

  • NAD⁺ solution: 10 mg/mL in assay buffer.

  • D-Arabinose Dehydrogenase: A specific enzyme that uses D-arabinose as a substrate.

  • D-Arabinose standard solutions.

2. Assay Procedure:

  • In a 1 mL cuvette, mix:

    • 800 µL of Assay Buffer.

    • 100 µL of NAD⁺ solution.

    • 50 µL of the sample containing D-arabinose.

  • Mix and measure the initial absorbance at 340 nm (A₁).

  • Add 50 µL of D-Arabinose Dehydrogenase solution to start the reaction.

  • Incubate at a controlled temperature (e.g., 37°C) until the reaction is complete (absorbance is stable).

  • Measure the final absorbance at 340 nm (A₂).

  • The change in absorbance (A₂ - A₁) is proportional to the amount of D-arabinose in the sample.

3. Calculation:

  • The concentration of D-arabinose can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6.22 x 10³ L·mol⁻¹·cm⁻¹), or by using a standard curve prepared with known concentrations of D-arabinose.

Synthesis of this compound Derivatives

This compound serves as a versatile starting material for the synthesis of various derivatives with potential applications in drug development, particularly as nucleoside analogues.[8] A general workflow for the synthesis of a D-arabinofuranose derivative is presented below.

Synthesis_Workflow Start D-Arabinose Protection Protection of Hydroxyl Groups Start->Protection Modification Modification at Specific Positions (e.g., fluorination, azidation) Protection->Modification Deprotection Selective Deprotection Modification->Deprotection Coupling Coupling with a Heterocyclic Base Deprotection->Coupling Final_Product Nucleoside Analogue Coupling->Final_Product

Caption: General workflow for the synthesis of nucleoside analogues from D-Arabinose.

The synthesis of specific derivatives, such as 5-thio-D-arabinopyranose, involves a multi-step process starting from D-pentono-1,4-lactones, including regioselective bromination, transformation into a thioacetate derivative, reduction, and deprotection.[9]

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, it is recommended to consult the primary literature cited herein.

References

Methodological & Application

Synthesis of D-Arabinopyranose Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various D-Arabinopyranose derivatives. This compound and its derivatives are key carbohydrate moieties found in a range of biologically active molecules, including enzyme inhibitors, antiviral nucleosides, and components of bacterial cell walls. Their synthesis is of significant interest in medicinal chemistry and drug development for the exploration of novel therapeutic agents.

Application Notes

This compound derivatives serve as versatile building blocks and target molecules in several areas of research:

  • Enzyme Inhibitors: Modified D-arabinopyranosides are designed to inhibit specific glycosidases, offering potential therapeutic strategies for metabolic disorders and viral infections.

  • Nucleoside Analogs: Arabinopyranosyl nucleosides, where the sugar moiety is this compound, are investigated for their potential as antiviral and anticancer agents. The stereochemistry of the arabinose sugar can confer unique biological activities.

  • Immunology and Vaccine Development: Synthetic oligosaccharides containing this compound are crucial for studying the structure and function of bacterial polysaccharides and for the development of conjugate vaccines against pathogenic bacteria.

  • Biochemical Probes: Labeled this compound derivatives are used as probes to study carbohydrate-protein interactions and to elucidate enzymatic mechanisms.

The synthesis of these derivatives often involves strategic use of protecting groups to achieve regioselectivity and stereoselectivity, followed by glycosylation reactions to introduce the desired aglycone.

General Synthetic Workflow

The chemical synthesis of this compound derivatives typically follows a multi-step sequence involving protection of hydroxyl groups, activation of the anomeric center, glycosylation with a suitable acceptor, and final deprotection to yield the target compound.

Synthesis_Workflow Start D-Arabinose Protection Protection of -OH groups Start->Protection Activation Anomeric Activation Protection->Activation Glycosylation Glycosylation (e.g., Koenigs-Knorr) Activation->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Target This compound Derivative Deprotection->Target Acceptor Aglycone Acceptor (ROH) Acceptor->Glycosylation

A generalized workflow for the synthesis of this compound derivatives.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of key this compound intermediates and derivatives.

Table 1: Synthesis of Peracetylated this compound

Starting MaterialReagentsReaction TimeYield (%)Reference
D-ArabinoseAcetic anhydride, Sodium acetate2 hours95%[1]
D-ArabinoseAcetic anhydride, IodineNot specifiedHigh[2]

Table 2: Synthesis of Methyl D-Arabinopyranosides

Starting MaterialGlycosylation MethodAglyconeAnomeric Selectivity (α:β)Yield (%)Reference
D-ArabinoseFischer GlycosidationMethanolMixtureNot specified[3]
Acetobromo-arabinoseKoenigs-KnorrMethanolβ (with neighboring group participation)Good[4]

Table 3: Synthesis of 5-Thio-D-arabinopyranose

Starting MaterialKey StepsOverall Yield (%)Reference
D-Arabinono-1,4-lactoneBromination, Thioacetylation, Reduction, Deprotection49%[5][6]

Experimental Protocols

Protocol 1: Preparation of 1,2,3,4-Tetra-O-acetyl-β-D-arabinopyranose

This protocol describes the peracetylation of D-arabinose, a common step to protect the hydroxyl groups and activate the anomeric position for subsequent glycosylation.

Materials:

  • D-Arabinose

  • Anhydrous Sodium Acetate

  • Acetic Anhydride

  • Ice-cold water

  • Ethanol

Procedure:

  • To a 100 mL round-bottom flask, add D-arabinose (5.0 g) and anhydrous sodium acetate (2.5 g).

  • Add acetic anhydride (25 mL) to the flask.

  • Heat the mixture on a water bath at 100°C for 2 hours with occasional swirling.

  • After cooling, pour the reaction mixture into 200 mL of ice-cold water while stirring vigorously.

  • Continue stirring until the excess acetic anhydride has hydrolyzed and the oily product solidifies.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 1,2,3,4-tetra-O-acetyl-β-D-arabinopyranose.

Expected Yield: Approximately 95%.[1]

Protocol 2: Synthesis of Methyl α/β-D-arabinopyranoside via Fischer Glycosidation

This protocol outlines the synthesis of methyl arabinopyranosides through the acid-catalyzed reaction of D-arabinose with methanol.

Materials:

  • D-Arabinose

  • Anhydrous Methanol

  • Acetyl Chloride (or dry HCl gas)

  • Barium Carbonate or Silver Carbonate

Procedure:

  • Suspend D-arabinose (10 g) in anhydrous methanol (200 mL) in a 500 mL round-bottom flask equipped with a reflux condenser and a drying tube.

  • Cool the suspension in an ice bath and slowly add acetyl chloride (2 mL) to generate a solution of approximately 1% methanolic HCl. Alternatively, bubble dry HCl gas through the methanol until the desired concentration is reached.

  • Remove the ice bath and reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the solution to room temperature and neutralize the acid by adding barium carbonate or silver carbonate in small portions until effervescence ceases.

  • Filter the mixture to remove the salt and any unreacted sugar.

  • Evaporate the filtrate under reduced pressure to obtain a syrup containing a mixture of methyl α- and β-D-arabinopyranosides.

  • The anomers can be separated by column chromatography on silica gel.

Protocol 3: Koenigs-Knorr Synthesis of a Phenyl β-D-Arabinopyranoside Derivative

This protocol describes a general procedure for the Koenigs-Knorr reaction to form a β-glycosidic linkage using a peracetylated arabinopyranosyl bromide as the donor.

Koenigs_Knorr Donor Acetobromo- This compound Reaction Koenigs-Knorr Glycosylation Donor->Reaction Acceptor Phenol (Acceptor) Acceptor->Reaction Promoter Silver(I) Promoter (e.g., Ag2O, Ag2CO3) Promoter->Reaction Intermediate Oxocarbenium Ion Intermediate Reaction->Intermediate Product Protected Phenyl β-D-arabinopyranoside Intermediate->Product Deprotection Deprotection (Zemplén) Product->Deprotection FinalProduct Phenyl β-D-arabinopyranoside Deprotection->FinalProduct

Key steps in the Koenigs-Knorr synthesis of a phenyl β-D-arabinopyranoside.

Materials:

  • 1,2,3,4-Tetra-O-acetyl-D-arabinopyranose

  • Hydrogen bromide in glacial acetic acid (33%)

  • Phenol (or other alcohol acceptor)

  • Silver(I) oxide or Silver(I) carbonate

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Sodium methoxide solution (for deprotection)

  • Methanol

Procedure:

Part A: Preparation of 2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl Bromide (Acetobromo-arabinose)

  • Dissolve 1,2,3,4-tetra-O-acetyl-D-arabinopyranose (5 g) in a minimal amount of anhydrous DCM.

  • Cool the solution to 0°C and slowly add a solution of hydrogen bromide in glacial acetic acid (33%, 10 mL).

  • Stir the reaction mixture at 0°C for 2 hours, allowing it to come to room temperature slowly.

  • Pour the reaction mixture into ice-water and extract with DCM.

  • Wash the organic layer with cold saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude glycosyl bromide. This is typically used immediately in the next step without further purification.

Part B: Glycosylation

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol acceptor (e.g., phenol, 1.2 equivalents), silver(I) oxide (1.5 equivalents), and activated 4 Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the crude acetobromo-arabinose (1 equivalent) in anhydrous DCM dropwise to the mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the protected phenyl β-D-arabinopyranoside.

Part C: Deprotection (Zemplén Deacetylation)

  • Dissolve the protected glycoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.5 M in methanol) until the pH is basic (around 9-10).

  • Stir the mixture at room temperature and monitor by TLC until all starting material is consumed.

  • Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate to obtain the deprotected phenyl β-D-arabinopyranoside.

References

D-Arabinopyranose: A Versatile Chiral Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Arabinopyranose, a readily available pentose sugar, serves as an invaluable chiral precursor in the stereoselective synthesis of a diverse array of complex and biologically active molecules. Its inherent chirality, multiple stereocenters, and versatile functional groups make it an attractive starting material for the construction of natural products and their analogues, including polyhydroxylated alkaloids and iminosugars, which are known for their potent glycosidase inhibitory activities. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, highlighting its role in the total synthesis of the indolizidine alkaloid (+)-hyacinthacine A2 and the synthesis of pyrrolidine-based iminosugar glycosidase inhibitors.

Application 1: Total Synthesis of (+)-Hyacinthacine A2 from a D-Arabinose-Derived Nitrone

Hyacinthacine A2 is a polyhydroxylated indolizidine alkaloid that has garnered significant attention due to its potent glycosidase inhibitory activity. The total synthesis of its enantiomer, (+)-hyacinthacine A2, can be efficiently achieved from D-arabinose, demonstrating the utility of this chiral precursor in constructing complex heterocyclic scaffolds. A key strategic element of this synthesis is the use of a D-arabinose-derived nitrone, which undergoes a highly stereoselective 1,3-dipolar cycloaddition reaction to establish the core pyrrolidine ring of the target molecule.

A multi-step synthesis starting from D-arabinose yields a key nitrone intermediate. This nitrone then undergoes a crucial vinyl Grignard addition, followed by a series of transformations including deoxygenation, N-alkylation, ring-closing metathesis, hydrogenation, and deprotection to afford the final natural product.[1] The stereochemistry of the final product is directly controlled by the chirality of the starting D-arabinose.

Experimental Workflow for the Total Synthesis of (+)-Hyacinthacine A2

G D_Arabinose This compound Nitrone D-Arabinose-Derived Nitrone D_Arabinose->Nitrone Multi-step synthesis Hydroxylamine Hydroxylamine Intermediate Nitrone->Hydroxylamine Vinyl Grignard Addition Diene Diene Intermediate Hydroxylamine->Diene Deoxygenation & N-Alkylation Cyclized_Product Ring-Closed Product Diene->Cyclized_Product Ring-Closing Metathesis Hydrogenated_Product Hydrogenated Product Cyclized_Product->Hydrogenated_Product Hydrogenation Hyacinthacine (+)-Hyacinthacine A2 Hydrogenated_Product->Hyacinthacine Deprotection

Caption: Synthetic route to (+)-Hyacinthacine A2 from this compound.

Quantitative Data for the Synthesis of (+)-Hyacinthacine A2
StepProductYield (%)Diastereomeric Ratio (dr)
Vinyl Grignard AdditionHydroxylamine Intermediate>95>99:1
Ring-Closing MetathesisRing-Closed Product85N/A
HydrogenationHydrogenated Product98N/A
Overall Yield (+)-Hyacinthacine A2 ~68 >99:1

Note: Yields are approximate and based on reported values in the literature.[1] N/A = Not Applicable.

Experimental Protocol: Key Step - Vinyl Grignard Addition to D-Arabinose-Derived Nitrone

This protocol describes the highly diastereoselective addition of a vinyl Grignard reagent to the D-arabinose-derived nitrone, a critical step in establishing the stereochemistry of the final product.[1]

Materials:

  • D-Arabinose-derived nitrone

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon atmosphere

Procedure:

  • A solution of the D-arabinose-derived nitrone in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • To this cooled solution, a solution of vinylmagnesium bromide in THF is added dropwise over a period of 30 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the hydroxylamine intermediate.

Expected Outcome: The reaction is expected to proceed with high diastereoselectivity (>99:1 dr) and in high yield (>95%), providing the key hydroxylamine intermediate with the desired stereochemistry for the subsequent steps in the total synthesis of (+)-hyacinthacine A2.

Application 2: Synthesis of Polyhydroxylated Pyrrolidine Iminosugars as Glycosidase Inhibitors

Iminosugars are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent inhibition of glycosidases, enzymes that play crucial roles in various biological processes. D-Arabinose is an excellent starting material for the synthesis of polyhydroxylated pyrrolidine-based iminosugars.

The synthesis typically involves the transformation of D-arabinose into a suitable precursor, often a nitrone, which can then undergo cycloaddition reactions to form the pyrrolidine ring. Subsequent functional group manipulations and deprotection steps lead to the final iminosugar.

Experimental Workflow for the Synthesis of a D-Arabinose-Derived Pyrrolidine Iminosugar

G D_Arabinose This compound Protected_Arabinose Protected D-Arabinose D_Arabinose->Protected_Arabinose Protection Nitrone D-Arabinose-Derived Nitrone Protected_Arabinose->Nitrone Oxidation & Condensation Cycloadduct Isoxazolidine Cycloadduct Nitrone->Cycloadduct 1,3-Dipolar Cycloaddition Pyrrolidine_Intermediate Protected Pyrrolidine Cycloadduct->Pyrrolidine_Intermediate Reductive N-O Cleavage Iminosugar Polyhydroxylated Pyrrolidine Iminosugar Pyrrolidine_Intermediate->Iminosugar Deprotection

Caption: General synthetic pathway to pyrrolidine iminosugars from this compound.

Quantitative Data for a Representative Iminosugar Synthesis
StepProductYield (%)Stereoselectivity
1,3-Dipolar CycloadditionIsoxazolidine Cycloadduct80-90High exo/endo
Reductive N-O CleavageProtected Pyrrolidine85-95N/A
DeprotectionFinal Iminosugar>90N/A

Note: Yields and stereoselectivity are typical for these types of reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: 1,3-Dipolar Cycloaddition of a D-Arabinose-Derived Nitrone

This protocol outlines a general procedure for the key 1,3-dipolar cycloaddition reaction to form the isoxazolidine ring, which is the precursor to the pyrrolidine core of the iminosugar.

Materials:

  • D-Arabinose-derived nitrone

  • Alkene (dipolarophile)

  • Anhydrous toluene

  • Argon atmosphere

Procedure:

  • A solution of the D-arabinose-derived nitrone and the alkene in anhydrous toluene is prepared in a sealed tube under an argon atmosphere.

  • The reaction mixture is heated to 80-110 °C for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel to yield the isoxazolidine cycloadduct.

Expected Outcome: This cycloaddition reaction typically proceeds with good to excellent yields and high stereoselectivity, providing the bicyclic isoxazolidine which can be further transformed into the target polyhydroxylated pyrrolidine iminosugar. The stereochemical outcome is often dictated by the facial selectivity of the cycloaddition, which is influenced by the stereocenters of the D-arabinose-derived nitrone.

This compound is a powerful and versatile chiral precursor for the asymmetric synthesis of complex and biologically important molecules. The examples of the total synthesis of (+)-hyacinthacine A2 and the general route to polyhydroxylated pyrrolidine iminosugars demonstrate its utility in constructing intricate molecular architectures with high stereocontrol. The detailed protocols provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the exploration of novel synthetic routes to valuable therapeutic agents.

References

Application Notes and Protocols for the Enzymatic Conversion of D-Arabinopyranose to D-Ribulose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic conversion of D-arabinopyranose to its corresponding ketose, D-ribulose, is a significant biotransformation with applications in various fields, including the synthesis of rare sugars and pharmaceutical intermediates. This conversion is primarily catalyzed by the enzyme D-arabinose isomerase (EC 5.3.1.3), also known as L-fucose isomerase. This enzyme facilitates the reversible isomerization of aldopentoses to ketopentoses. D-ribulose and its derivatives are valuable building blocks in the synthesis of antiviral and other therapeutic agents. These application notes provide detailed protocols and quantitative data for the enzymatic production of D-ribulose from this compound.

Enzyme Characteristics and Optimal Conditions

The D-arabinose isomerase responsible for the conversion of D-arabinose to D-ribulose has been characterized from various microbial sources. While specific parameters can vary between organisms, general characteristics and optimal reaction conditions have been established.

Data Presentation: Quantitative Data Summary

The following tables summarize the kinetic parameters and optimal conditions for D-arabinose isomerases from different sources. It is important to note that many studies on L-arabinose isomerase use L-arabinose or D-galactose as substrates; however, these enzymes are also active on D-arabinose.

Table 1: Kinetic Parameters of D-Arabinose Isomerases for Various Substrates

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (mM-1s-1)Reference
Lactobacillus reuteriL-Arabinose633 ± 69179 ± 10959 ± 551.5[1]
Lactobacillus reuteriD-Galactose647 ± 10911 ± 159 ± 50.09[1]
Thermotoga maritimaL-Arabinose3141.3-1.25 (min-1)[2]
Thermotoga maritimaD-Galactose608.9-0.14 (min-1)[2]
Bacillus amyloliquefaciensL-Arabinose92.8-4350 (min-1)46.85 (min-1)[3]
Bacillus amyloliquefaciensD-Galactose251.6-589.5 (min-1)2.34 (min-1)[3]
Lactobacillus plantarum CY6 (F118M/F279I mutant)D-Galactose30020.88-0.53 (min-1)[4]

Note: '-' indicates data not available in the cited source.

Table 2: Optimal Conditions for D-Arabinose Isomerase Activity

Enzyme SourceOptimal pHOptimal Temperature (°C)Metal Ion RequirementReference
Lactobacillus reuteri6.065Co2+, Mn2+[5]
Thermotoga maritima7.590Mn2+, Co2+[2]
Bacillus amyloliquefaciens7.545Metal-ion independent[3]
Lactobacillus plantarum CY67.450Mn2+[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic conversion of this compound to D-ribulose.

Protocol 1: Recombinant Expression and Purification of D-Arabinose Isomerase in E. coli

This protocol describes the expression of a His-tagged D-arabinose isomerase in Escherichia coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the D-arabinose isomerase gene insert (e.g., pET vector with a C-terminal His-tag)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic (e.g., ampicillin or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

Procedure:

  • Transformation: Transform the expression vector into a competent E. coli expression strain. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium containing the antibiotic with the overnight starter culture. Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10 column volumes of wash buffer.

    • Elute the His-tagged protein with 5 column volumes of elution buffer.

  • Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol). Determine the protein concentration using a Bradford assay and store at -80°C.

Protocol 2: Enzymatic Conversion of D-Arabinose to D-Ribulose

This protocol outlines the enzymatic reaction for the conversion of D-arabinose to D-ribulose.

Materials:

  • Purified D-arabinose isomerase

  • D-Arabinose

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • Metal salt solution (if required by the specific enzyme, e.g., 10 mM MnCl2)

  • Heating block or water bath

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components:

    • D-Arabinose solution (e.g., 100 mM final concentration)

    • Reaction buffer

    • Metal salt solution (to the required final concentration, e.g., 1 mM)

    • Purified D-arabinose isomerase (e.g., 0.1 mg/mL final concentration)

    • Make up the final volume with nuclease-free water.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 45-65°C) for a defined period (e.g., 1-24 hours). Time-course experiments can be performed by taking aliquots at different time points.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching agent (e.g., an equal volume of 0.1 M HCl).

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. The supernatant is then ready for analysis by HPLC.

Protocol 3: HPLC Analysis of D-Arabinose and D-Ribulose

This protocol provides a method for the separation and quantification of D-arabinose and D-ribulose using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a Refractive Index (RI) detector

  • Carbohydrate analysis column (e.g., Aminex HPX-87C or a similar column)

  • Mobile phase (e.g., degassed deionized water or a dilute acid solution)

  • D-Arabinose and D-ribulose standards

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of D-arabinose and D-ribulose of known concentrations to generate a standard curve.

  • HPLC Conditions:

    • Column: Aminex HPX-87C column (300 x 7.8 mm)

    • Mobile Phase: Degassed, deionized water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 80-85°C

    • Detector: Refractive Index (RI)

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject the prepared standards to establish retention times and create a calibration curve.

    • Inject the supernatant from the terminated enzymatic reaction.

  • Quantification: Identify the peaks for D-arabinose and D-ribulose in the sample chromatogram based on their retention times. Quantify the amount of each sugar by comparing the peak areas to the standard curve. The conversion yield can be calculated as: (moles of D-ribulose produced) / (initial moles of D-arabinose) x 100%

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in the protocols.

Enzymatic_Conversion_Workflow cluster_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Transformation Transformation into E. coli Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis Purification Affinity Chromatography Lysis->Purification Reaction_Setup Reaction Setup Purification->Reaction_Setup Purified Enzyme Incubation Incubation Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination HPLC HPLC Analysis Termination->HPLC Reaction Product Quantification Quantification HPLC->Quantification

Caption: Workflow for the enzymatic conversion of this compound.

HPLC_Analysis_Workflow Start Terminated Reaction Mixture Centrifuge Centrifuge to Pellet Protein Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Separation on Column Inject->Separate Detect Detection by RI Detector Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peaks using Standard Curve Chromatogram->Quantify Result Determine Conversion Yield Quantify->Result

References

Application Notes and Protocols for the Quantification of D-Arabinopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabinose, a pentose monosaccharide, is a component of various biopolymers and has garnered interest in biomedical and pharmaceutical research. Accurate quantification of D-Arabinose in diverse biological and chemical samples is crucial for understanding its metabolic roles and for quality control in drug development. This document provides detailed protocols for the quantification of D-Arabinopyranose using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), along with sample preparation guidelines and data presentation tables.

I. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the quantification of volatile or derivatized non-volatile compounds like D-Arabinose. The following protocol is based on the derivatization of D-Arabinose to enhance its volatility for GC analysis.

Experimental Protocol: GC-MS with Silylation Derivatization

This protocol details the acid hydrolysis of arabinose-containing polymers, followed by derivatization and GC-MS analysis.

1. Sample Preparation (Hydrolysis):

  • To 100 µL of the sample, add an internal standard (e.g., 200 ng of U-13C5-D-arabinose)[1].

  • Add 200 µL of 2M aqueous trifluoroacetic acid (TFA)[1].

  • Heat the mixture at 120°C for 2 hours in a sealed reaction tube[1].

  • Cool the reaction tube to room temperature and evaporate the TFA under a stream of nitrogen gas[1].

2. Derivatization (Silylation):

  • To the dried hydrolysate, add 100 µL of a silylation agent (e.g., Tri-Sil HTP reagent)[1].

  • Heat the mixture at 80°C for 20 minutes[1].

  • The sample is now ready for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent[2].

  • Column: DB-5 silica capillary column (60 m × 0.25 mm × 0.25 µm) or similar[2].

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 0 min.

    • Ramp 1: Increase to 190°C at 2.5°C/min.

    • Ramp 2: Increase to 252°C at 2°C/min.

    • Ramp 3: Increase to 310°C at 25°C/min, hold for 15 min[2].

  • Mass Spectrometer: Agilent 5975C EI-MS system or equivalent[2].

  • Ionization Mode: Electron Impact (EI) at 70 eV[2].

  • Ion Source Temperature: 230°C[2].

  • Interface Temperature: 250°C[2].

  • Detection Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the D-arabinose derivative and the internal standard. For TMS-derivatives, characteristic ions for D-arabinose are m/z 204 and 217, and for the 13C5-arabinose internal standard, ions are m/z 206 and 220[1].

4. Quantification:

  • Generate a calibration curve by analyzing a series of known concentrations of D-Arabinose standards that have undergone the same derivatization procedure.

  • Calculate the concentration of D-Arabinose in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow: GC-MS Quantification

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample IS Internal Standard Addition Sample->IS Hydrolysis Acid Hydrolysis (2M TFA, 120°C) IS->Hydrolysis Drying Drying (N2 stream) Hydrolysis->Drying Derivatization Silylation (Tri-Sil HTP, 80°C) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for this compound quantification by GC-MS.

II. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile compounds like sugars. Different column chemistries and detection methods can be employed for D-Arabinose quantification.

Experimental Protocol: HPLC with Refractive Index (RI) Detection

This protocol is suitable for samples with relatively high concentrations of D-Arabinose.

1. Sample Preparation:

  • For solid samples like plant material, acid hydrolysis may be required to liberate monosaccharides. A typical procedure involves treating the sample with 72% sulfuric acid followed by dilution and autoclaving[3].

  • Neutralize the hydrolysate with calcium carbonate to a pH between 5 and 6[3].

  • Centrifuge the sample at 4,000 rpm for 10 minutes[4].

  • Filter the supernatant through a 0.22 µm PES membrane filter[4].

  • Dilute the filtrate as necessary before injection into the HPLC system[4].

2. HPLC Analysis:

  • HPLC System: A system equipped with a refractive index (RI) detector[4].

  • Column: Amino-based column (e.g., COL–AMINO 150 x 4.6 mm)[4] or an Aminex HPX-87P column (300 mm × 7.8 mm)[3].

  • Mobile Phase: Isocratic elution with a mixture of 75% acetonitrile and 25% water[4].

  • Flow Rate: 1.0 mL/min[4].

  • Column Temperature: 35°C[4].

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a series of D-Arabinose standards in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify D-Arabinose in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow: HPLC-RI Quantification

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Hydrolysis Acid Hydrolysis (optional) Sample->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Centrifugation Centrifugation Neutralization->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC-RI Analysis Filtration->HPLC Data Data Processing & Quantification HPLC->Data

Caption: Workflow for this compound quantification by HPLC-RI.

III. Enzymatic Assays

Commercially available enzymatic assay kits are predominantly for L-arabinose and often utilize L-arabinose isomerase or dehydrogenase. While some L-arabinose isomerases can act on D-galactose, their specificity and suitability for the accurate quantification of D-arabinose are not well-established in commercial kits[5][6]. Researchers may need to develop and validate their own enzymatic assays using specific D-arabinose-metabolizing enzymes if this method is preferred. A potential enzyme for this purpose could be a D-arabinose isomerase[7].

IV. Quantitative Data Summary

The following tables summarize quantitative data for D-Arabinose analysis from various studies.

Table 1: GC-MS Quantification Data

ParameterValueSample MatrixReference
Concentration Range~10–40 ng/mLHuman Urine[1][8]
Calibration Range0.001–0.400 mg/mLStandard Solutions[9]

Table 2: HPLC Quantification Data

ParameterMethodValueSample MatrixReference
Method Detection LimitHPLC-RI0.21 mg/LStandard Solutions[10]
Calibration RangeHPLC-RI0.5–50 mg/mLStandard Solutions[4]
ConcentrationHPLC-RI3.92% (of monosaccharides)Raw Arabica Coffee[3]
Calibration RangeLC-MS0.005-10 mg/LStandard Solutions[11]
Reproducibility (Peak Area)LC-MS< 5% RSDStandard Solutions[11]

V. Conclusion

The choice of method for this compound quantification depends on the sample matrix, the required sensitivity, and the available instrumentation. GC-MS with derivatization is highly sensitive and suitable for complex biological matrices. HPLC with RI detection is a robust method for less complex samples with higher concentrations of the analyte. While enzymatic assays offer potential for high specificity, the availability of commercial kits for D-Arabinose is limited. The protocols and data presented in these application notes provide a comprehensive guide for researchers to accurately quantify this compound in their samples.

References

Application Notes and Protocols: D-Arabinopyranose in Glycobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabinopyranose, a pentose monosaccharide, is a fascinating and increasingly important molecule in the field of glycobiology. Unlike its more common L-arabinose counterpart found extensively in plant cell walls, this compound plays crucial roles in the biology of various pathogens and has been identified in certain mammalian glycans, opening new avenues for research in diagnostics and therapeutics. These application notes provide an overview of the utility of this compound in glycobiology research, with detailed protocols for its study.

Applications of this compound in Glycobiology

The significance of this compound in glycobiology is primarily centered on its incorporation into glycoconjugates of pathogenic organisms, particularly trypanosomatid parasites like Leishmania and Crithidia, as well as in mycobacteria.

1. Pathogen-Specific Glycoconjugates:

This compound is a key component of essential cell surface glycoconjugates in trypanosomatids, such as lipophosphoglycan (LPG) in Leishmania major and lipoarabinogalactan in Crithidia fasciculata.[1][2] In Leishmania, the D-arabinopyranosyl residues are often found at the non-reducing termini of the LPG phosphoglycan chains. These structures are crucial for the parasite's interaction with its insect vector and mammalian host.

2. Host-Pathogen Interactions and Cell Signaling:

The this compound-containing lipophosphoglycan of Leishmania is a critical virulence factor that mediates the parasite's interaction with host cells. LPG has been shown to interact with host cell receptors, such as Toll-like receptors (TLRs), specifically TLR2 and TLR4, on macrophages.[3][4][5][6][7] This interaction can modulate the host's innate immune response, often to the parasite's advantage, by influencing cytokine production and signaling pathways.[3][4][6][7] For instance, the binding of LPG to TLR2 can lead to a decrease in TLR9 expression, thereby reducing the host's anti-leishmanial responses.[3]

3. Drug Discovery and Development:

The biosynthetic pathway of GDP-α-D-arabinopyranose, the activated sugar nucleotide donor for arabinosyltransferases, is a prime target for the development of new anti-parasitic drugs.[8] The enzymes in this pathway are essential for the parasite but absent in the mammalian host, offering a promising therapeutic window. Decaprenyl-phospho-arabinose, a key intermediate in the biosynthesis of arabinans in mycobacteria, has been identified as a lead compound for the development of new inhibitors and potential anti-tuberculosis drugs.[8]

Data Presentation

Table 1: Kinetic Parameters of D-arabino-1-kinase from Crithidia fasciculata
SubstrateKmVmaxNotes
D-Arabinose24 µM-Substrate inhibition observed at concentrations above 100 µM.[1][9]
ATP1.7 mM-The enzyme is MgATP-dependent.[1][9]

Vmax data was not explicitly provided in the search results.

Table 2: GC-MS Parameters for Quantitative Analysis of Urinary D-Arabinose
ParameterValue
Gas Chromatograph
ColumnDB-5 silica capillary column (60 m × 0.25 mm × 0.25 µm)
Carrier GasHelium
Temperature Program80 °C for 0 min, then ramp to 190 °C at 2.5 °C/min, then to 252 °C at 2 °C/min, then to 300 °C at 25 °C/min, and finally to 310 °C at 25 °C/min and hold for 15 min.[7]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temperature230 °C
Interface Temperature250 °C

This protocol is adapted from a method for analyzing various carbohydrates and may need optimization for specific applications.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of GDP-D-Arabinopyranose

This protocol describes a general method for the enzymatic synthesis of GDP-D-arabinopyranose, which can be radiolabeled for use in arabinosyltransferase assays. The method utilizes a cytosolic fraction from Crithidia fasciculata which contains the necessary sugar-1-kinase and pyrophosphorylase activities.[10]

Materials:

  • D-Arabinose (or radiolabeled D-arabinose, e.g., [3H]D-arabinose)

  • ATP (Adenosine 5'-triphosphate)

  • GTP (Guanosine 5'-triphosphate)

  • MgCl2

  • Cytosolic fraction from Crithidia fasciculata (as a source of D-arabino-1-kinase and GDP-D-arabinopyranose pyrophosphorylase)

  • Commercial yeast inorganic pyrophosphatase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Apparatus for purification (e.g., HPLC with an anion-exchange column)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, MgCl2, ATP, GTP, and D-arabinose (or its radiolabeled version).

  • Add the cytosolic fraction of Crithidia fasciculata to the reaction mixture.

  • To drive the reaction towards the synthesis of the nucleotide sugar, add commercial yeast inorganic pyrophosphatase.[10]

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a sufficient duration (e.g., 30 minutes to several hours).[10]

  • Monitor the progress of the reaction by a suitable method, such as thin-layer chromatography (TLC) or HPLC.

  • Terminate the reaction, for example, by heat inactivation or addition of a quenching agent.

  • Purify the synthesized GDP-D-arabinopyranose from the reaction mixture using techniques like high-performance anion-exchange chromatography (HPAEC).

Protocol 2: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for the detection of D-arabinose in urine as a surrogate for mycobacterial lipoarabinomannan (LAM).[11][12] It involves acid hydrolysis of glycoconjugates, derivatization, and subsequent GC-MS analysis.

Materials:

  • Sample containing this compound-containing glycoconjugates

  • Internal standard (e.g., 13C5 D-arabinose)[12]

  • Trifluoroacetic acid (TFA) for hydrolysis

  • Derivatization reagents (e.g., a mixture of pyridine, hexamethyldisilazane (HMDS), and trimethylchlorosilane (TMCS) for trimethylsilylation)[7]

  • Organic solvent for extraction (e.g., chloroform)

  • GC-MS system

Procedure:

  • Hydrolysis: To a dried sample, add a known amount of the internal standard. Add 2 M TFA and heat at 110-120°C for 2-4 hours to release the monosaccharides.

  • Drying: After hydrolysis, remove the acid by evaporation under a stream of nitrogen.

  • Derivatization:

    • Add pyridine to the dried hydrolysate.

    • Add the derivatization reagents (HMDS and TMCS).

    • Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[7]

  • Extraction: Perform a liquid-liquid extraction by adding water and chloroform. The derivatized sugars will partition into the chloroform layer.

  • GC-MS Analysis:

    • Inject an aliquot of the chloroform layer into the GC-MS system.

    • Use the parameters outlined in Table 2 or an optimized program for the separation and detection of the derivatized D-arabinose.

    • Quantify the amount of D-arabinose by comparing the peak area of its derivative to that of the internal standard.

Protocol 3: Complementation Assay of D-Arabinose-5-Phosphate Isomerase (API)-Deficient E. coli

This protocol is used to identify genes encoding D-arabinose-5-phosphate isomerase (API) by testing their ability to rescue the growth of an E. coli strain in which the endogenous API genes (kdsD and gutQ) have been deleted.[13][14][15] This mutant strain is auxotrophic for D-arabinose-5-phosphate (A5P).

Materials:

  • E. coli strain deficient in kdsD and gutQ (A5P auxotroph)

  • Expression vector containing the putative API gene

  • Control expression vector (empty vector)

  • Minimal medium (e.g., MOPS minimal medium)

  • Glucose (or other carbon source)

  • D-Arabinose-5-phosphate (A5P) for supplementing the growth of the mutant strain

  • Glucose-6-phosphate (G6P) to induce the UhpT transporter for A5P uptake

  • Appropriate antibiotics for plasmid selection

  • Inducer for the expression vector (e.g., IPTG)

Procedure:

  • Transform the API-deficient E. coli strain with the expression vector containing the gene of interest and with the empty vector as a negative control.

  • Plate the transformed cells on minimal medium agar plates with and without A5P and G6P supplementation, containing the appropriate antibiotic and inducer.

  • Positive Control Plate: Minimal medium supplemented with A5P and G6P. All transformants (with the gene of interest and the empty vector) should grow.

  • Test Plate: Minimal medium without A5P and G6P. Only the transformants expressing a functional API will be able to grow, as they can synthesize their own A5P from the pentose phosphate pathway intermediate D-ribulose-5-phosphate.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) and observe for bacterial growth. Growth on the test plate indicates that the cloned gene complements the API deficiency.

Mandatory Visualization

GDP-D-Arabinopyranose Biosynthesis in Trypanosomatids D-Glucose D-Glucose Pentose Phosphate Pathway Pentose Phosphate Pathway D-Glucose->Pentose Phosphate Pathway Multiple steps D-Ribulose-5-P D-Ribulose-5-P Pentose Phosphate Pathway->D-Ribulose-5-P D-Arabinose-5-P D-Arabinose-5-P D-Ribulose-5-P->D-Arabinose-5-P Isomerase (e.g., GFAT) D-Arabinose D-Arabinose D-Arabinose-5-P->D-Arabinose Phosphatase D-Arabinose-1-P D-Arabinose-1-P D-Arabinose->D-Arabinose-1-P D-arabino-1-kinase (ATP -> ADP) GDP-D-Arabinopyranose GDP-D-Arabinopyranose D-Arabinose-1-P->GDP-D-Arabinopyranose GDP-D-Ara Pyrophosphorylase (GTP -> PPi) Glycoconjugates Glycoconjugates GDP-D-Arabinopyranose->Glycoconjugates Arabinosyltransferase

Caption: Proposed biosynthetic pathway of GDP-D-Arabinopyranose in trypanosomatids.

Experimental Workflow for Studying LPG-Host Interaction cluster_Leishmania Leishmania parasite cluster_HostCell Host Macrophage LPG LPG TLR2_TLR4 TLR2/TLR4 LPG->TLR2_TLR4 Binding Signaling_Cascade Signaling Cascade (e.g., MyD88-dependent) TLR2_TLR4->Signaling_Cascade Activation Cytokine_Modulation Modulation of Cytokine Production Signaling_Cascade->Cytokine_Modulation Leads to Altered_Immune_Response Altered Immune Response Cytokine_Modulation->Altered_Immune_Response Results in

Caption: Logical workflow of Leishmania LPG interaction with host cell TLRs.

References

Application Notes and Protocols for D-Arabinopyranose as a Substrate for Glycosyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Arabinopyranose is an uncommon monosaccharide in eukaryotic glycobiology, but it plays a crucial role in the lifecycle of certain trypanosomatid parasites, such as Leishmania and Crithidia. In these organisms, this compound is utilized by glycosyltransferases in the form of Guanosine Diphosphate-α-D-arabinopyranose (GDP-D-Arap) . This nucleotide sugar serves as the donor for the arabinosylation of cell surface glycoconjugates, most notably lipophosphoglycan (LPG) in Leishmania and lipoarabinogalactan in Crithidia.[1][2][3] The resulting arabinosylated structures are vital for the parasite's survival, infectivity, and interaction with its insect vector and mammalian host.[4] Consequently, the enzymes involved in the biosynthesis and transfer of GDP-D-Arap represent promising targets for the development of novel anti-parasitic drugs.[5][6]

These notes provide a comprehensive overview of the enzymatic pathways involving GDP-D-Arap, quantitative data for the enzymes responsible for its synthesis, and detailed protocols for relevant enzymatic assays.

Biosynthesis of GDP-D-Arabinopyranose

The biosynthesis of GDP-D-Arap in trypanosomatids occurs via a salvage pathway starting from D-arabinose. This pathway involves two key enzymatic steps: the phosphorylation of D-arabinose to this compound-1-phosphate, followed by the condensation of this intermediate with Guanosine Triphosphate (GTP) to yield GDP-D-Arap.[1][2] In Leishmania major, these two steps are catalyzed by a single bifunctional enzyme.[4]

Diagram of the GDP-D-Arabinopyranose Biosynthetic Pathway

GDP_D_Arap_Biosynthesis cluster_enzymes Enzymatic Steps D_Arabinose This compound Arabinokinase D-Arabino-1-kinase D_Arabinose->Arabinokinase D_Arap_1P This compound-1-P Pyrophosphorylase GDP-D-Arap Pyrophosphorylase D_Arap_1P->Pyrophosphorylase GDP_D_Arap GDP-α-D-Arabinopyranose ATP ATP ATP->Arabinokinase ADP ADP GTP GTP GTP->Pyrophosphorylase PPi PPi Arabinokinase->D_Arap_1P Arabinokinase->ADP Pyrophosphorylase->GDP_D_Arap Pyrophosphorylase->PPi

Caption: Biosynthetic pathway of GDP-α-D-Arabinopyranose in trypanosomatids.

Quantitative Data for GDP-D-Arabinopyranose Biosynthesis Enzymes

The following tables summarize the kinetic parameters for the key enzymes involved in the synthesis of GDP-D-Arap.

Table 1: Kinetic Parameters of D-Arabino-1-kinase from Crithidia fasciculata

SubstrateKm
This compound24 µM
ATP1.7 mM

Data sourced from a study on the characterization of D-arabino-1-kinase activity in C. fasciculata.[1][7]

Table 2: Kinetic Parameters of Bifunctional Arabinokinase/Pyrophosphorylase from Leishmania major

EnzymeActivitySubstrateKmVmax
LmjF16.0440KinaseThis compound25 µM0.03 µmol/min/mg
(recombinant)ATP1.5 mM0.03 µmol/min/mg
PyrophosphorylaseD-Arap-1-P15 mM0.01 µmol/min/mg
GTP0.5 mM0.01 µmol/min/mg
LmjF16.0480KinaseThis compound30 µM0.04 µmol/min/mg
(recombinant)ATP1.2 mM0.04 µmol/min/mg
PyrophosphorylaseD-Arap-1-P67 mM0.05 µmol/min/mg
GTP0.4 mM0.05 µmol/min/mg

Data from a study characterizing the bifunctional enzyme from L. major.[4] Note the significantly higher Km for D-Arap-1-P in the pyrophosphorylase reaction of LmjF16.0480.

D-Arabinopyranosyltransferases: The Glycosylation Step

The final step in the utilization of this compound is its transfer from GDP-D-Arap to an acceptor glycoconjugate, catalyzed by D-arabinopyranosyltransferases. In Leishmania, these enzymes are responsible for the arabinosylation of the lipophosphoglycan (LPG), a modification that is crucial for the parasite's detachment from the sandfly midgut, a key step in its transmission to a mammalian host.

To date, specific kinetic parameters (Km, kcat) for purified D-arabinopyranosyltransferases have not been extensively reported in the literature. Their activity is typically assayed in vitro using membrane fractions prepared from the parasites.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Radiolabeled GDP-D-[3H]Arabinopyranose

This protocol is adapted from methods used to study D-arabinopyranoside-containing glycoconjugates.[8] It utilizes enzymes that can act on D-arabinose as an analogue of their natural substrate, L-fucose.

Materials:

  • D-[3H]Arabinose

  • ATP

  • GTP

  • L-fucokinase (from pig kidney)

  • GDP-L-fucose pyrophosphorylase (from pig kidney)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2)

  • Anion-exchange chromatography column (e.g., Dowex-1-Cl-)

  • Gel filtration chromatography column (e.g., Bio-Gel P-2)

Procedure:

  • Kinase Reaction:

    • In a reaction volume of 1 ml, combine D-[3H]arabinose (e.g., 1 µmol, specific activity adjusted as needed), 5 mM ATP, L-fucokinase (sufficient activity), and reaction buffer.

    • Incubate at 37°C for 2-4 hours. Monitor the reaction for the formation of D-[3H]arabinose-1-phosphate by thin-layer chromatography (TLC).

  • Pyrophosphorylase Reaction:

    • To the kinase reaction mixture, add 5 mM GTP and GDP-L-fucose pyrophosphorylase.

    • Continue incubation at 37°C for another 2-4 hours. Monitor the formation of GDP-D-[3H]arabinopyranose by TLC.

  • Purification:

    • Terminate the reaction by heating at 100°C for 2 minutes.

    • Apply the reaction mixture to an anion-exchange column. Elute with a linear gradient of a salt solution (e.g., 0-1 M LiCl).

    • Pool the fractions containing GDP-D-[3H]arabinopyranose and desalt using a gel filtration column.

    • Confirm the identity and purity of the product by appropriate analytical methods (e.g., HPLC, mass spectrometry).

Protocol 2: Assay for D-Arabinopyranosyltransferase Activity

This protocol describes a general method for detecting the transfer of this compound from GDP-D-Arap to an acceptor molecule using a parasite membrane fraction as the enzyme source.

Materials:

  • Radiolabeled GDP-D-[3H]arabinopyranose (synthesized as in Protocol 1)

  • Parasite membrane fraction (e.g., from Leishmania major promastigotes)

  • Acceptor substrate (e.g., purified lipophosphoglycan or a suitable synthetic acceptor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 10 mM MnCl2, 10 mM MgCl2, and 1 mM DTT)

  • Scintillation cocktail and counter

Workflow Diagram for D-Arabinopyranosyltransferase Assay:

GT_Assay_Workflow start Start prepare_rxn Prepare Reaction Mixture (Buffer, Acceptor, Enzyme) start->prepare_rxn add_donor Add GDP-D-[3H]Arap prepare_rxn->add_donor incubate Incubate at Optimal Temperature (e.g., 37°C) add_donor->incubate stop_rxn Stop Reaction (e.g., Heat or Add Quenching Agent) incubate->stop_rxn separate Separate Product from Unreacted Donor (e.g., Chromatography, Precipitation) stop_rxn->separate quantify Quantify Radioactivity in Product (Scintillation Counting) separate->quantify end End quantify->end

Caption: General workflow for the D-Arabinopyranosyltransferase activity assay.

Procedure:

  • Enzyme Preparation: Prepare a microsomal membrane fraction from a culture of Leishmania promastigotes using standard cell fractionation techniques (e.g., differential centrifugation).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, acceptor substrate (concentration to be optimized, e.g., 10-100 µg/ml), and the parasite membrane fraction (e.g., 10-50 µg of protein).

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding radiolabeled GDP-D-[3H]arabinopyranose to a final concentration of, for example, 1-10 µM.

  • Incubation: Incubate the reaction for a set period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by, for example, boiling for 5 minutes or adding a quenching solution like 10% trichloroacetic acid.

  • Product Separation and Quantification:

    • Separate the radiolabeled glycoconjugate product from the unreacted GDP-D-[3H]arabinopyranose. This can be achieved by methods such as:

      • Precipitation of the glycoconjugate with a suitable solvent (e.g., ethanol).

      • Size-exclusion chromatography.

      • Binding to a hydrophobic matrix if the acceptor is lipidated.

    • Quantify the radioactivity incorporated into the product fraction using liquid scintillation counting.

  • Controls: Run appropriate controls, including a reaction without the enzyme fraction (no enzyme control) and a reaction without the acceptor substrate (no acceptor control), to determine background levels of radioactivity.

Applications in Drug Development

The enzymes in the GDP-D-arabinopyranose biosynthetic and transfer pathways are attractive targets for drug development against trypanosomatid diseases for several reasons:

  • Parasite-Specific Pathway: The utilization of this compound in this manner is specific to these parasites and absent in their mammalian hosts, suggesting that inhibitors of these enzymes would have high selectivity and low host toxicity.

  • Essential for Infectivity: The resulting arabinosylated glycoconjugates, particularly LPG, are crucial for the parasite's lifecycle and its ability to establish an infection.[9][10] Disrupting the synthesis of these molecules would likely impair parasite viability and virulence.

The protocols provided here can be adapted for high-throughput screening of small molecule libraries to identify inhibitors of the D-arabino-1-kinase, GDP-D-Arap pyrophosphorylase, or the D-arabinopyranosyltransferases. Such inhibitors could form the basis for the development of novel therapeutics for leishmaniasis and other diseases caused by trypanosomatid parasites.

References

Application Notes and Protocols for Metabolic Labeling Studies Using Isotopic D-Arabinopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique to trace the fate of molecules within cellular systems, providing critical insights into metabolic pathways and the biosynthesis of complex macromolecules. Isotopic D-Arabinopyranose, a rare sugar, presents a unique tool for investigating specific metabolic routes and the incorporation of non-native sugars into cellular components. Recent studies have demonstrated that D-arabinose can be taken up by mammalian cells and incorporated into glycoproteins, offering a novel strategy to modify and study glycosylation.

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic labeling studies using isotopic this compound (e.g., ¹³C-labeled this compound) in mammalian cell culture. The focus is on the application of this technique to study the incorporation of D-arabinose into the cellular glycome and its effects on cell physiology.

Applications

  • Probing Glycosylation Pathways: Investigate the promiscuity of glycosyltransferases and the potential for incorporating unnatural sugars into N-glycans and O-glycans. The structural similarity of D-arabinose to L-fucose suggests it may be processed by the fucose salvage pathway.

  • Metabolic Flux Analysis: Trace the metabolic fate of D-arabinose and its contribution to various metabolic pathways, including the pentose phosphate pathway (PPP).

  • Biopharmaceutical Engineering: Explore the potential of D-arabinose to modulate the glycosylation profile of recombinant proteins, which can impact their efficacy and immunogenicity. The replacement of fucose with arabinose ("arabinosylation") has been shown to occur.[1][2]

  • Cancer Research: Investigate the effects of rare sugars on cancer cell metabolism and proliferation. D-arabinose has been shown to suppress breast cancer cell proliferation in vitro.

Data Presentation

The following tables summarize quantitative data from studies on the effects of D-arabinose supplementation in Chinese Hamster Ovary (CHO) cell cultures producing a recombinant monoclonal antibody (mAb).

Table 1: Effect of D-Arabinose Concentration on CHO Cell Culture Performance [2]

D-Arabinose Concentration (mM)Peak Viable Cell Density (x10⁶ cells/mL)Cell Viability at Harvest (%)Relative Harvest Titer (%)
0 (Control)12.595100
0.112.595100
112.595100
1012.09095
2011.08590
509.58085

Table 2: N-Glycan Profile of a Recombinant mAb Produced in CHO Cells with and without D-Arabinose Supplementation [1]

N-Glycan SpeciesControl (%)10 mM D-Arabinose (%)
G0F505
G1F303
G2F101
Man552
G0 + Arabinose 0 45
G1 + Arabinose 0 25
G2 + Arabinose 0 8
Others511

G0F, G1F, G2F represent fucosylated agalactosylated, monogalactosylated, and digalactosylated complex-type N-glycans, respectively. Man5 is a high-mannose type N-glycan. G0/G1/G2 + Arabinose represents the corresponding glycan with fucose replaced by arabinose.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Isotopic this compound

This protocol describes the general procedure for labeling cultured mammalian cells with a stable isotope-labeled this compound (e.g., U-¹³C₅-D-Arabinopyranose) to study its incorporation into the cellular glycome.

Materials:

  • Mammalian cell line of choice (e.g., CHO, HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM, Ham's F12)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Isotopic this compound (e.g., U-¹³C₅-D-Arabinopyranose)

  • Unlabeled D-Arabinose (for control experiments)

  • Cell scraper

  • Centrifuge tubes

  • Reagents for cell lysis (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture: Culture mammalian cells in T-75 flasks or 6-well plates to 70-80% confluency in complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the basal medium with dialyzed FBS and the desired concentration of isotopic this compound. Based on existing data, a concentration range of 1-10 mM can be a good starting point.[1][2] Prepare a control medium with the same concentration of unlabeled D-Arabinose.

  • Metabolic Labeling:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared labeling medium (or control medium) to the cells.

    • Incubate the cells for 24-72 hours in a standard cell culture incubator (37°C, 5% CO₂). The optimal incubation time should be determined empirically.

  • Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • For adherent cells, add a small volume of ice-cold PBS and scrape the cells using a cell scraper. For suspension cells, directly collect the cells by centrifugation.

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once more with ice-cold PBS.

    • The cell pellet can be stored at -80°C for further analysis.

  • Protein Extraction and Quantification:

    • Lyse the cell pellet with an appropriate lysis buffer (e.g., RIPA buffer) on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the cellular proteins.

    • Determine the protein concentration using a standard protein assay.

Protocol 2: Analysis of Isotopic this compound Incorporation into Glycoproteins by Mass Spectrometry

This protocol outlines the general steps for the release of N-glycans from glycoproteins and their analysis by mass spectrometry to quantify the incorporation of isotopic this compound.

Materials:

  • Labeled protein lysate from Protocol 1

  • PNGase F (Peptide-N-Glycosidase F)

  • Denaturing buffer (e.g., containing SDS and DTT)

  • Reaction buffer (e.g., containing NP-40)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon)

  • Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS)

Procedure:

  • Glycan Release:

    • Take a known amount of protein lysate (e.g., 50-100 µg).

    • Add denaturing buffer and heat at 100°C for 10 minutes to denature the proteins.

    • Add reaction buffer and PNGase F.

    • Incubate at 37°C for 12-18 hours to release the N-glycans.

  • Purification of Released Glycans:

    • Purify the released N-glycans from peptides and other contaminants using SPE cartridges according to the manufacturer's instructions.

  • Mass Spectrometry Analysis:

    • Analyze the purified glycans by mass spectrometry.

    • In the mass spectrum, the incorporation of U-¹³C₅-D-Arabinopyranose in place of fucose will result in a mass shift. The mass of fucose is 146.0579 Da, while the mass of U-¹³C₅-D-Arabinopyranose is approximately 155.07 Da. This mass difference will allow for the identification and quantification of arabinosylated glycans.

    • Quantify the relative abundance of the isotopic peaks corresponding to the labeled and unlabeled glycan species.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture and Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Mammalian Cells B Prepare Isotopic This compound Medium A->B Grow to 70-80% confluency C Incubate for 24-72h B->C Replace medium D Harvest Cells C->D E Lyse Cells and Extract Proteins D->E F Release N-Glycans (PNGase F) E->F G Purify Glycans (SPE) F->G H Mass Spectrometry (MALDI-TOF or LC-MS) G->H I Data Analysis: Quantify Incorporation H->I

Caption: Experimental workflow for metabolic labeling with isotopic this compound.

metabolic_pathway *Hypothesized metabolic fate based on structural similarity to L-fucose. cluster_uptake Cellular Uptake and Activation cluster_glycosylation N-Glycosylation cluster_ppp Pentose Phosphate Pathway D_Arabinopyranose_ext Isotopic this compound (extracellular) D_Arabinopyranose_int Isotopic this compound (intracellular) D_Arabinopyranose_ext->D_Arabinopyranose_int Transport GDP_D_Arabinose GDP-D-Arabinose* D_Arabinopyranose_int->GDP_D_Arabinose Salvage Pathway (hypothesized) FUT Fucosyltransferase (e.g., FUT8) GDP_D_Arabinose->FUT Donor Substrate Core_Glycan Core N-Glycan (in ER/Golgi) Arabinosylated_Glycan Arabinosylated N-Glycan Core_Glycan->Arabinosylated_Glycan FUT->Core_Glycan Enzyme Action Glucose Glucose G6P Glucose-6-P Glucose->G6P Ru5P Ribulose-5-P G6P->Ru5P Oxidative PPP Ara5P Arabinose-5-P Ru5P->Ara5P Isomerase (e.g., GFAT) D_Arabinose_de_novo D-Arabinose Ara5P->D_Arabinose_de_novo Phosphatase D_Arabinose_int D_Arabinose_int

Caption: Hypothesized metabolic pathway for this compound incorporation.

References

Application Notes and Protocols: D-Arabinopyranose in the Synthesis of Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nucleoside analogs utilizing D-Arabinopyranose and its derivatives. The methodologies outlined are crucial for the development of novel therapeutic agents, particularly in the fields of antiviral and anticancer research.

Introduction

D-Arabinose, an epimer of D-ribose, is a key carbohydrate in the synthesis of a class of nucleoside analogs known as arabinonucleosides. These compounds are structurally characterized by the arabinofuranosyl or arabinopyranosyl sugar moiety, where the 2'-hydroxyl group is in the "up" or ara configuration. This stereochemical difference from naturally occurring ribonucleosides profoundly impacts their biological activity, making them potent inhibitors of viral and cellular polymerases. Several arabinonucleosides, such as cytarabine (Ara-C) and vidarabine (Ara-A), are established clinical drugs for treating cancers and viral infections.[1][2][3] The synthetic routes to these vital compounds often start from D-arabinose or its derivatives, employing a range of chemical and enzymatic strategies.

Synthetic Strategies and Methodologies

The synthesis of nucleoside analogs from D-arabinose can be broadly categorized into chemical and enzymatic approaches. Chemical syntheses often involve the protection of hydroxyl groups, activation of the anomeric center, and subsequent glycosylation with a nucleobase. Enzymatic methods offer high stereoselectivity and milder reaction conditions.

Chemical Synthesis: The Vorbrüggen Glycosylation

A widely used method for the formation of the N-glycosidic bond is the Vorbrüggen glycosylation. This reaction typically involves the coupling of a protected and activated sugar (e.g., a 1-O-acetyl-arabinofuranose derivative) with a silylated nucleobase in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Key Steps:

  • Protection of D-Arabinose: The hydroxyl groups of D-arabinose are protected, often as esters (e.g., acetates or benzoates), to prevent side reactions.

  • Activation of the Anomeric Carbon: The anomeric hydroxyl group is typically converted to a good leaving group, such as an acetate.

  • Silylation of the Nucleobase: The nucleobase is treated with a silylating agent, like hexamethyldisilazane (HMDS), to increase its solubility and nucleophilicity.

  • Coupling Reaction: The protected and activated arabinose derivative is reacted with the silylated nucleobase in the presence of a Lewis acid catalyst.

  • Deprotection: The protecting groups on the sugar and nucleobase are removed to yield the final nucleoside analog.

Enzymatic Synthesis

Enzymatic methods, particularly using nucleoside phosphorylases (NPs) and 2'-deoxyribosyltransferases (NDTs), provide an efficient and environmentally friendly alternative for synthesizing arabinonucleosides.[4] These enzymes can catalyze the transglycosylation reaction, where the arabinosyl moiety is transferred from a donor nucleoside to an acceptor nucleobase.

A multi-enzymatic cascade system has been developed for the biosynthesis of arabinosides from inexpensive starting materials like sucrose and a nucleobase.[5] This system can involve several enzymes, including nucleoside phosphorylase (NP), phosphopentomutase (PPM), ribose 5-phosphate isomerase (RPI), and D-arabinose 5-phosphate isomerase (API), to convert a starting nucleoside into the desired arabinoside.[2]

Experimental Protocols

Protocol 1: Synthesis of 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides

This protocol is adapted from the synthesis of 2'-deoxy-2'-fluoro-β-d-arabinofuranosylthymine (araF-T).[6]

Step 1: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose

  • Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) in dichloromethane (75 ml).

  • To the stirred solution, add diethylaminosulfur trifluoride (DAST) (32.4 mmol) dropwise.

  • Stir the resulting mixture at 40°C for 16 hours.

  • Cool the reaction and quench with saturated aqueous NaHCO₃ (50 ml).

  • Wash the organic layer with water (2 x 50 ml) and then with saturated aqueous NaHCO₃ (50 ml).

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using chloroform as the eluent.

Step 2: Synthesis of the Glycosyl Bromide

  • Dissolve the fluorinated sugar from Step 1 (7.76 mmol) in dichloromethane (17 ml).

  • Add HBr (30% in acetic acid, 4.5 ml) and stir the solution overnight.

  • Wash the reaction mixture with water (2 x 15 ml) and saturated NaHCO₃ (2 x 15 ml).

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the glycosyl bromide.

Step 3: Glycosylation with Silylated Thymine

  • Prepare silylated thymine by refluxing thymine with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.

  • Dissolve the glycosyl bromide from Step 2 in a suitable solvent (e.g., acetonitrile).

  • Add the silylated thymine to the solution and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction and purify the product by chromatography.

Step 4: Deprotection

  • Dissolve the protected nucleoside in methanolic ammonia.

  • Stir the solution at room temperature until the deprotection is complete.

  • Evaporate the solvent and purify the final product, araF-T.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and evaluation of various D-arabinose-derived nucleoside analogs.

Table 1: Synthesis Yields of Arabinonucleoside Analogs

CompoundStarting MaterialKey ReagentsYield (%)Reference
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose1,3,5-tri-O-benzoyl-α-D-ribofuranoseDAST71[6]
Glycosyl Bromide2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranoseHBr in Acetic Acid97[6]
Ara-G from GuanosineGuanosineNP, PPM, RPI, API24[2]
D-Arabinose-1-C¹⁴D-ErythroseKCN (¹⁴C)30[7]
D-Ribose-1-C¹⁴D-ErythroseKCN (¹⁴C)8.5[7]

Table 2: Antiviral and Cytotoxic Activity of Arabinonucleoside Analogs

CompoundVirus/Cell LineActivity MetricValueReference
Ara-NDDPHIV-1 (IIIB)IC₅₀79.4 µg/mL[8]
C2'-butylsulfanylmethyl uridineSCC (mouse squamous carcinoma)CytotoxicityLow µM[1]
C2'-acetylthiomethyl uridineSCC (mouse squamous carcinoma)CytotoxicityLow µM[1]
2'-fluoro-5-iodo-ara-C (FIAC)Herpes Simplex Virus (HSV)Antiviral ActivityPotent[9]
2'-Chloro-5-iodo-ara-CHSV-2 vs HSV-1Selectivity37 to >500 times more effective against HSV-2[9]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic processes described.

Chemical_Synthesis_Workflow D_Arabinose This compound Protected_Arabinose Protected Arabinose (e.g., Acylated) D_Arabinose->Protected_Arabinose Protection Activated_Arabinose Activated Arabinose (e.g., 1-O-Acetyl) Protected_Arabinose->Activated_Arabinose Activation Protected_Nucleoside Protected Nucleoside Analog Activated_Arabinose->Protected_Nucleoside Glycosylation (Vorbrüggen) Nucleobase Nucleobase Silylated_Nucleobase Silylated Nucleobase Nucleobase->Silylated_Nucleobase Silylation Silylated_Nucleobase->Protected_Nucleoside Final_Product Nucleoside Analog Protected_Nucleoside->Final_Product Deprotection

Caption: Chemical synthesis workflow for nucleoside analogs.

Enzymatic_Synthesis_Pathway cluster_cascade Multi-Enzyme Cascade Guanosine Guanosine R1P Ribose-1-Phosphate Guanosine->R1P NP Guanine Guanine Guanosine->Guanine R5P Ribose-5-Phosphate R1P->R5P PPM Ru5P Ribulose-5-Phosphate R5P->Ru5P RPI A5P Arabinose-5-Phosphate Ru5P->A5P API A1P Arabinose-1-Phosphate A5P->A1P PPM AraG Arabinofuranosylguanine (Ara-G) A1P->AraG NP Guanine->AraG

References

Application Notes and Protocols: D-Arabinopyranose as a Chromatography Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Arabinopyranose, a pentose monosaccharide, serves as a critical analytical standard in various chromatographic techniques.[1] Its application is particularly relevant in the fields of clinical diagnostics, food science, and drug development for the qualitative and quantitative analysis of carbohydrates.[2][3][4] This document provides detailed application notes and protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Quantitative Data Summary

The following tables summarize typical quantitative data for the chromatographic analysis of this compound using different methods. These values can serve as a reference for method development and validation.

Table 1: HPLC Quantitative Data

ParameterHPLC-RIHPLC-DAD (PMP Derivatization)HPLC-MS
Linearity Range 1.08 to 83.3 g/L (for general sugars)[5]10–400 µg/mL[6]0.005–10 mg/L[7]
Limit of Detection (LOD) 0.21 to 0.97 g/L (for general sugars)[5]Determined by S/N ratio (typically low µg/mL)[6]Not explicitly stated, but high sensitivity is noted[7]
Limit of Quantification (LOQ) 0.21 to 0.97 g/L (for general sugars)[5]Determined by S/N ratio (typically low µg/mL)[6]Not explicitly stated, but high sensitivity is noted[7]
Retention Time (RT) 4.7 min[8]Dependent on gradient, typically within 30-60 min[6]Dependent on gradient, typically within 22 minutes[7]
Repeatability (RSD of Peak Area) < 2% (for general sugars)[3]Not explicitly stated< 5%[7]
Recovery 97.8 to 101.8% (for general sugars)[5]Not explicitly statedNot explicitly stated

Table 2: GC-MS Quantitative Data

ParameterAcetylation DerivatizationSilylation (TMSD) DerivatizationTrifluoroacetyl (TFA) Derivatization
Linearity Range 0.001–0.400 mg/mL[9]Not explicitly stated, but method is validated for reliability[10]Not explicitly stated, but used for quantitative analysis[2]
Regression Coefficient (R²) > 0.998[9]Not explicitly statedNot explicitly stated
Limit of Detection (LOD) Low ng/mL rangeNot explicitly stated~10–40 ng/mL in biological samples[2]
Limit of Quantification (LOQ) Low ng/mL rangeNot explicitly statedNot explicitly stated
Retention Time (RT) Dependent on temperature programDependent on temperature program[10]Dependent on temperature program[2]
Monitored Ions (m/z) Not explicitly stated204, 217 (for TMS-arabinose)[2]420.9 -> 192.9 (parent -> daughter)[2]

II. Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

This protocol is suitable for the quantification of underivatized monosaccharides.

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected sample range (e.g., 0.1 to 5 mg/mL).

2. Sample Preparation (from a solid matrix like plant material):

  • Weigh a known amount of the ground sample (e.g., 300 mg).[4]

  • Perform acid hydrolysis by adding 3 mL of 72% sulfuric acid and incubating at 30°C for 60 minutes.[4]

  • Dilute with 84 mL of distilled water and autoclave at 121°C for 1 hour.[4]

  • Neutralize the hydrolysate with calcium carbonate to a pH of 5-6.[4]

  • Centrifuge the sample to remove particulates and filter the supernatant through a 0.45 µm filter before injection.[4]

3. Chromatographic Conditions:

  • Column: Amino column (e.g., 150 x 4.6 mm).[8]

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30-40°C.[8]

  • Detector Temperature: 35°C.[8]

  • Injection Volume: 10-20 µL.

4. Data Analysis:

  • Integrate the peak area of this compound in both the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

B. Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

This protocol is suitable for the sensitive detection and quantification of monosaccharides after volatilization.

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like pyridine.

  • For samples, perform acid hydrolysis as described in the HPLC protocol to release monosaccharides. After hydrolysis, the sample must be thoroughly dried.

  • Add an internal standard (e.g., ¹³C₅-arabinose) to both standards and samples for improved accuracy.[2]

2. Derivatization Protocol (Silylation):

  • To the dried standard or sample residue, add a silylating agent (e.g., 100 µL of Tri-Sil HTP reagent).[2]

  • Heat the mixture at 80°C for 20 minutes to ensure complete derivatization.[2]

  • After cooling, the sample is ready for injection.

3. GC-MS Conditions:

  • Column: DB-5 silica capillary column (e.g., 60 m × 0.25 mm × 0.25 µm).[10]

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C for 0 min.[10]

    • Ramp 1: 2.5°C/min to 190°C.[10]

    • Ramp 2: 2°C/min to 252°C.[10]

    • Ramp 3: 25°C/min to 300°C.[10]

    • Hold at 310°C for 15 min.[10]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

    • Ion Source Temperature: 230°C.[10]

    • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized arabinose (e.g., m/z 204, 217).[2]

4. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and characteristic mass fragments.

  • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the same method.

III. Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for preparing and analyzing samples using this compound as a standard in HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Hydrolysis Acid Hydrolysis (for complex samples) Sample->Hydrolysis Standard This compound Standard Stock Prepare Stock Solution Standard->Stock Neutralization Neutralization Hydrolysis->Neutralization Filtration Filtration (0.45 µm) Neutralization->Filtration Injection Inject into HPLC Filtration->Injection Dilution Serial Dilution for Calibration Curve Stock->Dilution Dilution->Injection Separation Chromatographic Separation (Amino Column) Injection->Separation Detection RI Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC experimental workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Hydrolysis Acid Hydrolysis & Drying Sample->Hydrolysis Standard This compound Standard IS Internal Standard Spiking Standard->IS Derivatization Derivatization (e.g., Silylation) IS->Derivatization Hydrolysis->IS Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation (DB-5 Column) Injection->Separation Detection Mass Spectrometry Detection (SIM) Separation->Detection Integration Peak Integration (Analyte/IS Ratio) Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: GC-MS experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: D-Arabinopyranose Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Arabinopyranose chemical synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chemical synthesis of this compound and its derivatives?

A1: The primary challenges in this compound synthesis revolve around controlling stereoselectivity at the anomeric center during glycosylation, achieving regioselective protection and deprotection of hydroxyl groups, obtaining satisfactory yields, and purifying the final products from complex reaction mixtures.

Q2: How can I control the anomeric selectivity (α vs. β) during a glycosylation reaction with a this compound donor?

A2: Anomeric selectivity is a significant challenge in carbohydrate chemistry.[1] The outcome is influenced by several factors including the choice of solvent, the nature of the protecting groups on the glycosyl donor, the promoter used, and the reaction temperature. Nitrile solvents like acetonitrile tend to favor the formation of the β-anomer, while ethereal solvents often lead to the α-anomer.[2] The anomeric effect thermodynamically favors the α-isomer, so higher reaction temperatures may also favor this outcome.

Q3: What are some effective protecting group strategies for the hydroxyl groups of this compound?

A3: A well-defined protecting group strategy is crucial for the successful synthesis of this compound derivatives. Common protecting groups include acetals (like benzylidene) for the 4,6-hydroxyls, and ethers (like benzyl) or esters (like acetyl) for the remaining hydroxyls. The choice of protecting groups will dictate the regioselectivity of subsequent reactions and should be planned based on their stability under different reaction conditions and the ease of their selective removal.

Q4: My glycosylation reaction with a this compound donor is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A4: Low yields in glycosylation reactions can stem from several factors. Inefficient activation of the glycosyl donor, steric hindrance on the donor or acceptor, decomposition of the starting materials or products under the reaction conditions, or the presence of moisture can all contribute to poor yields.[3] To troubleshoot, ensure all reagents and solvents are scrupulously dry, consider using a more powerful activating agent, and check the stability of your donor and acceptor under the reaction conditions. Optimizing the reaction temperature is also critical, as excessively high temperatures can lead to side reactions and decomposition.[3]

Q5: How can I effectively purify my synthesized this compound derivative?

A5: Purification of carbohydrate derivatives is often challenging due to their polarity and the presence of closely related byproducts. Flash column chromatography on silica gel is the most common method. The choice of eluent system is critical and typically involves a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or methanol). The polarity of the eluent is gradually increased to elute compounds of increasing polarity. It is essential to carefully monitor the fractions using thin-layer chromatography (TLC).

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poor Anomeric Selectivity Inappropriate solvent choice.Ethereal solvents (e.g., THF, Et2O) generally favor α-selectivity, while nitrile solvents (e.g., acetonitrile) favor β-selectivity.[2]
Non-participating protecting group at C2.A participating group (e.g., acetate) at the C2 position can promote the formation of the 1,2-trans glycoside.
Reaction temperature is too high or too low.Higher temperatures can favor the thermodynamically more stable α-anomer. Low-temperature reactions may favor the kinetic product.
Low Reaction Yield Incomplete reaction.Monitor the reaction by TLC. Consider increasing the reaction time or the amount of promoter/catalyst.
Decomposition of starting materials or products.Check the stability of your compounds under the reaction conditions. It may be necessary to use milder conditions or a different protecting group strategy.[3]
Presence of moisture.Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. Use molecular sieves in the reaction.
Difficult Purification Co-elution of anomers or byproducts.Optimize the solvent system for column chromatography. A shallower gradient or a different solvent combination may improve separation.
Streaking on the TLC plate.The compound may be too polar for the chosen TLC and column solvent system. Consider using a more polar eluent or a different stationary phase.
Incomplete Deprotection Inactive catalyst (for hydrogenolysis).Use fresh palladium on carbon for the debenzylation of benzyl ethers.[4][5]
Inappropriate deprotection conditions.Ensure the chosen deprotection method is suitable for the specific protecting group and is compatible with other functional groups in the molecule.

Quantitative Data Summary

Table 1: Influence of Solvent on Anomeric Ratio (α:β) in Glycosylation Reactions

Glycosyl DonorGlycosyl AcceptorPromoterSolventAnomeric Ratio (α:β)Reference
Per-O-acetyl-D-arabinopyranosyl bromideMethanolSilver CarbonateDichloromethane1:4Fictional Example
Per-O-benzyl-D-arabinopyranosyl trichloroacetimidate1-HexanolTMSOTfDiethyl Ether5:1Fictional Example
Per-O-benzyl-D-arabinopyranosyl trichloroacetimidate1-HexanolTMSOTfAcetonitrile1:6Fictional Example
2,3,4-Tri-O-benzoyl-α-D-arabinopyranosyl BromideCholesterolSilver TriflateToluene3:1Fictional Example

Note: The data in this table are illustrative examples and may not represent actual experimental outcomes. Researchers should consult the primary literature for specific reaction conditions and results.

Experimental Protocols

Protocol 1: Synthesis of Per-O-acetyl-D-arabinopyranose

This protocol describes the acetylation of all hydroxyl groups of D-arabinose.

Materials:

  • D-Arabinose

  • Acetic anhydride

  • Pyridine, anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture for elution

Procedure:

  • Dissolve D-arabinose (1.0 g, 6.66 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (5.0 mL, 53.0 mmol) to the solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water (50 mL) and extract with DCM (3 x 30 mL).

  • Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the per-O-acetylated this compound.

Protocol 2: Glycosylation using a D-Arabinopyranosyl Bromide Donor

This protocol outlines a general procedure for a glycosylation reaction.

Materials:

  • Per-O-acetyl-D-arabinopyranosyl bromide (glycosyl donor)

  • A suitable alcohol (glycosyl acceptor)

  • Silver triflate (promoter)

  • Anhydrous dichloromethane (DCM)

  • 4 Å Molecular sieves

  • Triethylamine

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture for elution

Procedure:

  • To a solution of the glycosyl acceptor (1.0 mmol) and per-O-acetyl-D-arabinopyranosyl bromide (1.2 mmol) in anhydrous DCM (10 mL) under an argon atmosphere, add activated 4 Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -40 °C.

  • Add silver triflate (1.5 mmol) to the mixture and stir at -40 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding triethylamine (0.5 mL).

  • Filter the mixture through a pad of Celite and wash the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to isolate the desired glycoside.

Protocol 3: Deprotection of Benzyl Ethers by Hydrogenolysis

This protocol describes the removal of benzyl ether protecting groups.

Materials:

  • Benzyl-protected D-arabinopyranoside derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H2) balloon or hydrogenator

  • Celite

Procedure:

  • Dissolve the benzyl-protected arabinopyranoside (1.0 mmol) in methanol (20 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

Visualizations

experimental_workflow start D-Arabinose protection Selective Protection of Hydroxyl Groups start->protection activation Activation of Anomeric Center (e.g., Halide Formation) protection->activation glycosylation Glycosylation with Acceptor activation->glycosylation deprotection Deprotection glycosylation->deprotection purification Purification (Column Chromatography) deprotection->purification product Target this compound Derivative purification->product

Caption: General workflow for the chemical synthesis of a this compound derivative.

troubleshooting_anomeric_selectivity start Poor Anomeric Selectivity Observed check_solvent Is the solvent appropriate for the desired anomer? start->check_solvent change_solvent Change Solvent: - Ethereal for α - Nitrile for β check_solvent->change_solvent No check_c2 Is there a participating group at C2? check_solvent->check_c2 Yes change_solvent->check_c2 add_participating_group Introduce a participating group (e.g., acetate) for 1,2-trans product check_c2->add_participating_group No check_temp Is the reaction temperature optimized? check_c2->check_temp Yes add_participating_group->check_temp adjust_temp Adjust Temperature: - Higher for thermodynamic α - Lower for kinetic β check_temp->adjust_temp No success Improved Anomeric Selectivity check_temp->success Yes adjust_temp->success

Caption: Troubleshooting decision tree for poor anomeric selectivity in glycosylation.

protecting_groups cluster_hydroxyls Hydroxyl Groups cluster_protecting_groups Protecting Groups arabinose This compound c1_oh C1-OH (Anomeric) arabinose->c1_oh c2_oh C2-OH arabinose->c2_oh c3_oh C3-OH arabinose->c3_oh c4_oh C4-OH arabinose->c4_oh ester Ester (e.g., Acetate) - Participating group at C2 - Removed by base c2_oh->ester Directs stereochemistry ether Ether (e.g., Benzyl) - Stable - Removed by hydrogenolysis c3_oh->ether General protection acetal Acetal (e.g., Benzylidene) - Protects cis-diols - Often C4 & C6 c4_oh->acetal Regioselective protection

Caption: Relationship between hydroxyl positions and common protecting group strategies.

References

Technical Support Center: Optimizing Enzymatic Reactions of D-Arabinopyranose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize enzymatic reactions involving D-Arabinopyranose.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the optimization of enzymatic reactions with this compound.

1. Low or No Enzyme Activity

  • Question: I am not observing any significant conversion of this compound. What are the possible causes and how can I troubleshoot this?

  • Answer: Low or no enzyme activity can stem from several factors. Systematically check the following:

    • Incorrect Enzyme: While L-arabinose isomerases are known to act on D-arabinose, the specific activity can vary significantly between enzymes from different sources. Ensure the chosen enzyme has reported activity on D-arabinose or structurally similar sugars like D-galactose.[1][2]

    • Sub-optimal pH and Temperature: Enzyme activity is highly dependent on pH and temperature. The optimal conditions can vary for different enzymes. For instance, L-arabinose isomerase from Klebsiella pneumoniae shows maximum activity at pH 8.0, while the enzyme from Bacillus amyloliquefaciens has an optimum pH of 7.5.[1][3] Refer to the enzyme's specification sheet or relevant literature to ensure you are using the optimal pH and temperature. If this information is unavailable, perform a pH and temperature optimization experiment.

    • Missing Metal Ion Cofactors: Many L-arabinose isomerases are metalloenzymes and require specific divalent metal ions for their activity. Manganese (Mn²⁺) and Cobalt (Co²⁺) are common cofactors that have been shown to enhance the activity of these enzymes.[1][4][5] Conversely, ions like Ba²⁺, Cu²⁺, and Fe²⁺ can be inhibitory.[1] If your buffer contains chelating agents like EDTA, it may be stripping the necessary metal ions from the enzyme.

    • Enzyme Denaturation: Improper storage or handling can lead to enzyme denaturation. Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.

    • Presence of Inhibitors: The reaction mixture may contain inhibitors. These could be contaminants in the substrate or chemicals from previous purification steps.

2. Low Product Yield

  • Question: My reaction is working, but the yield of the desired product is lower than expected. How can I improve it?

  • Answer: Low product yield is a common issue in enzymatic reactions. Consider the following to enhance your yield:

    • Reaction Equilibrium: Isomerization reactions are often reversible. The equilibrium may not favor product formation under your current conditions. High temperatures can sometimes shift the equilibrium towards the product, D-tagatose, in the case of D-galactose isomerization.[6] Consider strategies like product removal (e.g., using a downstream enzyme that consumes the product) to drive the reaction forward.

    • Sub-optimal Reaction Time: The reaction may not have reached completion. Perform a time-course experiment to determine the optimal reaction time for maximum yield.

    • Enzyme Concentration: The amount of enzyme may be a limiting factor. Try increasing the enzyme concentration to see if the yield improves. However, be mindful of potential cost implications.

    • Substrate Concentration and Inhibition: While a higher substrate concentration can increase the reaction rate up to a certain point, very high concentrations can lead to substrate inhibition in some enzymes. Determine the optimal substrate concentration for your specific enzyme.

    • Product Degradation: The product itself might be unstable under the reaction conditions, leading to degradation over time. Analyze samples at different time points to check for product stability.

    • Borate Complexation: The addition of borate has been shown to form a complex with the product of some isomerization reactions, which can shift the equilibrium and increase the final yield.[7]

3. Enzyme Instability

  • Question: My enzyme loses activity over the course of the reaction or during storage. What can I do to improve its stability?

  • Answer: Enzyme stability is crucial for consistent results and cost-effective processes. Here are some strategies to address instability:

    • Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its thermal and operational stability.[8][9] This also facilitates enzyme recovery and reuse. Common methods include entrapment in alginate gels.

    • Use of Whole Cells: Using whole recombinant cells expressing the enzyme can offer greater stability compared to the purified enzyme, as the cellular environment provides a protective effect.[1][8]

    • Additives: The addition of certain stabilizing agents, such as glycerol or BSA, to the storage buffer can help maintain enzyme activity.

    • Temperature and pH: Operating at the enzyme's optimal temperature and pH for activity may not always align with its optimal stability. A compromise may be necessary. For instance, an enzyme might have peak activity at 60°C but better stability at 50°C for prolonged reactions.[9]

    • Protein Engineering: Site-directed mutagenesis can be employed to create more robust enzyme variants with improved stability.[9]

Quantitative Data Summary

Table 1: Optimal Reaction Conditions for L-Arabinose Isomerases from Various Sources.

Enzyme SourceOptimal pHOptimal Temperature (°C)Required Metal Ions (Concentration)
Klebsiella pneumoniae8.040-50Mn²⁺ (1 mM)
Bacillus amyloliquefaciens7.545None (activity enhanced by Mg²⁺, Mn²⁺)
Geobacillus stearothermophilus6.560Mn²⁺ (5 mM)
Lactobacillus plantarum7.1760Not specified, but borate addition improved yield
Lactobacillus reuteri6.065Co²⁺ (1 mM), Mn²⁺ (0.5 mM)
Shewanella sp. ANA-35.5 - 6.515-35Mn²⁺ (0.6 mM)
Thermoanaerobacter mathraniiNot specified65Not specified

Note: The optimal conditions can vary based on whether the free enzyme or whole cells are used. The data presented is a summary from various studies and should be used as a starting point for optimization.[1][3][6][7][8][10][11]

Table 2: Effect of Metal Ions on L-Arabinose Isomerase Activity.

Metal Ion (1 mM)Effect on K. pneumoniae L-AI ActivityEffect on B. amyloliquefaciens L-AI Activity
None (Control) BaselineHigh activity (metal-independent)
Mg²⁺ 15% increase60% increase
Mn²⁺ 28% increase65% increase
Co²⁺ Similar to controlNot specified
Ca²⁺ Similar to controlNot specified
Ba²⁺ InhibitionComplete inhibition
Cu²⁺ InhibitionNot specified
Fe²⁺ InhibitionNot specified
Pb²⁺ Not specifiedComplete inhibition
Cr²⁺ Not specifiedComplete inhibition
Hg²⁺ Not specifiedComplete inhibition

This table illustrates the significant and varied impact of different metal ions on enzyme activity. It is crucial to either supply the required activating ions or ensure the absence of inhibitory ions.[1][3][5]

Experimental Protocols

1. Standard Enzyme Activity Assay for L-Arabinose Isomerase

This protocol is a general guideline for determining the activity of L-arabinose isomerase with this compound.

  • Principle: The enzymatic activity is determined by measuring the formation of the ketose product (D-ribulose) from the aldose substrate (D-arabinose). The cysteine-carbazole-sulfuric acid method is commonly used for quantifying ketoses.[12]

  • Reagents:

    • 50 mM Phosphate buffer (or other suitable buffer, pH optimized for the specific enzyme)

    • 100 mM this compound solution in the same buffer

    • 1 mM solution of the required metal cofactor (e.g., MnCl₂)

    • Enzyme solution (appropriately diluted in buffer)

    • Cysteine-carbazole reagent

    • Sulfuric acid

  • Procedure:

    • Prepare a reaction mixture containing the buffer, this compound solution, and metal cofactor solution in a microcentrifuge tube.

    • Pre-incubate the mixture at the optimal temperature for the enzyme for 5 minutes.

    • Initiate the reaction by adding the enzyme solution.

    • Incubate the reaction for a defined period (e.g., 10-30 minutes) at the optimal temperature.

    • Stop the reaction by heating the mixture at 100°C for 5-10 minutes.

    • Centrifuge the sample to pellet any precipitated protein.

    • Quantify the amount of D-ribulose formed in the supernatant using the cysteine-carbazole-sulfuric acid method by measuring the absorbance at 560 nm.[13]

    • Create a standard curve using known concentrations of D-ribulose to determine the product concentration in your samples.

    • One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.[6][12]

2. Protocol for pH and Temperature Optimization

  • pH Optimization:

    • Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 4.0-6.0, phosphate buffer for pH 6.0-8.0, and Tris-HCl for pH 8.0-9.0).[1]

    • Set up the standard enzyme activity assay at a constant temperature, but vary the buffer to test the different pH values.

    • Plot the enzyme activity against the pH to determine the optimal pH.

  • Temperature Optimization:

    • Set up the standard enzyme activity assay using the optimal buffer and pH.

    • Incubate the reactions at a range of different temperatures (e.g., 30°C to 70°C).[1]

    • Plot the enzyme activity against the temperature to determine the optimal temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_assay Assay & Analysis cluster_results Outcome enzyme Enzyme Solution reaction Enzymatic Reaction enzyme->reaction substrate This compound Solution substrate->reaction buffer Buffer & Cofactors buffer->reaction ph_opt pH Optimization ph_opt->buffer temp_opt Temperature Optimization temp_opt->reaction cofactor_opt Cofactor Optimization cofactor_opt->buffer quench Reaction Quenching reaction->quench analysis Product Quantification (e.g., HPLC, Colorimetric Assay) quench->analysis optimal_conditions Optimal Reaction Conditions analysis->optimal_conditions

Caption: Workflow for optimizing enzymatic reaction conditions.

troubleshooting_logic cluster_activity Check Enzyme Activity cluster_stability Check Enzyme Stability cluster_equilibrium Check Reaction Equilibrium start Low/No Product Yield check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are pH, Temp, Cofactors Optimal? check_enzyme->check_conditions No check_stability Is the enzyme stable over time? check_enzyme->check_stability Yes check_inhibitors Presence of Inhibitors? check_conditions->check_inhibitors solution Improved Yield check_inhibitors->solution immobilize Consider Immobilization/Whole Cells check_stability->immobilize No check_equilibrium Is the reaction at equilibrium? check_stability->check_equilibrium immobilize->solution shift_equilibrium Shift equilibrium (e.g., borate, product removal) check_equilibrium->shift_equilibrium shift_equilibrium->solution

Caption: Troubleshooting logic for low product yield.

metabolic_pathway D_Arabinopyranose This compound D_Ribulose D-Ribulose D_Arabinopyranose->D_Ribulose L-arabinose isomerase D_Ribulose_P D-Ribulose-1-Phosphate D_Ribulose->D_Ribulose_P d-ribulokinase Products Dihydroxyacetone Phosphate + Glycolaldehyde D_Ribulose_P->Products d-ribulose-1-phosphate aldolase

References

Technical Support Center: D-Arabinopyranose Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of D-Arabinopyranose.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by temperature, pH, and the presence of oxidizing agents. High temperatures and extreme pH values (both acidic and alkaline) significantly accelerate its degradation.

Q2: What are the main degradation products of this compound under acidic conditions?

A2: Under acidic conditions, particularly at elevated temperatures, the primary degradation product of this compound is furfural. This occurs through a series of dehydration reactions. Further degradation can lead to the formation of smaller organic acids, such as formic acid.

Q3: What happens to this compound in an alkaline solution?

A3: In alkaline solutions, this compound can undergo isomerization to D-ribulose and epimerization to D-ribose via the Lobry de Bruyn-van Ekenstein transformation. It can also undergo oxidation, especially in the presence of an oxidizing agent like hexacyanoferrate(III), which is first-order with respect to the hydroxide ion concentration. At higher temperatures, more complex degradation can occur, leading to a mixture of saccharinic acids and other smaller molecules.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common method for monitoring this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector or a UV detector after derivatization. An amino-based column is often used for carbohydrate analysis.

Q5: Are there any common interferences I should be aware of during HPLC analysis?

A5: Yes, common interferences can include other sugars or degradation products with similar retention times. Co-elution can be a problem, especially in complex matrices. It is crucial to develop a stability-indicating method with adequate resolution between this compound and its potential degradants. Using a diode array detector (DAD) can help in assessing peak purity.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column contamination. 3. Column overload.1. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. 2. Flush the column with a strong solvent or use a guard column. 3. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has exceeded its lifetime.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections.1. Use high-purity solvents and filter the mobile phase. 2. Implement a thorough needle wash protocol between injections.
Baseline Noise or Drift 1. Air bubbles in the detector. 2. Contaminated detector cell. 3. Mobile phase not equilibrated.1. Purge the detector to remove bubbles. 2. Flush the detector cell with an appropriate solvent. 3. Allow sufficient time for the column and detector to equilibrate with the mobile phase.

Quantitative Data Summary

Table 1: Kinetic Data for Acid-Catalyzed Degradation of D-Arabinose
Temperature (°C)Acid CatalystAcid Concentration (mM)Degradation Rate Constant (k, min⁻¹)Reference
150Sulfuric Acid500.015[1]
170Sulfuric Acid500.045[1]
170Maleic Acid500.020[1]
170Fumaric Acid500.010[1]
210Water (Subcritical)-0.032[2]
230Water (Subcritical)-0.115[2]
250Water (Subcritical)-0.347[2]

Note: The degradation of arabinose follows first-order kinetics under these conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with RI or UV/DAD detector

  • Amino-based HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in high-purity water.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Incubate the vials at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the this compound stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

    • Incubate the vials at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a vial of the this compound stock solution in an oven at 80°C for 48 hours.

    • At specified time points, withdraw an aliquot, cool to room temperature, and dilute with mobile phase for HPLC analysis.

4. HPLC Analysis:

  • Column: Amino-based column

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Refractive Index (RI) or UV (after derivatization)

  • Injection Volume: 20 µL

5. Data Analysis:

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of degradation.

  • Assess the peak purity of the this compound peak to ensure the method is stability-indicating.

Visualizations

Degradation Pathways and Workflows

Acidic_Degradation_Pathway Arabinopyranose This compound Intermediate1 Acyclic Aldehyde Arabinopyranose->Intermediate1 +H⁺, -H₂O Intermediate2 Enol Intermediate Intermediate1->Intermediate2 -H₂O Furfural Furfural Intermediate2->Furfural -H₂O FormicAcid Formic Acid Furfural->FormicAcid Further Degradation

Acidic Degradation Pathway of this compound.

Alkaline_Degradation_Pathway Arabinopyranose This compound Enediol 1,2-Enediol Intermediate Arabinopyranose->Enediol OH⁻ (Lobry de Bruyn-van Ekenstein) Ribulose D-Ribulose Enediol->Ribulose Isomerization Ribose D-Ribose Enediol->Ribose Epimerization SaccharinicAcids Saccharinic Acids Ribulose->SaccharinicAcids Further Degradation

Alkaline Degradation and Isomerization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Stock Solution Acid Acid Hydrolysis Prep->Acid Base Alkaline Hydrolysis Prep->Base Oxidation Oxidative Stress Prep->Oxidation Thermal Thermal Stress Prep->Thermal HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Data Data Interpretation (% Degradation, Peak Purity) HPLC->Data

Forced Degradation Experimental Workflow.

Troubleshooting_Logic rect_node rect_node Start HPLC Problem? PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention? Baseline Baseline Issues? PeakShape->RetentionTime No rect_node1 Check Mobile Phase pH Adjust Sample Concentration Clean/Replace Column PeakShape->rect_node1 Yes RetentionTime->Baseline No rect_node2 Check Mobile Phase Prep Use Column Oven Check for Leaks RetentionTime->rect_node2 Yes rect_node3 Degas Mobile Phase Flush Detector Equilibrate System Baseline->rect_node3 Yes End Consult Instrument Manual Baseline->End No

Troubleshooting Logic for HPLC Analysis.

References

Technical Support Center: D-Arabinopyranose Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Arabinopyranose derivatization for Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, like other sugars, is a polar and non-volatile molecule. These properties make it unsuitable for direct analysis by GC-MS, which requires compounds to be volatile and thermally stable.[1][2][3] Derivatization chemically modifies the sugar, replacing its polar hydroxyl (-OH) groups with less polar, more volatile functional groups, such as trimethylsilyl (TMS) ethers.[3][4][5] This process increases the volatility of the arabinose, allowing it to be vaporized in the GC inlet and travel through the analytical column for separation and subsequent detection by the mass spectrometer.

Q2: What are the most common derivatization methods for this compound?

A2: The most common derivatization techniques for sugars like this compound are silylation and acetylation.[1][2][4] Silylation, particularly using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is widely used.[5][6] Often, an oximation step using a reagent like hydroxylamine is performed prior to silylation.[1][6] This initial step converts the aldehyde or ketone group of the sugar into an oxime, which helps to reduce the number of isomeric peaks in the chromatogram by preventing ring formation.[6]

Q3: I am seeing multiple peaks in my chromatogram for a pure this compound standard. Is this normal?

A3: Yes, the presence of multiple peaks for a single sugar standard is a common phenomenon in GC-MS analysis of underivatized or simply silylated sugars.[7][8] This is due to the existence of different anomeric forms (α and β) and ring structures (pyranose and furanose) of the sugar in solution.[8] Each of these isomers can be derivatized, leading to multiple chromatographic peaks.[1][7] Performing an oximation step before silylation can help simplify the chromatogram by reducing the number of isomers.[1][6]

Q4: How can I ensure my derivatization reaction goes to completion?

A4: Incomplete derivatization is a frequent issue that can lead to poor peak shape, low sensitivity, and inaccurate quantification. To ensure a complete reaction:

  • Anhydrous Conditions: Silylation reagents are highly sensitive to moisture.[6][9] Ensure that your sample, solvents, and glassware are completely dry. Freeze-drying the sample is a recommended step.[9]

  • Sufficient Reagent: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion.[5]

  • Optimal Temperature and Time: Follow the recommended reaction temperature and time for your chosen protocol. Heating is often required to ensure the reaction proceeds efficiently.[1][5] For instance, a common protocol involves heating at 70°C for 30 minutes.[1]

  • Use of a Catalyst: Pyridine is often added as a catalyst to speed up the reaction, especially for sterically hindered hydroxyl groups.[5]

Q5: My TMS-derivatives seem to be degrading over time. How can I improve their stability?

A5: Trimethylsilyl (TMS) derivatives of sugars are known to be unstable and susceptible to hydrolysis.[5][6] To improve stability:

  • Analyze Promptly: Analyze the derivatized samples as soon as possible after preparation.[6]

  • Proper Storage: If immediate analysis is not possible, store the derivatized samples at low temperatures (-20°C) to slow down degradation.[10]

  • Avoid Moisture: Protect the samples from atmospheric moisture at all times.[6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the derivatization of this compound for GC-MS analysis.

Problem Potential Cause(s) Recommended Solution(s)
No peaks or very small peaks Incomplete derivatization.Ensure anhydrous conditions and sufficient reagent. Optimize reaction time and temperature.[5][9]
Sample degradation.Prepare fresh samples and analyze them promptly.[6]
GC-MS system issue (e.g., leak, injector problem, detector failure).Perform a system check, including leak checks and verification of injector and detector performance.[11][12]
Sample concentration is too low.Concentrate the sample or inject a larger volume if possible.
Multiple peaks for a single standard Presence of anomers and different ring forms.This is expected. For quantification, integrate the areas of all relevant peaks.[7] To simplify the chromatogram, consider using an oximation step before silylation.[1][6]
Broad or tailing peaks Incomplete derivatization.Review and optimize the derivatization protocol.[5]
Active sites in the GC system (e.g., liner, column).Use a deactivated liner and column. Perform regular maintenance, including cleaning the inlet.[4][11]
Column contamination.Bake out the column according to the manufacturer's instructions or trim the front end of the column.[11]
Shifting retention times Inconsistent oven temperature program.Verify the GC oven temperature program and ensure sufficient equilibration time.[12]
Changes in carrier gas flow rate.Check for leaks in the gas lines and ensure the flow controller is functioning correctly.[11]
Column degradation.Condition or replace the analytical column.[12]
Poor reproducibility Variability in sample preparation and derivatization.Use a consistent and well-documented protocol. Consider using an internal standard for more accurate quantification. Automated derivatization can also improve reproducibility.[13][14]
Injection volume variability.Use an autosampler for precise and repeatable injections.[12]
Instability of derivatives.Analyze samples in a consistent timeframe after derivatization. Store samples appropriately if there are delays.[10]

Experimental Protocols

Protocol 1: Two-Step Oximation and Silylation

This is a widely used method to reduce the complexity of the chromatogram.

  • Sample Preparation: Lyophilize the aqueous sample containing this compound to complete dryness in a reaction vial.

  • Oximation:

    • Add 200 µL of a 40 mg/mL solution of O-ethylhydroxylamine hydrochloride in pyridine to the dried sample.[15]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[1]

    • Allow the sample to cool to room temperature.

  • Silylation:

    • Add 120 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the vial.[1][4]

    • Recap the vial and heat at 70°C for another 30 minutes.[1][4]

    • After cooling, the sample is ready for GC-MS analysis.

Protocol 2: Direct Silylation

This is a simpler, one-step method, but may result in a more complex chromatogram.

  • Sample Preparation: Ensure the sample is completely dry. Transfer the sample to a GC vial in an aprotic solvent like dichloromethane.[5]

  • Derivatization:

    • Add 25 µL of BSTFA and 25 µL of anhydrous pyridine (as a catalyst) to the sample.[5]

    • Cap the vial tightly and heat at 65°C for approximately 20-30 minutes.[5]

    • After cooling, the sample can be directly injected into the GC-MS.

Data Presentation

Table 1: Typical Mass Spectral Fragments for TMS-Derivatized Arabinose

The following table lists some of the characteristic mass-to-charge ratios (m/z) observed in the electron ionization (EI) mass spectrum of trimethylsilylated arabinose. These fragments can be used for identification purposes.

m/zInterpretation
73[Si(CH₃)₃]⁺
103[CH₂OTMS]⁺
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺
204[M - CH₂OTMS - HOTMS]⁺
217[M - CHOTMS - CH₂OTMS]⁺
307[M - CH₂OTMS]⁺

Note: The exact fragmentation pattern can vary depending on the specific isomer and the GC-MS conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the derivatization of this compound for GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Aqueous Sample dry Lyophilize to Complete Dryness start->dry oximation Oximation (e.g., Hydroxylamine) dry->oximation silylation Silylation (e.g., BSTFA) oximation->silylation gcms GC-MS Analysis silylation->gcms data Data Interpretation gcms->data

Caption: Experimental workflow for this compound derivatization.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common issues.

troubleshooting_logic node_sol node_sol node_prob node_prob start Problem with GC-MS result? q1 No or low peaks? start->q1 q2 Derivatization complete? q1->q2 Yes q3 Multiple peaks? q1->q3 No sol1 Optimize derivatization: - Anhydrous conditions - Sufficient reagent - Correct temp/time q2->sol1 No sol2 Check GC-MS system: - Leaks - Injector/detector function q2->sol2 Yes sol3 Expected for sugars. Consider oximation to simplify. Integrate all anomer peaks. q3->sol3 Yes q4 Poor peak shape (tailing/broad)? q3->q4 No sol4 Check for active sites: - Use deactivated liner/column - Clean inlet q4->sol4 Yes q5 Shifting retention times? q4->q5 No sol5 Verify GC parameters: - Oven program - Gas flow rate - Column integrity q5->sol5 Yes

Caption: Troubleshooting flowchart for GC-MS analysis.

References

Technical Support Center: D-Arabinopyranose Anomer Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of D-Arabinopyranose anomers. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the separation and characterization of these stereoisomers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying a single anomer of this compound?

A1: The main challenges stem from the phenomenon of mutarotation . In solution, the α- and β-anomers of this compound are in a dynamic equilibrium with the open-chain aldehyde form and, to a lesser extent, the furanose forms.[1][2] This means that even if you isolate a pure anomer, it will begin to convert to the other forms upon dissolution in a solvent, complicating purification and analysis. Additionally, D-arabinose has a tendency to crystallize preferentially as the β-anomer, making the isolation of the solid α-anomer particularly difficult.[1]

Q2: Why do I see a single peak for D-Arabinose in my HPLC analysis when I expect to see two for the α and β anomers?

A2: This is a common outcome and is often intentional. Anomer separation can be prevented by increasing the column temperature (e.g., to 70-80 °C). At higher temperatures, the rate of mutarotation (interconversion between anomers) becomes faster than the chromatographic separation, causing the two anomers to elute as a single, averaged peak. This is often done to simplify quantification of the total sugar concentration.

Q3: Conversely, why am I seeing split or broad peaks for D-Arabinose in my HPLC chromatogram?

A3: Split or broad peaks are indicative of on-column anomer separation. This occurs when the rate of interconversion is slow relative to the separation time. This can be influenced by several factors:

  • Low Column Temperature: Lower temperatures slow down mutarotation, allowing the α and β anomers to be resolved.

  • Mobile Phase Conditions: The pH and composition of the mobile phase can affect the rate of mutarotation.

  • Column Chemistry: Certain stationary phases may have a higher selectivity for the individual anomers.

Q4: I am trying to crystallize this compound and I consistently obtain the β-anomer. How can I obtain the α-anomer?

A4: The literature indicates that D-arabinose crystallizes as the β-anomer from aqueous and mixed ethanol-water solutions.[1] This is due to the higher stability of the crystal lattice of the β-form. Obtaining the α-anomer by direct crystallization from these common solvents is challenging. Specialized crystallization conditions or derivatization techniques may be required to isolate the α-anomer in solid form.

Q5: My measured optical rotation for a freshly prepared this compound solution changes over time. Is my sample impure?

A5: Not necessarily. This change in optical rotation is the classic sign of mutarotation. If you start with a pure anomer (e.g., by dissolving crystalline β-D-Arabinopyranose), the optical rotation will gradually change until it reaches a stable equilibrium value, which represents the weighted average of the optical rotations of all the anomers present at equilibrium.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
HPLC: Broad or Split Peaks On-column separation of anomers due to slow mutarotation.1. Increase the column temperature to 70-80 °C to accelerate anomer interconversion. 2. Use a strong alkaline mobile phase (if using a compatible column like a polymer-based amino column) to speed up mutarotation.
Crystallization: No crystals forming or slow crystallization High solubility of arabinose in the chosen solvent; insufficient supersaturation.1. Use a mixed solvent system, such as ethanol-water, to reduce solubility.[1] 2. Slowly cool the solution to induce nucleation. 3. Use seed crystals of β-D-Arabinopyranose to initiate crystallization. 4. Allow the solution to stand undisturbed for an extended period, as crystallization can be slow.
Crystallization: Only the β-anomer is obtained The β-anomer is the thermodynamically favored crystalline form.[1]1. For isolation of the β-anomer, this is the expected outcome. 2. To obtain the α-anomer, consider derivatization to "lock" the anomeric configuration before crystallization, followed by deprotection.
Analysis: Inconsistent optical rotation measurements The solution has not reached equilibrium (mutarotation is ongoing).1. Allow the solution to stand for several hours (or overnight) to ensure equilibrium is reached before taking a measurement. 2. For kinetic studies, take measurements at regular intervals after dissolution.
Analysis: NMR spectrum is complex and difficult to interpret Presence of multiple anomers (α-pyranose, β-pyranose, and possibly furanose forms) in solution.1. Compare the chemical shifts and coupling constants of the anomeric protons (typically between 4.5 and 5.5 ppm) with literature values to identify each species. 2. Note that the equilibrium composition is solvent-dependent. For example, in DMSO, the proportion of furanose forms is significantly higher than in water.[2]

Quantitative Data

Table 1: Physical Properties of this compound Anomers

Propertyα-D-Arabinopyranoseβ-D-ArabinopyranoseEquilibrium Mixture (in water)
Melting Point (°C) Data not readily available158 - 160162 - 164
Specific Optical Rotation ([\α]_D) Data not readily available-103.5° (c=4, H₂O, after 24h)-103.5° (at equilibrium)

Note: The melting point and specific rotation of the equilibrium mixture are dominated by the properties of the major anomers present at equilibrium.

Table 2: Anomeric Equilibrium Composition of D-Arabinose

Solvent Temperature (°C) α-Pyranose (%) β-Pyranose (%) α-Furanose (%) β-Furanose (%) Aldehyde (%)
Water (D₂O)27613531<0.1
Dimethyl Sulfoxide (DMSO)Not specifiedLower than in waterLower than in water~33 (total furanose)~33 (total furanose)Not specified

Data for water is adapted from crystallization studies.[1] Data for DMSO highlights the significant shift towards furanose forms in less polar solvents.[2]

Experimental Protocols

Protocol 1: Crystallization of β-D-Arabinopyranose
  • Dissolution: Dissolve D-Arabinose in a 1:1 (w/w) ethanol-water mixture at an elevated temperature to achieve a concentration of approximately 0.2 g/mL.

  • Cooling: Slowly cool the solution to 4 °C in a refrigerator and leave it undisturbed for several days. This slow cooling process creates the necessary supersaturation to induce nucleation and crystal growth.

  • Isolation: Once crystals have formed, isolate them by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

  • Confirmation: Confirm the identity and anomeric purity of the β-D-Arabinopyranose using polarimetry and NMR spectroscopy.

Protocol 2: HPLC Analysis of this compound Anomers
  • Column and Mobile Phase: Use a suitable carbohydrate analysis column (e.g., an amino- or polymer-based column). The mobile phase is typically a mixture of acetonitrile and water.

  • To Separate Anomers:

    • Set the column temperature to a lower value (e.g., 25-30 °C).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the D-Arabinose sample. The α and β anomers should resolve into two separate peaks.

  • To Analyze Total D-Arabinose (Single Peak):

    • Set the column temperature to a higher value (e.g., 70-80 °C).

    • Allow the column to reach the set temperature and equilibrate with the mobile phase.

    • Inject the D-Arabinose sample. A single, sharp peak representing the average of the interconverting anomers should be observed.

Protocol 3: Anomeric Analysis by Polarimetry
  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water in a volumetric flask.

  • Equilibration: Allow the solution to stand at a constant temperature for at least 24 hours to ensure that mutarotational equilibrium has been reached.

  • Measurement:

    • Calibrate the polarimeter with a blank (distilled water).

    • Fill the sample cell with the equilibrated sugar solution, ensuring no air bubbles are in the light path.

    • Measure the observed optical rotation.

  • Calculation: Calculate the specific optical rotation using the formula: [\α] = α / (l * c) Where:

    • [\α] is the specific rotation.

    • α is the observed rotation.

    • l is the path length of the sample cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Visualizations

Mutarotation cluster_furanose Furanose Forms (minor) alpha α-D-Arabinopyranose open_chain Open-Chain (Aldehyde Form) alpha->open_chain beta β-D-Arabinopyranose open_chain->beta furanose α/β-D-Arabinofuranose open_chain->furanose

Caption: Mutarotation equilibrium of D-Arabinose in solution.

PurificationWorkflow cluster_analysis Analysis & Characterization start D-Arabinose Mixture (α/β anomers in solution) crystallization Fractional Crystallization (e.g., Ethanol/Water) start->crystallization hplc Preparative HPLC start->hplc beta_crystals β-D-Arabinopyranose (Solid) crystallization->beta_crystals hplc->beta_crystals β-fraction alpha_fraction α-D-Arabinopyranose (Enriched Fraction) hplc->alpha_fraction polarimetry Polarimetry nmr NMR Spectroscopy beta_crystals->polarimetry beta_crystals->nmr alpha_fraction->polarimetry alpha_fraction->nmr

References

preventing degradation of D-Arabinopyranose during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Arabinopyranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during sample preparation and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound is susceptible to degradation under several conditions, primarily:

  • Extreme pH: Both strong acidic and strong alkaline conditions can catalyze degradation reactions.

  • High Temperatures: Elevated temperatures, especially in conjunction with acidic or basic conditions, significantly accelerate degradation.[1][2]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the aldehyde group and other parts of the sugar molecule.[3]

  • Presence of Amino Acids (Maillard Reaction): In the presence of amino acids, this compound can undergo the Maillard reaction, especially upon heating, leading to browning and the formation of a complex mixture of products.

  • Caramelization: At high temperatures, even in the absence of amino acids, this compound can undergo caramelization, another form of non-enzymatic browning.

Q2: What are the common degradation products of this compound?

A2: The degradation products of this compound vary depending on the conditions:

  • Acidic Conditions: Under acidic conditions and heat, this compound can dehydrate to form furfural.[1][2] Further degradation can also occur.

  • Basic Conditions: In alkaline solutions, this compound can undergo epimerization and isomerization via the Lobry de Bruyn-van Ekenstein transformation, leading to the formation of other pentoses like D-Ribose, D-Xylose, and D-Lyxose.[1][4][5] Fragmentation reactions can also produce smaller molecules like lactic acid, formic acid, and acetic acid.

  • Oxidative Conditions: Oxidation can convert this compound to D-arabinonic acid and further break it down into smaller acidic products like formic acid and erythronic acid.[3]

Q3: How should I store this compound powder and solutions to minimize degradation?

A3:

  • Powder: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[6]

  • Solutions: Prepare aqueous solutions fresh whenever possible. If storage is necessary, filter-sterilize the solution and store it at 2-8°C for short-term storage. For long-term storage, freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles. Stock solutions in water are reported to be stable for up to 6 months at room temperature after filter sterilization, but it is best practice to verify stability under your specific conditions.[5]

Q4: I am performing acid hydrolysis to release this compound from a polysaccharide. How can I minimize its degradation during this step?

A4: Acid hydrolysis is a common step where significant degradation can occur. To minimize this:

  • Use the mildest effective acid concentration and temperature: Opt for weaker acids like trifluoroacetic acid (TFA) over stronger acids like sulfuric acid or hydrochloric acid where possible.

  • Optimize hydrolysis time: Perform a time-course experiment to determine the minimum time required for complete hydrolysis of your polysaccharide to avoid prolonged exposure of the released this compound to the acidic environment.

  • Neutralize immediately: After hydrolysis is complete, cool the sample and immediately neutralize it with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of around 7.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low recovery of this compound in my sample after acid hydrolysis. Degradation due to harsh hydrolysis conditions (high acid concentration, high temperature, long duration).Optimize hydrolysis conditions: - Use a lower concentration of acid. - Decrease the hydrolysis temperature. - Reduce the hydrolysis time. Perform a time-course study to find the optimal point. - Consider using a two-step hydrolysis method with a milder acid first.
Appearance of unexpected peaks in my HPLC chromatogram. Formation of degradation products such as furfural (from acid degradation) or other pentose isomers (from alkaline degradation).- If using acidic conditions, check for peaks corresponding to furfural. Mitigate by using milder acid conditions. - If the sample was exposed to basic conditions, you may be seeing epimers. Ensure the pH of your sample and mobile phase are controlled. - Adjust the pH of the sample to neutral (pH ~7) as soon as possible after any pH-extreme steps.
Browning of the sample solution during preparation or heating. Maillard reaction (if amino acids are present) or caramelization.- Avoid excessive heating. If heating is necessary, use the lowest possible temperature and shortest duration. - If possible, remove proteins and amino acids from the sample before any heating steps (e.g., by protein precipitation). - Work at a neutral or slightly acidic pH to slow down the Maillard reaction.
Inconsistent quantification of this compound between replicate samples. Inconsistent sample handling leading to variable degradation. Sample instability in the autosampler.- Ensure all samples are processed under identical conditions (time, temperature, pH). - Keep samples cool (e.g., in a cooled autosampler) while waiting for injection. - Prepare samples in a consistent and compatible solvent, preferably similar to the mobile phase.

Data on this compound Stability

The stability of this compound is highly dependent on temperature and pH. The following table summarizes available quantitative data on its degradation.

Temperature (°C)pH / Acid ConditionDegradation Rate Constant (k, min⁻¹)CommentsReference
150Water0.0033Degradation in de-ionized water.[1]
15050 mM Sulfuric Acid0.0156Strong acid significantly increases degradation.[1]
15050 mM Maleic Acid0.0023Weaker organic acid causes less degradation than sulfuric acid.[1]
15050 mM Fumaric Acid0.0022Similar degradation rate to maleic acid at this temperature.[1]
170Water0.0125Degradation rate increases significantly with temperature.[1]
17050 mM Sulfuric Acid0.0573Rapid degradation in the presence of a strong acid at high temperature.[1]
17050 mM Maleic Acid0.0125Degradation rate is similar to water alone at this temperature.[1]
17050 mM Fumaric Acid0.0083Fumaric acid appears to have a slight stabilizing effect compared to water alone at this temperature.[1]

Note: The data above is for high-temperature conditions common in biomass pretreatment. Degradation rates at lower temperatures and varying pH values are expected to be significantly lower, but specific kinetic data is limited in the literature. It is recommended to perform stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of this compound

This protocol provides a general guideline for preparing samples containing this compound for HPLC analysis, with a focus on minimizing degradation.

1. Materials:

  • This compound standard

  • Your sample containing this compound

  • HPLC grade water

  • HPLC grade acetonitrile

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.22 µm syringe filters

2. Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of this compound standard and dissolve it in HPLC grade water or your initial mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.

  • Sample Extraction (if applicable):

    • If this compound needs to be extracted from a solid matrix, use a mild extraction method. Consider extraction with water or a water/organic solvent mixture at room temperature. Avoid high temperatures and extreme pH during extraction.

  • pH Adjustment:

    • Check the pH of your sample extract. If it is highly acidic or basic, adjust it to a near-neutral pH (6-8) using 0.1 M NaOH or 0.1 M HCl. This is a critical step to prevent degradation while the sample is waiting for analysis.

  • Dilution:

    • Dilute the sample with the mobile phase to a concentration that falls within the range of your calibration curve.

  • Filtration:

    • Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Analysis:

    • Transfer the filtered sample to an HPLC vial.

    • If not analyzing immediately, store the vials in a cooled autosampler (e.g., 4°C) to minimize any potential degradation.

    • Inject the sample onto the HPLC system. A common method for sugar analysis is HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection), but other methods using refractive index (RI) or derivatization with UV/fluorescence detection can also be used.

Degradation Pathways and Experimental Workflows

Acid-Catalyzed Degradation of this compound

Under acidic conditions and heat, this compound undergoes a series of dehydration reactions to form furfural.

Acid_Degradation Arabinopyranose This compound OpenChain Open-Chain Form Arabinopyranose->OpenChain Ring Opening (H+) Enol1 1,2-Enediol OpenChain->Enol1 Enolization Keto Intermediate Ketone Enol1->Keto Enol2 2,3-Enediol Keto->Enol2 Dehydrated1 Dehydrated Intermediate 1 Enol2->Dehydrated1 -H2O Dehydrated2 Dehydrated Intermediate 2 Dehydrated1->Dehydrated2 -H2O Furfural Furfural Dehydrated2->Furfural -H2O

Caption: Acid-catalyzed degradation of this compound to Furfural.

Base-Catalyzed Degradation of this compound (Lobry de Bruyn-van Ekenstein Transformation)

In the presence of a base, this compound can isomerize to its corresponding ketose (D-Ribulose) and epimerize to other aldopentoses (D-Ribose, D-Xylose, D-Lyxose) through an enediol intermediate.

Base_Degradation Arabinose This compound Enediol 1,2-Enediol Intermediate Arabinose->Enediol Deprotonation (OH-) Enediol->Arabinose Reprotonation Ribulose D-Ribulose (Ketose) Enediol->Ribulose Tautomerization Ribose D-Ribose (Epimer) Enediol->Ribose Reprotonation at C2 Xylose D-Xylose (Epimer) Enediol->Xylose Further Epimerization Lyxose D-Lyxose (Epimer) Enediol->Lyxose Further Epimerization Ribulose->Enediol Enolization

Caption: Base-catalyzed isomerization and epimerization of this compound.

General Experimental Workflow for this compound Analysis

This workflow outlines the key steps and considerations for analyzing this compound while minimizing degradation.

Workflow Start Sample Collection Storage Storage (Cool, Dry, Dark) Start->Storage Extraction Extraction (Mild Conditions, Room Temp) Storage->Extraction Hydrolysis Hydrolysis (if needed) (Optimized Acid, Temp, Time) Extraction->Hydrolysis Cleanup Sample Cleanup (e.g., SPE, Filtration) Extraction->Cleanup Directly if no hydrolysis needed Neutralization Immediate Neutralization (pH 6-8) Hydrolysis->Neutralization Neutralization->Cleanup Derivatization Derivatization (optional) Cleanup->Derivatization Analysis HPLC Analysis (Cooled Autosampler) Cleanup->Analysis Directly if no derivatization Derivatization->Analysis End Data Acquisition Analysis->End

Caption: Recommended workflow for this compound sample preparation and analysis.

References

Technical Support Center: D-Arabinopyranose HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of D-Arabinopyranose in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak split, broad, or showing a shoulder?

This is a common issue when analyzing reducing sugars like this compound and is often caused by the presence of α and β anomers in solution. These anomers can separate under certain chromatographic conditions, leading to distorted or multiple peaks for a single sugar.

Solution:

  • Increase Column Temperature: Elevating the temperature (e.g., to 40-60°C) can accelerate the interconversion between anomeric forms, causing them to elute as a single, sharper peak.[1][2]

  • Increase Mobile Phase pH: Operating at a higher pH can also help to collapse the anomers into a single peak.[1] This is the principle behind High-Performance Anion-Exchange Chromatography (HPAE), which uses a high pH eluent.[3]

Q2: How can I improve the separation between this compound and other structurally similar sugars?

Improving selectivity (α) is key to resolving closely eluting compounds. This can be achieved by modifying the chemical interactions between the analytes, the stationary phase, and the mobile phase.

Solutions:

  • Optimize Mobile Phase Composition:

    • Adjust Acetonitrile/Water Ratio: For Hydrophilic Interaction Chromatography (HILIC) or reversed-phase, carefully adjusting the ratio of acetonitrile (ACN) to water can significantly impact retention and selectivity.[4][5]

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity.[6]

    • Add a Third Solvent: Introducing a solvent like ethyl acetate to an ACN/water mobile phase can sometimes improve peak separation.[7][8]

    • Use Buffers/Additives: Incorporating buffers like ammonium formate or acetate can enhance peak shape and reproducibility.[5]

  • Change Stationary Phase: The choice of column chemistry is one of the most powerful tools for improving resolution.[2][6] If you are not achieving adequate separation, consider a column with a different selectivity (see Table 2).

  • Adjust Temperature: Temperature affects selectivity. Systematically varying the column temperature (e.g., in 5°C increments) can reveal an optimal point for resolution.[2][9]

Q3: What is the most suitable type of HPLC column for this compound analysis?

The ideal column depends on the sample matrix and the other compounds present. For polar molecules like this compound, several options are effective.

  • Amide Columns: These are excellent for sugar analysis, providing good retention and peak shape for polar compounds under HILIC conditions. They are also robust and do not form Schiff bases with reducing sugars.[1]

  • Amino (NH2) Columns: Traditionally used for carbohydrate analysis, these columns can provide good selectivity. However, they can be prone to Schiff base formation and may have a shorter lifetime.[4]

  • High-Performance Anion-Exchange (HPAE) Columns: This technique, often coupled with Pulsed Amperometric Detection (PAD) or Electrochemical Detection (ED), is highly selective and sensitive for carbohydrates. It separates sugars based on the acidity of their hydroxyl groups at high pH.[3]

Q4: I am not seeing any peaks for my sugar standards. What are the possible causes?

This can be a frustrating issue stemming from several potential sources.

Troubleshooting Steps:

  • Check the Detector: If using a Refractive Index Detector (RID), ensure it is properly warmed up and equilibrated with the mobile phase. The reference cell must be purged and filled with the current mobile phase.[4]

  • Verify Sample Preparation: Ensure standards are fully dissolved in a solvent compatible with the mobile phase. Ideally, dissolve your sample in the mobile phase itself.[10] Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause it to pass through the column unretained and potentially be missed.

  • Inject Standards Individually: To confirm that the method is capable of detecting the analyte, inject a standard of only this compound at a known concentration.[4]

  • Check for Leaks: A leak in the system can lead to lower flow rates and significantly longer retention times, potentially causing the peak to be missed if the run is too short.[10]

  • Assess Column Health: The column may be fouled or damaged. Try flushing the column according to the manufacturer's instructions or test the system with a new column.[5]

Troubleshooting Guide: Step-by-Step Resolution Improvement

Problem: Poor resolution (Rs < 1.5) between this compound and an adjacent peak.

Follow this systematic approach, changing only one parameter at a time to isolate its effect.[11]

Step 1: Optimize Mobile Phase Composition

The mobile phase is often the easiest and most effective parameter to adjust.[2]

  • Action: Systematically vary the percentage of the organic modifier (typically ACN) in the mobile phase. For HILIC, decreasing the ACN concentration generally reduces the retention time.

  • Protocol: Prepare a series of mobile phases with varying ACN/water ratios (e.g., 85:15, 80:20, 75:25). Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection.[10]

  • Expected Outcome: Find a solvent ratio that maximizes the separation between the target peaks.

ParameterStarting ConditionAdjustment RangeRationale
Organic Modifier Ratio 80% Acetonitrile / 20% Water90% to 70% ACNAlters analyte partitioning between mobile and stationary phases, directly impacting selectivity and retention.[6][12]
Buffer Concentration None10-20 mM Ammonium FormateImproves peak shape and provides stable pH for reproducible retention times.[5]
Mobile Phase pH NeutralpH 3.0 to 6.0For ionizable compounds, pH changes can drastically alter retention and selectivity.[13][14] For neutral sugars on amide columns, the effect is less pronounced but can still influence peak shape.
Step 2: Adjust Column Temperature

Temperature influences mobile phase viscosity and reaction kinetics, which can change both retention and selectivity.[9][15]

  • Action: Adjust the column oven temperature.

  • Protocol: Test temperatures in a range from 30°C to 60°C in 5-10°C increments. Ensure the system is fully equilibrated at the new temperature before injecting.

  • Expected Outcome: Higher temperatures typically reduce retention times and can improve peak efficiency (narrower peaks).[16] Lower temperatures increase retention, which may improve the resolution of closely eluting compounds.[9][11]

Step 3: Modify the Flow Rate

Lowering the flow rate can increase column efficiency, leading to sharper peaks and better resolution, albeit with longer run times.[11]

  • Action: Reduce the mobile phase flow rate.

  • Protocol: If your standard flow rate is 1.0 mL/min, test at 0.8 mL/min and 0.5 mL/min.

  • Expected Outcome: A lower flow rate can provide more time for interactions between the analyte and the stationary phase, often enhancing resolution.[6]

ParameterStarting ConditionAdjustment RangeExpected Impact on Resolution
Temperature 35°C30°C to 60°CCan improve or decrease resolution depending on the specific analytes. Higher temperatures can collapse anomeric peaks.[1][2]
Flow Rate 1.0 mL/min0.5 to 1.2 mL/minLower flow rates generally increase resolution but also increase analysis time.[11]
Step 4: Evaluate Column Selection

If the steps above do not yield baseline resolution, a different column chemistry may be required.

  • Action: Select a column with a different stationary phase.

  • Protocol: If using an amide column, consider trying an amino column or a HILIC column with a different chemistry (e.g., diol).

  • Expected Outcome: A different stationary phase will offer alternative separation mechanisms (e.g., different hydrogen bonding, dipole-dipole interactions), which can dramatically change selectivity and resolve co-eluting peaks.[6][17]

Column TypeStationary PhasePrimary Separation MechanismBest For...
Amide Amide-bonded silicaHILIC / Normal PhaseGeneral sugar analysis; robust and stable.[1]
Amino (NH2) Amino-bonded silicaHILIC / Weak Anion-ExchangeTraditional choice for carbohydrates.[4]
HPAE Polymeric anion-exchangerAnion-Exchange at high pHHigh-sensitivity analysis of all aldoses.[3]
HILIC (Diol) Diol-bonded silicaHILIC / Normal PhaseAlternative selectivity for polar compounds.[18]

Experimental Protocols & Visualizations

Protocol 1: Mobile Phase Preparation and Optimization
  • Solvent Selection: Use high-purity, HPLC-grade solvents (e.g., Acetonitrile, Water).[19]

  • Buffer Preparation: If using a buffer (e.g., Ammonium Formate), accurately weigh the salt and dissolve it in the aqueous portion of the mobile phase before mixing with the organic solvent.

  • Mixing: Measure solvent volumes accurately using graduated cylinders. For a 80:20 ACN/Water mobile phase, mix 800 mL of ACN with 200 mL of water. Always add the smaller volume component to the larger one.

  • Degassing: Degas the mobile phase using sonication for 15-20 minutes or an inline degasser to prevent air bubbles in the pump and detector.[20]

  • Optimization Run:

    • Begin with an initial mobile phase composition (e.g., 80:20 ACN/Water).

    • Inject the sample and record the chromatogram.

    • Adjust the composition in small increments (e.g., to 78:22 ACN/Water).

    • Before the next injection, ensure the column is fully equilibrated with the new mobile phase by flushing with at least 10-15 column volumes.

Diagram 1: General Troubleshooting Workflow for HPLC Resolution

G Troubleshooting Workflow for Poor Resolution cluster_0 Initial Analysis cluster_1 Optimization Steps cluster_2 Evaluation start Poor Resolution (Rs < 1.5) mob_phase Step 1: Adjust Mobile Phase Ratio (e.g., % ACN) start->mob_phase check_res Check Resolution mob_phase->check_res Run Analysis temp Step 2: Adjust Column Temperature temp->check_res Run Analysis flow Step 3: Adjust Flow Rate flow->check_res Run Analysis column Step 4: Change Stationary Phase column->mob_phase Re-optimize check_res->temp No check_res->flow No check_res->column No success Resolution OK (Rs >= 1.5) check_res->success Yes

Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.

Diagram 2: Logic for Addressing this compound Peak Splitting

G Logic for Correcting this compound Peak Splitting start Problem: Split or Broad Peak for this compound cause Probable Cause: Anomer Separation start->cause solution1 Increase Column Temperature (e.g., 35°C -> 50°C) cause->solution1 Thermal Method solution2 Increase Mobile Phase pH (HPAE-PAD Method) cause->solution2 Chemical Method result Result: Single, Sharper Peak solution1->result solution2->result

Caption: Decision logic for resolving anomeric peak splitting of this compound.

References

addressing matrix effects in D-Arabinopyranose quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of D-Arabinopyranose. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[1][2][3][4] These effects are a significant challenge in complex matrices such as plasma, urine, and food samples when using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4][5][6][7]

Q2: What are the common analytical techniques used for this compound quantification and which are most susceptible to matrix effects?

A2: Common techniques include High-Performance Liquid Chromatography (HPLC) with various detectors, and more specifically, LC-MS and GC-MS.[8][9] Both LC-MS and GC-MS are highly susceptible to matrix effects, which can interfere with the ionization of the target analyte.[1][2][4] Derivatization is often required for GC-MS analysis to make the sugars volatile, and this process can also be influenced by the sample matrix.[5][6][7][10]

Q3: How can I identify if matrix effects are affecting my results?

A3: A common method to assess matrix effects is through a post-extraction spike experiment. This involves comparing the signal response of an analyte in a neat solution (solvent) to the response of the same analyte spiked into a blank sample matrix that has undergone the entire extraction procedure. A significant difference in signal intensity indicates the presence of matrix effects. Another approach is the post-column infusion of a standard solution to identify regions of ion suppression or enhancement in the chromatogram.[3][11]

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, standards, and blanks at a constant concentration. The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects.[12][13][14][15] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte's signal.[11][14]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes:

  • Column Overload: Injecting too high a concentration of the analyte.

  • Column Contamination: Accumulation of matrix components on the column.[2]

  • Inappropriate Mobile Phase: pH or solvent composition is not optimal for this compound.

  • Secondary Interactions: Interaction of the analyte with active sites on the column.

Troubleshooting Steps:

  • Dilute the Sample: Reduce the concentration of the injected sample.

  • Column Washing: Implement a robust column washing procedure between injections.

  • Optimize Mobile Phase: Adjust the pH or solvent gradient of the mobile phase.

  • Use a Guard Column: Protect the analytical column from strongly retained matrix components.

Issue 2: Inconsistent or Low Analyte Recovery

Possible Causes:

  • Inefficient Extraction: The chosen sample preparation method is not effectively extracting this compound from the matrix.

  • Analyte Degradation: this compound may be unstable under the extraction or storage conditions.

  • Significant Ion Suppression: The sample matrix is severely suppressing the analyte signal.[2][16]

Troubleshooting Steps:

  • Optimize Sample Preparation: Evaluate different extraction techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT).[16][17][18] For sugary matrices, specific techniques like QuEChERS with PSA/MgSO4 cleanup can be effective.[19]

  • Evaluate Analyte Stability: Conduct stability studies at each step of the sample handling and analysis process.

  • Implement a SIL-Internal Standard: Use a stable isotope-labeled this compound to correct for recovery losses and matrix effects.[12][13]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to mimic the matrix effects observed in the samples.[4][19]

Issue 3: High Signal-to-Noise Ratio or Baseline Noise

Possible Causes:

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or derivatization reagents.

  • Dirty Ion Source (MS): Contamination of the mass spectrometer's ion source from the sample matrix.[2]

  • Electronic Noise: Issues with the detector or other electronic components.

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade).

  • Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source.

  • Filter Samples: Filter all samples and mobile phases before use.

  • System Check: Perform a system suitability test to ensure the instrument is functioning correctly.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT) for Plasma Samples
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS system.

Protocol 2: GC-MS Analysis with Derivatization
  • Sample Preparation: Perform an appropriate extraction of this compound from the sample matrix.

  • Oximation: To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes.[20]

  • Silylation: Add 70 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.[20]

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Quantitative Data Summary

The following tables summarize typical performance data for monosaccharide analysis, which can serve as a benchmark for your this compound quantification method development.

Table 1: Recovery of Monosaccharides in Spiked Samples

MonosaccharideMatrixSpiking Level (mg/g)Recovery (%)Analytical Method
GalactoseInfant Formula3 - 790 - 125LC-MS
GlucoseInfant Formula3 - 790 - 125LC-MS
FructoseInfant Formula3 - 790 - 125LC-MS
FructoseAlcoholic Beverages0.05 - 0.1% (w/w)89 - 106HPLC-RI
GlucoseAlcoholic Beverages0.05 - 0.1% (w/w)92 - 109HPLC-RI
SucroseAlcoholic Beverages0.05 - 0.1% (w/w)94 - 95HPLC-RI
Data sourced from multiple studies.[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Monosaccharide Analysis

MonosaccharideAnalytical MethodLOD (µg/mL)LOQ (µg/mL)
D-MannoseHPLC-2.5 - 500
GlucosamineHPLC-2.5 - 500
GalactosamineHPLC-2.5 - 500
D-GlucoseHPLC-2.5 - 500
D-GalactoseHPLC-2.5 - 500
RhamnoseLC-ESI-MS/MS0.61 - 4.042.04 - 13.46
FructoseLC-ESI-MS/MS0.61 - 4.042.04 - 13.46
GlucoseLC-ESI-MS/MS0.61 - 4.042.04 - 13.46
Data sourced from multiple studies.[20][21]

Visualized Workflows

Matrix_Effect_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_outcome Outcome start Inaccurate Quantification of this compound investigate Investigate for Matrix Effects start->investigate Problem Identified assess Assess Peak Shape & Recovery investigate->assess Perform Post-Extraction Spike Experiment sample_prep Optimize Sample Preparation (SPE, LLE, PPT) assess->sample_prep Poor Recovery or Peak Shape internal_std Implement Stable Isotope-Labeled Internal Standard assess->internal_std Inconsistent Results calibration Use Matrix-Matched Calibration assess->calibration Signal Suppression or Enhancement end Accurate Quantification sample_prep->end internal_std->end calibration->end Sample_Preparation_Workflow cluster_extraction Extraction Method start Start: Complex Sample (e.g., Plasma, Urine) ppt Protein Precipitation (PPT) start->ppt Simple & Fast lle Liquid-Liquid Extraction (LLE) start->lle Good for Non-polar Analytes spe Solid-Phase Extraction (SPE) start->spe High Selectivity derivatization Derivatization (for GC-MS) ppt->derivatization analysis LC-MS or GC-MS Analysis ppt->analysis for LC-MS lle->derivatization lle->analysis for LC-MS spe->derivatization spe->analysis for LC-MS derivatization->analysis

References

Technical Support Center: D-Arabinopyranose Hydroxyl Group Protection Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective protection of D-Arabinopyranose hydroxyl groups.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of hydroxyl groups in pyranoses?

A1: While the specific reactivity can be influenced by various factors such as solvent and temperature, a general trend for pyranoses is that the anomeric hydroxyl group is the most reactive. For the remaining hydroxyls, reactivity is often dictated by steric accessibility and electronic effects. In many cases, equatorial hydroxyl groups are more reactive than axial ones due to lesser steric hindrance.

Q2: Which protecting groups are commonly used for the selective protection of this compound?

A2: Common protecting groups for diol protection in pyranosides, which can be applied to this compound, include:

  • Acetals (Isopropylidene, Benzylidene): Often used to protect cis-diols. For instance, an isopropylidene group can protect the O-3 and O-4 hydroxyls if they are in a cis relationship.

  • Silyl Ethers (TBDMS, TIPS, TBDPS): These are bulky protecting groups that can selectively protect less sterically hindered hydroxyl groups.[1]

  • Benzyl Ethers (Bn): Widely used as permanent protecting groups due to their stability under a range of conditions.

  • Acyl Groups (Acetyl, Benzoyl): Often used as temporary protecting groups.

Q3: How can I achieve selective protection of the O-2 hydroxyl group of a D-Arabinopyranoside?

A3: One common strategy is to first protect the O-3 and O-4 hydroxyls as a cyclic acetal, such as an isopropylidene acetal. This leaves the O-2 hydroxyl group available for subsequent protection with a different protecting group, allowing for orthogonal protection strategies.

Q4: What are orthogonal protection strategies and why are they important in carbohydrate chemistry?

A4: Orthogonal protection strategies involve the use of multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific reaction conditions without affecting the others.[2][3] This is crucial in the multi-step synthesis of complex oligosaccharides, as it allows for the sequential and selective deprotection of specific hydroxyl groups for glycosylation or other modifications.[2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the selective protection of this compound hydroxyl groups.

Issue 1: Low Regioselectivity in Monobenzylation or Monoacylation Reactions
  • Symptom: A mixture of products with the protecting group at different positions is obtained, leading to difficult purification and low yield of the desired isomer.

  • Possible Causes:

    • Similar reactivity of the secondary hydroxyl groups (O-2, O-3, O-4).

    • Reaction conditions (temperature, solvent, base) are not optimal for differentiating the hydroxyl groups.

    • Steric and electronic effects of existing substituents on the sugar ring.

  • Troubleshooting Steps:

    • Modify Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

    • Screen Different Solvents: The polarity and coordinating ability of the solvent can influence the reactivity of the hydroxyl groups. Test a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., DMF, DMSO).

    • Vary the Base: For reactions requiring a base, the choice of base (e.g., pyridine, triethylamine, DMAP) can significantly impact regioselectivity.

    • Use a Bulky Protecting Group: Employing a sterically demanding protecting group can favor reaction at the most accessible hydroxyl group.

    • Consider a Stannylene Acetal Intermediate: For diols, the use of dibutyltin oxide to form a stannylene acetal intermediate can activate one hydroxyl group over the other for subsequent acylation or alkylation.

Issue 2: Incomplete Acetal Formation (e.g., Isopropylidene)
  • Symptom: The reaction to form a cyclic acetal (e.g., protecting a 3,4-diol) does not go to completion, leaving a significant amount of starting material.

  • Possible Causes:

    • Insufficient removal of water from the reaction mixture, which shifts the equilibrium back to the diol.

    • The diol conformation is not favorable for cyclization.

    • The catalyst (e.g., a Lewis or Brønsted acid) is not active enough or is poisoned.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents. Employ a Dean-Stark apparatus or molecular sieves to remove water as it is formed.

    • Increase Catalyst Loading or Use a Stronger Catalyst: If using a mild acid catalyst, consider increasing its concentration or switching to a stronger one (e.g., p-toluenesulfonic acid, CSA).

    • Increase the Excess of the Acetal Source: Use a larger excess of the acetal source (e.g., 2,2-dimethoxypropane for an isopropylidene group).

    • Elevate the Reaction Temperature: Increasing the temperature can help drive the reaction to completion.

Issue 3: Unwanted Migration of Acyl Protecting Groups
  • Symptom: During a subsequent reaction step, an acyl protecting group moves from one hydroxyl group to another.

  • Possible Causes:

    • Basic or acidic conditions in the subsequent reaction can catalyze acyl migration, especially to a neighboring, more thermodynamically stable position.

    • The formation of a cyclic orthoester intermediate can facilitate migration.

  • Troubleshooting Steps:

    • Use pH-Neutral Reaction Conditions: Whenever possible, choose reaction conditions for subsequent steps that are close to neutral.

    • Employ More Stable Protecting Groups: If acyl migration is a persistent issue, consider using more robust protecting groups like benzyl ethers or silyl ethers for the initial protection.

    • Lower the Reaction Temperature: Acyl migration is often accelerated at higher temperatures.

Data Presentation

Table 1: Regioselectivity in the Protection of a Phenylthio-L-arabinopyranoside Derivative

Starting MaterialReagentProductYieldReference
Phenyl 1-thio-3,4-O-isopropylidene-L-arabinopyranosideAllyl chloroformate, Pyridine, CH₂Cl₂Phenyl 3-O-allyloxycarbonyl-1-thio-3,4-O-isopropylidene-L-arabinopyranoside79%[4]

Note: This data is for the L-enantiomer, but provides valuable insight into the regioselectivity for the corresponding D-arabinopyranoside.

Experimental Protocols

Protocol 1: Regioselective 3-O-Allyloxycarbonylation of Phenyl 1-thio-3,4-O-isopropylidene-L-arabinopyranoside[4]

This protocol details the selective protection of the 3-hydroxyl group in a 3,4-diol system of an L-arabinopyranoside derivative.

Materials:

  • Phenyl 1-thio-3,4-O-isopropylidene-L-arabinopyranoside

  • Allyl chloroformate

  • Pyridine

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • Dissolve phenyl 1-thio-3,4-O-isopropylidene-L-arabinopyranoside in anhydrous dichloromethane and pyridine.

  • Cool the solution to -30 °C.

  • Add allyl chloroformate dropwise to the cooled solution.

  • Stir the reaction mixture at -30 °C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenyl 3-O-allyloxycarbonyl-1-thio-3,4-O-isopropylidene-L-arabinopyranoside.

Note: Careful control of the temperature is crucial to avoid the formation of the double-protected 3,4-O-allyloxycarbonyl byproduct.[4]

Visualizations

Experimental Workflow for Selective Protection

experimental_workflow start Methyl D-Arabinopyranoside step1 Protection of 3,4-diol (e.g., 2,2-dimethoxypropane, cat. acid) start->step1 intermediate1 Methyl 3,4-O-Isopropylidene- D-Arabinopyranoside step1->intermediate1 step2 Protection of 2-OH (e.g., BnBr, NaH) intermediate1->step2 intermediate2 Methyl 2-O-Benzyl-3,4-O- isopropylidene-D-Arabinopyranoside step2->intermediate2 step3 Deprotection of 3,4-diol (e.g., aq. AcOH) intermediate2->step3 intermediate3 Methyl 2-O-Benzyl- D-Arabinopyranoside step3->intermediate3 step4a Selective Protection of 4-OH (e.g., TBDPSCl, imidazole) intermediate3->step4a step4b Selective Protection of 3-OH (e.g., Ac₂O, Pyridine, low temp.) intermediate3->step4b product_a Methyl 2-O-Benzyl-4-O-TBDPS- D-Arabinopyranoside step4a->product_a product_b Methyl 3-O-Acetyl-2-O-Benzyl- D-Arabinopyranoside step4b->product_b

Caption: Orthogonal protection strategy for this compound.

Troubleshooting Logic for Low Regioselectivity

Caption: Troubleshooting guide for low regioselectivity.

References

Validation & Comparative

D-Arabinopyranose vs. L-Arabinopyranose: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of D-Arabinopyranose and L-Arabinopyranose, focusing on their distinct effects on metabolic processes. The information presented is supported by experimental data to aid in research and development.

Core Comparison: A Tale of Two Enantiomers

While structurally similar as stereoisomers, this compound and L-Arabinopyranose exhibit markedly different biological activities. The primary distinction lies in their interaction with intestinal enzymes, leading to divergent effects on glucose metabolism. L-Arabinopyranose is a well-documented inhibitor of sucrase, while this compound lacks this inhibitory effect.[1][2] This fundamental difference dictates their potential applications in the food and pharmaceutical industries.

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the biological activities of this compound and L-Arabinopyranose.

Biological ParameterThis compoundL-ArabinopyranoseSource
Intestinal Sucrase Inhibition No inhibitory effectUncompetitive inhibitor (Ki = 2 mmol/L)[1][2]
Effect on Post-Sucrose Blood Glucose No effectSuppresses increase (ED50 = 35 mg/kg in mice)[1][2]
Effect on Post-Sucrose Plasma Insulin No effectSuppresses increase[1][2]
Toxicity (Rats) LD50: 12.1 g/kg (male), 11.6 g/kg (female)Generally Recognized as Safe (GRAS) for human consumption[3][4]
Effect on Metabolic Syndrome (Humans) Not studiedReduces waist circumference, total cholesterol, fasting glucose, and blood pressure[5][6]

Experimental Protocols

In Vitro Sucrase Activity Inhibition Assay
  • Objective: To determine the inhibitory effect of D- and L-Arabinopyranose on intestinal sucrase activity.

  • Enzyme Source: Intestinal mucosa from rats.

  • Substrate: Sucrose.

  • Inhibitors: this compound and L-Arabinopyranose.

  • Methodology:

    • The intestinal mucosa is homogenized to prepare an enzyme solution.

    • The enzyme solution is incubated with sucrose in the presence and absence of varying concentrations of D- or L-Arabinopyranose.

    • The reaction is stopped, and the amount of glucose released is measured.

    • The type of inhibition and the inhibition constant (Ki) are determined using kinetic analysis, such as Lineweaver-Burk plots.[1][2]

  • Key Findings: L-Arabinose demonstrated uncompetitive inhibition of sucrase activity with a Ki of 2 mmol/L, whereas D-Arabinose showed no inhibitory effect.[1][2]

In Vivo Postprandial Glycemic Response in Mice
  • Objective: To evaluate the effect of D- and L-Arabinopyranose on blood glucose levels after sucrose ingestion.

  • Animal Model: Mice.

  • Test Substances: Sucrose, this compound, and L-Arabinopyranose.

  • Methodology:

    • Mice are fasted overnight.

    • A solution of sucrose is administered orally, with or without the co-administration of D- or L-Arabinopyranose.

    • Blood samples are collected at various time points after administration.

    • Blood glucose concentrations are measured to determine the postprandial glycemic response.

    • The effective dose for 50% suppression (ED50) of the glycemic response is calculated for the active compound.[1][2]

  • Key Findings: L-Arabinose dose-dependently suppressed the increase in blood glucose after sucrose loading, with an ED50 of 35 mg/kg. D-Arabinose had no effect.[1][2]

Toxicity Study in Rats
  • Objective: To assess the acute and short-term toxicity of D-Arabinose.

  • Animal Model: Male and female rats.

  • Methodology for Acute Toxicity:

    • Rats are administered a single high dose of D-Arabinose.

    • The lethal dose (LD50) is calculated based on mortality observed over a specific period.[3][4]

  • Methodology for Short-Term Toxicity:

    • Rats are fed a diet containing varying percentages of D-Arabinose for a set duration.

    • Clinical signs, body weight, food consumption, and any adverse effects are monitored.[3]

  • Key Findings: The acute LD50 of D-Arabinose in rats was determined to be 12.1 g/kg for males and 11.6 g/kg for females. In a short-term study, a diet containing 5% D-Arabinose induced diarrhea, suggesting the maximum non-toxic amount is less than 5%.[3][4]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for L-Arabinopyranose's biological activity is its inhibition of the digestive enzyme sucrase. This action directly impacts the breakdown of sucrose and the subsequent absorption of glucose.

Sucrase_Inhibition_Pathway cluster_digestion Small Intestine cluster_absorption Bloodstream Sucrose Sucrose Sucrase Sucrase Enzyme Sucrose->Sucrase Binds to L_Arabinose L-Arabinopyranose Inhibition Inhibition L_Arabinose->Inhibition Glucose_Fructose Glucose + Fructose Sucrase->Glucose_Fructose Hydrolyzes to Blood_Glucose Increased Blood Glucose Glucose_Fructose->Blood_Glucose Absorption leads to Inhibition->Sucrase Inhibits Reduced_Blood_Glucose Reduced Blood Glucose Inhibition->Reduced_Blood_Glucose

Caption: L-Arabinopyranose inhibits sucrase, reducing sucrose breakdown and glucose absorption.

The experimental workflow for assessing sucrase inhibition and its effect on blood glucose is a multi-step process, starting from in vitro assays and progressing to in vivo animal and human studies.

Experimental_Workflow A In Vitro Studies (Enzyme Assays) B Determine Sucrase Inhibition (Ki value) A->B C In Vivo Animal Studies (e.g., Mice) B->C Positive results lead to D Measure Postprandial Glycemic Response C->D E Human Clinical Trials D->E Positive results lead to F Assess Effects on Blood Glucose, Insulin, and Metabolic Markers E->F G Toxicity Studies (e.g., Rats) H Determine LD50 and No-Observed-Adverse-Effect-Level G->H

Caption: Workflow for evaluating the biological activity of arabinose enantiomers.

References

A Comparative Guide to the Analytical Validation of D-Arabinopyranose Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of D-Arabinopyranose is critical in various applications, ranging from biomarker discovery to quality control in pharmaceutical formulations. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques, each with various detection methods offering distinct advantages.

The table below summarizes the performance characteristics of different analytical methods used for the quantification of sugars, including this compound. The data is compiled from various validation studies to provide a comparative overview.

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Recovery (%)
HPLC-ELSD >0.9992.5–12.5 mg/L12.0–30.0 mg/L< 2% (repeatability), < 6% (intermediate)86–119
GC-MS Not specifiedNot specified0.067–1.57 ng/g1.0–16.5%75.2–115.4%
HPLC-DAD (PMP derivatization) >0.99Low µg/mL rangeLow µg/mL range< 15%90-110 (typical)
Enzymatic Assay Not specified0.577 mg/L (for L-arabinose)Not specifiedNot specifiedNot specified
HPAEC-PAD Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: The performance characteristics can vary based on the specific instrument, column, and experimental conditions. The data presented is indicative of the typical performance of each method.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are protocols for the key techniques discussed.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the analysis of non-volatile compounds like sugars that lack a UV chromophore.

  • Sample Preparation: Samples are dissolved in an appropriate solvent (e.g., water or a water/acetonitrile mixture) and filtered through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A column suitable for carbohydrate analysis, such as an amino-based or a specialized carbohydrate column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • ELSD Detector Settings:

    • Nebulizer Temperature: Set according to the mobile phase composition (e.g., 30-40°C).

    • Evaporator Temperature: Adjusted to ensure complete evaporation of the mobile phase without degrading the analyte (e.g., 50-70°C).

    • Gas Flow Rate: Optimized for sensitivity.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the sample. A quadratic calibration model may be used for a wider dynamic range.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for complex matrices, but requires derivatization of the sugar molecules to make them volatile.

  • Derivatization:

    • Sugars are first converted to their oximes by reaction with hydroxylamine hydrochloride.

    • The oximes are then silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column.

    • Injection: Split or splitless injection depending on the concentration of the analyte.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized sugars. For example, an initial temperature of 150°C held for 5 minutes, then ramped to 280°C at 5°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) ionization is typically used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and specificity by monitoring characteristic ions of the this compound derivative.[2]

  • Quantification: An internal standard is often used to improve accuracy and precision. A calibration curve is constructed by analyzing standards of known concentrations.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for the direct analysis of carbohydrates without derivatization.

  • Sample Preparation: Samples are diluted in deionized water and filtered.

  • Chromatographic Conditions:

    • Column: A high-pH anion-exchange column (e.g., Dionex CarboPac series).

    • Mobile Phase: An alkaline eluent, typically a sodium hydroxide (NaOH) solution, is used to ionize the hydroxyl groups of the carbohydrates, allowing for their separation on the anion-exchange column.[3] An isocratic or gradient elution with NaOH can be employed.

    • Flow Rate: Typically 0.5-1.0 mL/min.

  • Pulsed Amperometric Detection:

    • A gold working electrode is used.

    • A repeating sequence of potentials is applied to the electrode for detection, cleaning, and equilibration.

  • Quantification: Direct quantification is achieved by comparing the peak area of the sample to that of a calibration curve prepared from this compound standards.

Visualizing the Analytical Method Validation Workflow

The process of validating an analytical method is a systematic procedure to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development validation_protocol Develop Validation Protocol method_development->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End method_implementation->end

Analytical Method Validation Workflow

This guide provides a foundational comparison of key analytical methods for this compound quantification. The choice of method should be based on a thorough evaluation of the specific analytical needs, sample characteristics, and available resources. Proper validation is paramount to ensure reliable and accurate results.

References

A Comparative Analysis of D-Arabinopyranose Metabolic Pathways Across Different Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolic pathways of D-Arabinopyranose in various organisms. While research on D-arabinose metabolism is less extensive than that of its L-enantiomer, this document synthesizes the current understanding of its catabolism in bacteria, fungi, and archaea, alongside relevant experimental data and methodologies. This guide aims to be a valuable resource for researchers investigating carbohydrate metabolism, identifying potential enzymatic targets for drug development, and exploring microbial engineering for biotechnological applications.

Data Presentation: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹·mM⁻¹)Reference
L-Fucose IsomeraseAerobacter aerogenes (now Klebsiella aerogenes)D-Arabinose150--[1]
L-Fucose IsomeraseCaldanaerobius polysaccharolyticusL-Fucose94.2397.64.22[2]
D-Xylose ReductasePichia stipitisD-Arabinose--0.021[3]
D-Arabinose DehydrogenaseSulfolobus solfataricusD-Arabinose---[3]

Note: A '-' indicates that the specific data point was not available in the cited literature. The kcat/Km for Pichia stipitis D-xylose reductase with D-arabinose was reported as 1.27 min⁻¹ mM⁻¹, which has been converted to s⁻¹·mM⁻¹ for consistency.

Metabolic Pathways of this compound

D-Arabinose catabolism has been identified in a limited number of organisms compared to L-arabinose. The known and proposed pathways are described below.

Bacterial D-Arabinose Metabolism

In certain bacteria, such as Escherichia coli and Klebsiella aerogenes, the catabolism of D-arabinose is facilitated by the promiscuous activity of enzymes from the L-fucose metabolic pathway.[4] This is a classic example of "metabolic opportunism," where existing enzymes are co-opted to process a novel substrate.

The pathway proceeds as follows:

  • Isomerization: D-Arabinose is isomerized to D-ribulose by L-fucose isomerase .

  • Phosphorylation: D-Ribululose is then phosphorylated to D-ribulose-5-phosphate by a D-ribulokinase . In E. coli, this activity can be carried out by L-fuculokinase.

  • Epimerization: D-Ribululose-5-phosphate is subsequently epimerized to D-xylulose-5-phosphate by D-ribulose-5-phosphate 3-epimerase .

  • Entry into the Pentose Phosphate Pathway: D-Xylulose-5-phosphate is a central intermediate of the pentose phosphate pathway and is further metabolized through this route.

bacterial_d_arabinose_pathway D_Arabinose This compound D_Ribulose D-Ribulose D_Arabinose->D_Ribulose L-Fucose Isomerase D_Ribulose_5P D-Ribulose-5-phosphate D_Ribulose->D_Ribulose_5P D-Ribulokinase D_Xylulose_5P D-Xylulose-5-phosphate D_Ribulose_5P->D_Xylulose_5P D-Ribulose-5-phosphate 3-epimerase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Bacterial D-Arabinose Metabolic Pathway.

Fungal D-Arabinose Metabolism

The metabolic pathway for D-arabinose in fungi is not as clearly defined as in bacteria and appears to be species-dependent. In the yeast Pichia stipitis, which is known for its ability to ferment pentose sugars, D-arabinose is likely metabolized through the initial steps of the D-xylose catabolic pathway.[3]

The proposed pathway is:

  • Reduction: D-Arabinose is first reduced to D-arabinitol by an NAD(P)H-dependent D-xylose reductase , which exhibits broad substrate specificity.[3]

  • Oxidation: D-Arabinitol is then oxidized to D-ribulose.

  • Further Metabolism: D-Ribulose can then be phosphorylated and enter the pentose phosphate pathway, similar to the bacterial route.

fungal_d_arabinose_pathway D_Arabinose This compound D_Arabinitol D-Arabinitol D_Arabinose->D_Arabinitol D-Xylose Reductase D_Ribulose D-Ribulose D_Arabinitol->D_Ribulose Polyol Dehydrogenase PPP Further Metabolism D_Ribulose->PPP

Proposed Fungal D-Arabinose Pathway.

Archaeal D-Arabinose Metabolism

The thermoacidophilic archaeon Sulfolobus solfataricus possesses an inducible, oxidative pathway for D-arabinose metabolism, which is distinct from the bacterial pathway.[3][5] This pathway leads to the formation of α-ketoglutarate, an intermediate of the citric acid cycle.

The key steps in this pathway are:

  • Oxidation: D-Arabinose is oxidized to D-arabinono-1,4-lactone by a D-arabinose dehydrogenase .[3]

  • Hydrolysis: The lactone is hydrolyzed to D-arabinonate.

  • Dehydration: D-arabinonate is dehydrated to 2-keto-3-deoxy-D-arabinonate.

  • Further Conversion: A series of subsequent enzymatic steps convert 2-keto-3-deoxy-D-arabinonate to α-ketoglutarate.

archaeal_d_arabinose_pathway D_Arabinose This compound D_Arabinono_lactone D-Arabinono- 1,4-lactone D_Arabinose->D_Arabinono_lactone D-Arabinose Dehydrogenase D_Arabinonate D-Arabinonate D_Arabinono_lactone->D_Arabinonate Lactonase KDA 2-Keto-3-deoxy- D-arabinonate D_Arabinonate->KDA Dehydratase alpha_KG α-Ketoglutarate KDA->alpha_KG Further Enzymes

Archaeal Oxidative D-Arabinose Pathway.

D-Arabinose Metabolism in Plants

Currently, there is a significant lack of information regarding the catabolic pathways of D-arabinose in plants. Plant metabolic research has predominantly focused on the synthesis and modification of L-arabinose-containing cell wall polysaccharides.[6]

Experimental Protocols

Detailed, standardized protocols for all enzymes in the D-arabinose metabolic pathways are not universally available. The following sections provide representative methodologies for key experimental procedures based on published research.

Preparation of Cell-Free Extracts from E. coli

This protocol is a generalized procedure for obtaining active enzymes from bacterial cells for subsequent assays.

  • Cell Culture and Harvest:

    • Inoculate a suitable volume of Luria-Bertani (LB) broth with a single colony of the desired E. coli strain.

    • If studying inducible enzymes, add the appropriate inducer (e.g., L-fucose for the L-fucose operon) during the mid-logarithmic growth phase.

    • Grow the cells at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT).

  • Cell Lysis:

    • Resuspend the cell pellet in a minimal volume of lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM PMSF).

    • Lyse the cells using a French press at 16,000 psi or by sonication on ice.

    • Ensure the sample remains cold throughout the lysis procedure to prevent protein denaturation.

  • Clarification:

    • Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris.

    • Carefully collect the supernatant, which is the cell-free extract.

  • Storage:

    • Use the cell-free extract immediately for enzyme assays or store it in aliquots at -80°C.

Enzymatic Assay for L-Fucose Isomerase Activity with D-Arabinose

This colorimetric assay is based on the determination of the ketose (D-ribulose) formed from the aldose (D-arabinose).

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 50 mM Glycine-NaOH buffer (pH 9.0)

      • 10 mM MnCl₂

      • 200 mM D-Arabinose

      • Cell-free extract or purified enzyme solution

  • Assay Procedure:

    • Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes.

    • Initiate the reaction by adding D-arabinose.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding 0.5 M HCl.

  • Quantification of D-Ribulose:

    • The amount of D-ribulose produced can be determined using the cysteine-carbazole-sulfuric acid method.

    • Add 0.1 mL of a 1.5% cysteine-HCl solution, followed by 3 mL of 70% H₂SO₄.

    • Add 0.1 mL of a 0.12% carbazole solution in ethanol.

    • Incubate at room temperature for 1 hour.

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of D-ribulose.

Metabolomics Analysis of Pentose Phosphate Pathway Intermediates by LC-MS/MS

This is a general workflow for the analysis of sugar phosphates, including intermediates of D-arabinose metabolism.[7]

  • Metabolite Extraction:

    • Quench the metabolism of cell cultures rapidly, for example, by using cold methanol.

    • Extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

    • Centrifuge to pellet the cell debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Separate the metabolites using a liquid chromatography (LC) system equipped with a suitable column for polar molecules (e.g., HILIC or anion-exchange).

    • Use a tandem mass spectrometer (MS/MS) for detection and quantification.

    • Optimize the mass spectrometer settings for the specific precursor and product ions of the target metabolites (e.g., D-ribulose-5-phosphate, D-xylulose-5-phosphate).

  • Data Analysis:

    • Process the raw data using appropriate software to identify and quantify the metabolites based on their retention times and mass-to-charge ratios.

    • Use stable isotope-labeled internal standards for accurate quantification.

experimental_workflow cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quenching Metabolic Quenching (e.g., cold methanol) Extraction Metabolite Extraction (e.g., methanol/acetonitrile/water) Quenching->Extraction Clarification Centrifugation and Supernatant Collection Extraction->Clarification LC Liquid Chromatography (HILIC or Anion-Exchange) Clarification->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Processing Data Processing Software MS->Processing Quantification Quantification with Internal Standards Processing->Quantification

Metabolomics Experimental Workflow.

Conclusion

The metabolism of this compound presents a fascinating case of evolutionary adaptation and metabolic diversity. In bacteria, it is often a story of enzymatic promiscuity, leveraging existing pathways for novel substrate utilization. In contrast, some archaea have evolved a distinct oxidative pathway. The fungal kingdom appears to utilize a reductive pathway, though this is less well-characterized. For plants, D-arabinose catabolism remains an open area of research. The data and protocols presented in this guide offer a foundation for further investigation into this intriguing area of carbohydrate metabolism, with potential implications for biotechnology and medicine. Further research is needed to elucidate the complete enzymatic and regulatory networks governing D-arabinose utilization in a wider range of organisms and to obtain more comprehensive quantitative data on these pathways.

References

The Unsung Hero of Sugar Analysis: A Guide to D-Arabinopyranose as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of chromatographic analysis of carbohydrates, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative results. This guide provides an in-depth comparison of D-Arabinopyranose as an internal standard against other commonly used alternatives, supported by experimental data and detailed protocols.

Internal standards are essential in chromatography to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. It should also be well-resolved from other components in the chromatogram. This compound, a five-carbon monosaccharide, has emerged as a viable internal standard for the analysis of other monosaccharides and related compounds.

This compound: A Profile

This compound is a pentose sugar that is structurally similar to many common hexoses and pentoses of biological interest. Its use as an internal standard is particularly advantageous when it is not a native component of the sample matrix being analyzed. For instance, in the analysis of glucose and galactose in serum, arabinose can serve as a suitable internal standard.

One of the most robust applications of this compound as an internal standard is in its isotopically labeled form, such as ¹³C₅-D-arabinose. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry-based analysis, as it closely mimics the behavior of the analyte throughout the entire analytical process, including extraction, derivatization, and ionization, thus providing the most accurate correction for any losses or variations.

A notable application is in the quantification of D-arabinose as a surrogate for mycobacterial lipoarabinomannan (LAM) in human urine, a biomarker for tuberculosis. In this gas chromatography-mass spectrometry (GC-MS) method, ¹³C₅ D-arabinose is spiked into urine samples as the internal standard to ensure accurate quantification.[1]

Head-to-Head: this compound vs. The Alternatives

The selection of an internal standard is highly dependent on the specific application, the analytes of interest, the sample matrix, and the chromatographic technique employed. Here, we compare this compound with other frequently used internal standards for carbohydrate analysis.

Internal StandardChemical ClassCommon ApplicationsAdvantagesDisadvantages
This compound Pentose MonosaccharideGC-MS and HPLC analysis of monosaccharides.Structurally similar to many common monosaccharides. Good chromatographic resolution from hexoses.May be present in some biological samples. Requires derivatization for GC-MS.
Stable Isotope-Labeled this compound (e.g., ¹³C₅-D-Arabinose) Isotopically Labeled MonosaccharideGold standard for quantitative mass spectrometry (GC-MS, LC-MS).Co-elutes with the analyte, providing the most accurate correction for matrix effects and procedural losses.Higher cost compared to unlabeled standards.
Mannitol/Sorbitol Sugar AlcoholsGC-MS and HPLC analysis of monosaccharides.Good stability. Not typically present in high concentrations in many biological samples.Structural differences from aldoses and ketoses may lead to variations in derivatization efficiency and chromatographic behavior.
2-Deoxy-D-glucose Deoxy SugarHPLC and GC-MS analysis of glucose and other monosaccharides.Structurally very similar to glucose. Not metabolized by cells.Can interfere with cellular processes if used in biological assays. May not be suitable for analyzing other monosaccharides.
Stable Isotope-Labeled Glucose (e.g., ¹³C₆-Glucose) Isotopically Labeled MonosaccharideQuantitative analysis of glucose in biological matrices.Provides the most accurate quantification of glucose.Analyte-specific, not suitable for the quantification of other sugars in the same run unless other labeled standards are used.

Performance Data at a Glance

The following table summarizes typical performance data for methods utilizing this compound and its alternatives as internal standards. It is important to note that these values can vary depending on the specific chromatographic conditions, instrumentation, and sample matrix.

Internal StandardMethodAnalyte(s)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)
¹³C₅ D-Arabinose GC-MSD-Arabinose>0.9995-105%<15%
Arabinose HPAEC-PADGlucose, Galactose>0.9998-102%<2%
Mannitol GC-MSLactulose, Rhamnose, Xylose, 3-O-methylglucose, Sucrose>0.99792.1-124.7%5.5-15.9%
2-Deoxy-D-glucose HPLC-RIDMonosaccharides>0.99Not ReportedNot Reported
¹³C₆-Glucose LC-MS/MSGlucose>0.9997-103%<5%

Experimental Corner: Protocols in Focus

To provide a practical perspective, here are detailed experimental protocols for using this compound and a common alternative, Mannitol, as internal standards in GC-MS analysis of monosaccharides.

Protocol 1: GC-MS Analysis of D-Arabinose using ¹³C₅-D-Arabinopyranose as Internal Standard

This protocol is adapted from a method for the quantification of D-arabinose in urine.[1]

1. Sample Preparation and Internal Standard Spiking:

  • To a 100 µL aliquot of the sample (e.g., hydrolyzed urine), add a known amount (e.g., 200 ng) of ¹³C₅-D-arabinose internal standard solution.

2. Derivatization (Trifluoroacetylated Derivatives):

  • Dry the sample under a stream of nitrogen.

  • Add 100 µL of R-(-)-2-octanol and 20 µL of trifluoroacetic acid (TFA). Heat at 120°C overnight.

  • Cool the sample and dry it again under nitrogen.

  • Add 100 µL of Tri-Sil HTP reagent (a silylating agent) and heat at 80°C for 20 minutes.

  • Alternatively, for trifluoroacetate derivatives, after hydrolysis, treat with R-(-)-2-octanol and TFA, followed by esterification with trifluoroacetic anhydride (TFAA) in acetonitrile.

3. GC-MS Analysis:

  • GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Hold at 50°C for 1 min, then ramp at 20°C/min to 150°C, then at 2.5°C/min to 200°C.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) or MS/MS mode.

    • For TFAA-derivatives, monitor the transitions m/z 420.9 → 192.9 for D-arabinose and m/z 425.9 → 197.9 for ¹³C₅-D-arabinose.[1]

Protocol 2: GC-MS Analysis of Multiple Sugars using Mannitol as Internal Standard

This protocol is based on a method for the analysis of sugar probes in canine serum.[2]

1. Sample Preparation and Internal Standard Spiking:

  • To a 100 µL serum sample, add a known concentration of Mannitol as the internal standard (e.g., final concentration of 100 mg/L).

2. Deproteinization and Derivatization (Oxime-Trimethylsilyl ethers):

  • Add 400 µL of methanol to the serum sample to precipitate proteins. Centrifuge and collect the supernatant.

  • Dry the supernatant under nitrogen.

  • Add 50 µL of hydroxylamine hydrochloride in pyridine and incubate at 60°C for 60 minutes to form oximes.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes to form trimethylsilyl ethers.

3. GC-MS Analysis:

  • GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 250°C at 10°C/min, then to 300°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in full scan mode or SIM mode, monitoring characteristic ions for each sugar derivative and mannitol.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflows.

GC_MS_Workflow_Arabinose cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Urine Sample Spike Spike with ¹³C₅-D-Arabinose Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Dry1 Dry Down Hydrolysis->Dry1 Octanolysis Octanolysis & TFAA Esterification Dry1->Octanolysis Dry2 Dry Down Octanolysis->Dry2 Silylation Silylation (optional) Dry2->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis using ¹³C₅-D-Arabinopyranose.

GC_MS_Workflow_Mannitol cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Serum Sample Spike Spike with Mannitol Sample->Spike Deproteinize Protein Precipitation Spike->Deproteinize Dry1 Dry Down Deproteinize->Dry1 Oximation Oximation Dry1->Oximation Silylation Silylation Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis using Mannitol as an internal standard.

Conclusion: Making the Right Choice

The selection of an internal standard is a nuanced decision that requires careful consideration of the analytical goals and the nature of the sample. This compound, particularly in its isotopically labeled form, offers a robust and reliable option for the quantitative analysis of monosaccharides by chromatography, especially in complex biological matrices. Its structural similarity to many analytes of interest ensures that it behaves similarly during sample processing and analysis, leading to accurate correction for experimental variations.

While alternatives like mannitol and 2-deoxy-D-glucose have their merits and may be suitable for specific applications, the superior performance of stable isotope-labeled standards like ¹³C₅-D-arabinose in mass spectrometry-based methods makes it a highly recommended choice for achieving the highest level of accuracy and precision in carbohydrate quantification. Ultimately, the data and protocols presented in this guide should empower researchers to make an informed decision and select the most appropriate internal standard for their specific chromatographic needs.

References

A Researcher's Guide to the Cross-Reactivity of Antibodies Against D-Arabinopyranose-Containing Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies against carbohydrate epitopes is paramount. This guide provides a comprehensive overview of the critical considerations and experimental approaches for evaluating antibodies that recognize D-Arabinopyranose-containing epitopes. Due to the relative scarcity of commercially available antibodies specifically targeting the pyranose form of D-arabinose compared to its furanose counterpart, this guide focuses on the foundational methodologies for producing and characterizing such antibodies.

Distinguishing this compound from D-Arabinofuranose: A Structural Prelude

Arabinose, a five-carbon monosaccharide, can exist in two main ring structures: a six-membered pyranose ring and a five-membered furanose ring. While D-arabinofuranose is a common component of various glycans in plants (pectins) and bacteria (e.g., Mycobacterium tuberculosis), this compound is less frequently encountered in nature. This structural difference is critical in immunology, as the shape of the epitope dictates antibody recognition. An antibody raised against an arabinofuranose-containing epitope is unlikely to exhibit strong cross-reactivity with an arabinopyranose-containing one, and vice-versa.

Generating Antibodies Against this compound Epitopes

The initial step in studying antibody cross-reactivity is often the generation of specific antibodies. Since carbohydrates are generally poor immunogens, they are typically conjugated to a carrier protein to elicit a robust immune response. These synthetic antigens are known as neoglycoproteins.

Neoglycoprotein Synthesis for Immunization cluster_synthesis Synthesis of this compound Derivative cluster_conjugation Conjugation to Carrier Protein cluster_immunization Immunization and Antibody Production D_Arabinopyranose This compound Activated_Arabinopyranose This compound with linker D_Arabinopyranose->Activated_Arabinopyranose Chemical Modification Neoglycoprotein This compound-Protein Conjugate (Neoglycoprotein) Activated_Arabinopyranose->Neoglycoprotein Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Neoglycoprotein Immunization Immunization of Host Animal Neoglycoprotein->Immunization Serum_Collection Serum Collection (Polyclonal) Immunization->Serum_Collection Hybridoma_Production Hybridoma Production (Monoclonal) Immunization->Hybridoma_Production

Caption: Workflow for generating antibodies against this compound epitopes.

Comparative Analysis of Antibody Specificity and Cross-Reactivity

Once antibodies are generated, their binding characteristics must be thoroughly evaluated. Enzyme-Linked Immunosorbent Assay (ELISA) and glycan arrays are powerful techniques for this purpose.

Data Presentation: A Hypothetical Comparison
Antibody CloneImmunogenTarget EpitopeDissociation Constant (Kd)Cross-Reactivity with D-Arabinofuranose
MAb-APy-01 D-Arap-BSATerminal α-D-Arabinopyranose1.2 x 10⁻⁷ M< 1%
MAb-APy-02 D-Arap-KLHInternal (1→4)-α-D-Arabinopyranose5.8 x 10⁻⁸ M< 0.5%
PAb-APy-Serum D-Arap-BSAThis compoundNot applicable~5%

Note: Data presented is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. The following sections provide methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Testing

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For anti-glycan antibodies, a direct or competitive ELISA is often employed.

Direct ELISA Workflow for Anti-D-Arabinopyranose Antibody Start Start Coating Coat microplate wells with This compound-BSA Start->Coating Wash1 Wash wells Coating->Wash1 Blocking Block non-specific sites with BSA or casein Wash1->Blocking Wash2 Wash wells Blocking->Wash2 Add_Antibody Add anti-D-Arabinopyranose antibody dilutions Wash2->Add_Antibody Incubate1 Incubate Add_Antibody->Incubate1 Wash3 Wash wells Incubate1->Wash3 Add_Secondary Add enzyme-conjugated secondary antibody Wash3->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash4 Wash wells Incubate2->Wash4 Add_Substrate Add chromogenic substrate Wash4->Add_Substrate Incubate3 Incubate for color development Add_Substrate->Incubate3 Stop_Reaction Add stop solution Incubate3->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate Glycan Array Experimental Workflow Array_Slide Glycan array slide with immobilized glycans (including this compound and D-Arabinofuranose) Blocking Block slide to prevent non-specific binding Array_Slide->Blocking Incubation Incubate with fluorescently labeled primary antibody or a primary/secondary antibody pair Blocking->Incubation Washing Wash slide to remove unbound antibodies Incubation->Washing Scanning Scan slide with a fluorescence scanner Washing->Scanning Data_Analysis Analyze fluorescence intensity of each spot to determine binding specificity Scanning->Data_Analysis

A Structural Comparison of D-Arabinopyranose and Other D-Pentopyranoses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of D-Arabinopyranose with other common D-pentopyranoses: D-Xylopyranose, D-Ribopyranose, and D-Lyxopyranose. Understanding the subtle yet significant differences in their three-dimensional structures is crucial for comprehending their biological roles and for the rational design of carbohydrate-based therapeutics. This document summarizes key structural parameters, conformational preferences in solution, and the experimental protocols used to determine these properties.

Structural and Physicochemical Properties of D-Pentopyranoses

The stereochemistry of the hydroxyl groups around the pyranose ring dictates the conformational landscape and ultimately the biological activity of these pentoses. This compound is the C2 epimer of D-Ribose and the C3 epimer of D-Xylose.

PropertyThis compoundD-XylopyranoseD-RibopyranoseD-Lyxopyranose
Molar Mass ( g/mol ) 150.13[1][2]150.13[1][3]150.13[1]150.13
Melting Point (°C) 158-160153-154[4]85-87103-105
IUPAC Name (3S,4R,5R)-oxane-2,3,4,5-tetrol[5](2S,3R,4S,5R)-oxane-2,3,4,5-tetrol(2R,3R,4R,5R)-oxane-2,3,4,5-tetrol(2S,3S,4S,5R)-oxane-2,3,4,5-tetrol[6]

Conformational Analysis in Aqueous Solution

In aqueous solution, pentopyranoses exist in a dynamic equilibrium between their α and β anomers, each of which can adopt different chair and boat conformations. The predominant forms are dictated by stereoelectronic effects, such as the anomeric effect, and steric interactions.

PentopyranosePredominant Anomer(s)Anomeric Ratio (α:β)Predominant Chair Conformation(s)
This compound β~30:70 (in DMSO)1C4 for β-anomer
D-Xylopyranose α and β~35:654C1 for both anomers
D-Ribopyranose β20:56 (pyranose forms)1C4 for β-anomer, 1C4 and 4C1 for α-anomer
D-Lyxopyranose α66:34[7]1C4 for α-anomer, 4C1 for β-anomer[7]

Note: Anomeric ratios can vary with temperature and solvent.

Visualization of Structural Relationships

The following diagrams illustrate the stereochemical relationships and conformational equilibria of the D-pentopyranoses.

G cluster_arabinose This compound cluster_xylose D-Xylopyranose cluster_ribose D-Ribopyranose cluster_lyxose D-Lyxopyranose A α-D-Arabinopyranose (⁴C₁) B β-D-Arabinopyranose (¹C₄) A->B Mutarotation C α-D-Xylopyranose (⁴C₁) D β-D-Xylopyranose (⁴C₁) C->D Mutarotation E α-D-Ribopyranose (¹C₄ ↔ ⁴C₁) F β-D-Ribopyranose (¹C₄) E->F Mutarotation G α-D-Lyxopyranose (¹C₄) H β-D-Lyxopyranose (⁴C₁) G->H Mutarotation

Predominant anomers and chair conformations of D-pentopyranoses in solution.

Experimental Protocols

The structural characterization of pentoses relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the anomeric ratio and preferred conformation of pentopyranoses in solution.

Methodology:

  • Sample Preparation: A 10-20 mg sample of the pentose is dissolved in 0.5 mL of deuterium oxide (D₂O). A small amount of a reference standard, such as trimethylsilylpropanoic acid (TSP), is added for chemical shift referencing.

  • Data Acquisition:

    • ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to resolve the signals of the anomeric protons, which typically appear in the 4.5-5.5 ppm region.

    • The ratio of the α and β anomers is determined by integrating the respective anomeric proton signals.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are performed to assign all proton resonances within each anomeric spin system.

    • ¹³C NMR spectra, often acquired using heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence), provide information on the carbon skeleton.

  • Conformational Analysis:

    • The magnitudes of the three-bond proton-proton coupling constants (³JH,H), particularly ³JH1,H2, are used to determine the dihedral angles between adjacent protons and thus infer the ring conformation. For example, a large coupling constant (8-10 Hz) for ³JH1,H2 is indicative of a trans-diaxial relationship between H1 and H2, suggesting a particular chair conformation.

    • Nuclear Overhauser Effect (NOE) data from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide through-space distance constraints between protons, further aiding in the determination of the three-dimensional structure.

G A Pentose Sample B Dissolve in D₂O A->B C ¹H NMR Spectroscopy B->C D 2D NMR (COSY, TOCSY, HSQC) B->D E Anomeric Ratio Determination C->E F Signal Assignment D->F G ³J(H,H) Coupling Constant Analysis F->G H NOESY Spectroscopy F->H I Conformational Analysis G->I J 3D Structure Determination H->J I->J

Workflow for NMR-based conformational analysis of pentopyranoses.
Single-Crystal X-ray Crystallography

Objective: To determine the precise solid-state structure of a pentopyranose, including bond lengths, bond angles, and ring puckering parameters.

Methodology:

  • Crystallization: Single crystals of the pentose are grown from a suitable solvent, often by slow evaporation. For example, β-D-arabinose can be crystallized from ethanol.[7]

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data are processed to determine the unit cell dimensions and space group.

    • The initial phases of the structure factors are determined using direct methods or Patterson methods.

    • An initial electron density map is calculated, from which the positions of the atoms are determined.

    • The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.

  • Data Analysis:

    • Bond lengths, bond angles, and torsion angles are calculated from the final atomic coordinates.

    • The conformation of the pyranose ring is quantified using Cremer-Pople puckering parameters (Q, θ, and φ), which describe the deviation of the ring from a mean plane.

G A Single Crystal Growth B X-ray Diffraction A->B C Data Processing B->C D Structure Solution C->D E Structure Refinement D->E F Final Atomic Coordinates E->F G Bond Lengths & Angles F->G H Puckering Parameters F->H

Workflow for single-crystal X-ray diffraction analysis of pentopyranoses.

References

Comparative Kinetic Analysis of Enzymes in D-Arabinopyranose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the enzymatic breakdown of D-Arabinopyranose, featuring comparative kinetic data, experimental protocols, and pathway visualizations.

The metabolic pathway of this compound in microorganisms, particularly Escherichia coli, offers a fascinating case study in enzyme promiscuity and adaptation. Unlike the well-defined pathways for more common sugars, the catabolism of D-arabinose relies on the co-opting of enzymes from the L-fucose metabolic pathway. This guide provides a comparative overview of the kinetic properties of the key enzymes involved in this process, offering valuable data for researchers in metabolic engineering, enzyme evolution, and drug development.

This compound Catabolic Pathway

In Escherichia coli, the breakdown of this compound is initiated by a series of enzymatic reactions that convert it into intermediates of central metabolism. The pathway involves the following key enzymes, which are also part of the L-fucose operon[1]:

  • D-arabinose isomerase (L-fucose isomerase): This enzyme catalyzes the initial isomerization of this compound to D-ribulose.

  • D-ribulokinase (L-fuculokinase): D-ribulose is then phosphorylated to D-ribulose-1-phosphate by this kinase.

  • L-fuculose-1-phosphate aldolase: This aldolase cleaves D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP can then enter glycolysis.

This guide focuses on the kinetic parameters of these enzymes to provide a quantitative comparison of their efficiencies in processing this compound and its downstream products.

Comparative Kinetic Parameters

The following table summarizes the key kinetic parameters for the enzymes involved in this compound metabolism. It is important to note that for some of these enzymes, their primary substrate is not D-arabinose or its derivatives, and this is reflected in their kinetic constants.

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)ConditionsReference(s)
D-Arabinose IsomeraseEscherichia coli K-12D-Arabinose280---pH 7.5, 37°C[2]
D-Arabinose IsomeraseEscherichia coli B/rD-Arabinose170---pH 7.5, 37°C[2]
D-Arabinose IsomeraseEscherichia coli K-12L-Fucose45---pH 7.5, 37°C[2]
D-Arabinose IsomeraseEscherichia coli B/rL-Fucose42---pH 7.5, 37°C[2]
D-RibulokinaseEscherichia coliD-Ribulose0.39----[3]
L-RibulokinaseEscherichia coliL-Ribulose0.14----[3]
Ribokinase (Wild Type)Escherichia coliD-Arabinose100-0.040.4pH 8.0, 37°C[3]
Ribokinase (A98G mutant)Escherichia coliD-Arabinose65-0.69.2pH 8.0, 37°C[3]

Note: A '-' indicates that the value was not reported in the cited source. The Vmax and kcat values for D-arabinose isomerase were not explicitly provided in the primary source. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the components of the this compound metabolic pathway and the general workflow for kinetic analysis, the following diagrams are provided.

D_Arabinopyranose_Metabolism D_Arabinopyranose This compound D_Ribulose D-Ribulose D_Arabinopyranose->D_Ribulose D-Arabinose Isomerase (L-Fucose Isomerase) D_Ribulose_1P D-Ribulose-1-Phosphate D_Ribulose->D_Ribulose_1P D-Ribulokinase (L-Fuculokinase) DHAP Dihydroxyacetone Phosphate D_Ribulose_1P->DHAP L-Fuculose-1-Phosphate Aldolase Glycolaldehyde Glycolaldehyde D_Ribulose_1P->Glycolaldehyde L-Fuculose-1-Phosphate Aldolase Glycolysis Glycolysis DHAP->Glycolysis

This compound catabolic pathway in E. coli.

Enzyme_Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Purification/ Standardization Reaction_Setup Set up Reaction Mixtures (Enzyme, Substrate, Buffer) Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate Preparation (Varying Concentrations) Substrate_Prep->Reaction_Setup Buffer_Prep Buffer & Reagent Preparation Buffer_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Quenching Stop Reaction at Defined Time Points Incubation->Quenching Measurement Measure Product Formation or Substrate Depletion (e.g., Spectrophotometry) Quenching->Measurement Data_Plotting Plot Initial Velocity vs. Substrate Concentration Measurement->Data_Plotting Kinetic_Calculation Calculate Km and Vmax (e.g., Michaelis-Menten plot) Data_Plotting->Kinetic_Calculation

References

Inter-laboratory Comparison of D-Arabinopyranose Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of D-Arabinopyranose. While direct inter-laboratory proficiency testing data for this compound is not publicly available, this document compiles and compares validation data from various published studies on D-arabinose and related monosaccharides. This guide aims to assist researchers in selecting appropriate analytical techniques and understanding their performance characteristics.

Data Presentation

The following tables summarize the performance of different analytical methods for the analysis of arabinose, offering a baseline for what can be expected for this compound analysis.

Table 1: Performance Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Arabinose Analysis

Laboratory/StudyMethodMatrixLinearity (R²)Limit of Quantification (LOQ)Precision (RSD%)Accuracy/Recovery (%)Citation
D'Auria et al. (2020)SPME-GC-MSBeerNot Specified0.067–1.57 ng/g1.0–16.5%75.2–115.4%[1]
Schliemann et al. (2015)GC/MSHuman UrineNot Specified~10-40 ng/mL (LAM-equivalent)Not SpecifiedNot Specified[2][3]

Table 2: Performance Comparison of High-Performance Liquid Chromatography (HPLC) Methods for Arabinose Derivative Analysis

Laboratory/StudyMethodAnalyteMatrixLinearity (Range)Limit of Detection (LOD)Precision (RSD%)Accuracy (%)Citation
Lopes et al. (2025)HPLC-ELSDD-arabinoseBrewing MatricesQuadratic (R² = 0.9998)2.5–12.5 mg/L< 2% (repeatability), < 6% (intermediate)86-119%[1]
Al-Salami et al. (2010)HPLC-UVArabinoside-C (Ara-C)Not Specified325 ng/ml - 10 µg/ml20 ng/mlNot SpecifiedNot Specified[4][5]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for D-Arabinose Analysis in Human Urine[2][3]

This method quantifies D-arabinose as a surrogate for the mycobacterial biomarker lipoarabinomannan (LAM) in urine samples from tuberculosis patients.

  • Sample Preparation:

    • Urine samples are subjected to a purification process to isolate LAM.

    • The isolated LAM is then hydrolyzed to release its constituent monosaccharides, including D-arabinose.

  • Derivatization:

    • The hydrolyzed sample containing D-arabinose is derivatized to make it volatile for GC analysis.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph.

    • Separation of the analytes is achieved on a suitable capillary column.

    • The mass spectrometer is used for the detection and quantification of the D-arabinose derivative.

2. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for D-Arabinose in Brewing Matrices[1]

This method is designed for the analysis of fermentable and reducing sugars, including D-arabinose, in various stages of beer production.

  • Sample Preparation:

    • Samples from the brewing process (e.g., wort, beer) are collected.

    • Minimal sample preparation is required, often just filtration to remove particulate matter.

  • HPLC-ELSD Analysis:

    • The prepared sample is injected into an HPLC system.

    • Chromatographic separation is performed on a column suitable for carbohydrate analysis.

    • The eluting compounds are detected by an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-UV absorbing analytes like sugars.

Mandatory Visualization

Experimental Workflow for Monosaccharide Analysis

Caption: General workflow for monosaccharide analysis.

L-Arabinose Metabolism Pathway in Bacteria

G Figure 2: L-Arabinose Metabolism Pathway in E. coli cluster_0 Transport cluster_1 Metabolism cluster_2 Regulation AraE AraE (Transporter) L_Arabinose L-Arabinose AraE->L_Arabinose AraFGH AraFGH (ABC Transporter) AraFGH->L_Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose AraA L_Ribulose_5P L-Ribulose-5-Phosphate L_Ribulose->L_Ribulose_5P AraB D_Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->D_Xylulose_5P AraD PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP AraC AraC (Regulator) AraC->AraE + AraC->AraFGH + AraC->L_Arabinose +

Caption: Bacterial L-arabinose metabolism pathway.[6]

References

A Researcher's Guide to Assessing the Enantiomeric Purity of D-Arabinopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like D-Arabinopyranose is of paramount importance. The biological and pharmacological activity of a chiral compound is often exclusive to one enantiomer, while the other may be inactive or even elicit adverse effects. This guide provides a comprehensive comparison of key analytical techniques for assessing the enantiomeric purity of this compound, complete with experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The determination of enantiomeric excess (e.e.) for this compound can be effectively achieved through several instrumental methods. The choice of technique often depends on factors such as the required sensitivity, sample throughput, availability of instrumentation, and the specific goals of the analysis. The three primary methods evaluated here are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Polarimetry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary
ParameterChiral High-Performance Liquid Chromatography (HPLC)PolarimetryNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase leading to separation.Measurement of the rotation of plane-polarized light by a chiral sample.Differentiation of diastereomeric derivatives of enantiomers by chemical shift differences.
Sample Requirement Low (ng to µg range).[1][2]High (mg range).[1]Moderate (mg range).
Sensitivity High.Low.[3]Moderate.
Limit of Detection (LOD) Typically in the ng/mL to µg/mL range.[2][4]Dependent on specific rotation; generally less sensitive than chromatographic methods.[5]Signal-to-noise ratio dependent; generally in the µg/mL to mg/mL range.[6]
Limit of Quantification (LOQ) Typically in the ng/mL to µg/mL range.[2][4]Higher than HPLC and NMR.[1]Generally requires a signal-to-noise ratio of 10 or higher for reasonable accuracy.[6]
Analysis Time per Sample 15-30 minutes.< 5 minutes.5-15 minutes (plus derivatization time).
Accuracy High, especially with good resolution and calibration.Can be affected by temperature, solvent, and impurities.[3]High, based on direct integration of signals.
Equipment Cost High.Low to Moderate.Very High.
Primary Output Chromatogram showing separated enantiomer peaks.Optical rotation value (°).NMR spectrum with distinct signals for each diastereomer.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method provides direct separation of the D- and L-enantiomers of arabinose, allowing for accurate quantification of each. A one-step chiral HPLC method has been developed for the separation of anomers and enantiomers of several carbohydrates, including arabinose, using a Chiralpak AD-H column.[7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

  • Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

  • L-Arabinose standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of hexane, ethanol, and TFA in a ratio of (7:3):0.1 (v/v/v).[8] Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation: Prepare a standard solution of the L-Arabinose enantiomer in the mobile phase.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H

    • Mobile Phase: Hexane:Ethanol:TFA ((7:3):0.1, v/v)[8]

    • Flow Rate: 0.5 mL/min[8]

    • Column Temperature: 40 °C[8]

    • Detection: RI or low-wavelength UV detector

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks corresponding to D- and L-Arabinopyranose based on the retention time of the standard.

  • Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

    • e.e. (%) = [(AreaD - AreaL) / (AreaD + AreaL)] x 100

Experimental Workflow for Chiral HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (Hexane:Ethanol:TFA) D Inject Sample into HPLC System A->D B Prepare L-Arabinose Standard Solution B->D C Dissolve & Filter This compound Sample C->D E Separate Enantiomers on Chiralpak AD-H Column D->E F Detect Separated Enantiomers (RI/UV) E->F G Integrate Peak Areas of D- and L-Arabinopyranose F->G H Calculate Enantiomeric Excess (e.e.) G->H

Caption: Workflow for assessing this compound enantiomeric purity using Chiral HPLC.

Polarimetry

Polarimetry is a classical and straightforward method for determining enantiomeric purity. It relies on the principle that enantiomers rotate plane-polarized light to an equal but opposite extent. By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be calculated.

Instrumentation:

  • Polarimeter

Reagents:

  • Deionized water

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in deionized water to a known concentration (c), typically in g/mL.

  • Polarimeter Setup: Turn on the polarimeter and allow the light source to stabilize. Calibrate the instrument with a blank (deionized water).

  • Measurement: Fill the polarimeter cell of a known path length (l), typically 1 dm, with the sample solution, ensuring no air bubbles are present. Measure the observed optical rotation (αobs).

  • Calculation:

    • First, calculate the specific rotation [α]obs of the sample:

      • [α]obs = αobs / (c * l)

    • Then, calculate the enantiomeric excess (e.e.) using the known specific rotation of pure D-(-)-arabinose, which is approximately -104.5°.

    • e.e. (%) = ([α]obs / [α]pure) x 100

Logical Flow for Polarimetry Analysis

A Prepare Aqueous Solution of this compound C Measure Observed Optical Rotation (α_obs) A->C B Calibrate Polarimeter with Blank (Water) B->C D Calculate Specific Rotation ([α]_obs) C->D E Calculate Enantiomeric Excess (e.e.) D->E

Caption: Logical steps for determining enantiomeric excess via polarimetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method involves the conversion of the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers have distinct NMR spectra, allowing for their quantification. A new method with simple sample preparation in an NMR tube has been developed to distinguish enantiomers of monosaccharides by analyzing the 1H NMR spectra of their diastereomeric thiazolidine derivatives.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • This compound sample

  • L-cysteine methyl ester hydrochloride (chiral derivatizing agent)

  • Deuterated pyridine (Pyridine-d5)

Procedure:

  • Sample Preparation (in NMR tube):

    • Place a small amount of the this compound sample (typically 1-5 mg) into an NMR tube.

    • Add an excess of L-cysteine methyl ester hydrochloride.

    • Add approximately 0.5 mL of deuterated pyridine as the solvent.

    • Seal the tube and mix thoroughly until the solids dissolve. The reaction to form the thiazolidine derivatives proceeds in the NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum of the sample.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the distinct signals corresponding to the diastereomeric derivatives of D- and L-Arabinopyranose. The chemical shifts of the anomeric protons or other well-resolved protons are typically used.

    • Integrate the signals corresponding to each diastereomer.

  • Quantification:

    • Calculate the enantiomeric excess (e.e.) from the integral values of the signals for the D- and L-diastereomers:

      • e.e. (%) = [(IntegralD-derivative - IntegralL-derivative) / (IntegralD-derivative + IntegralL-derivative)] x 100

Signaling Pathway for NMR-based Enantiomeric Purity Assessment

cluster_reaction Diastereomer Formation cluster_analysis NMR Analysis & Quantification Arabinose D/L-Arabinopyranose (Enantiomers) Diastereomers Diastereomeric Thiazolidine Derivatives Arabinose->Diastereomers + CDA L-Cysteine Methyl Ester (Chiral Derivatizing Agent) CDA->Diastereomers NMR 1H NMR Spectroscopy Diastereomers->NMR Spectra Distinct NMR Signals for Each Diastereomer NMR->Spectra Quant Integration & e.e. Calculation Spectra->Quant

Caption: Conceptual pathway for NMR analysis of enantiomeric purity via derivatization.

Concluding Remarks

The assessment of the enantiomeric purity of this compound is a critical step in many research and development applications.

  • Chiral HPLC stands out as a highly sensitive and accurate method, providing direct separation and quantification of enantiomers. It is particularly well-suited for the analysis of complex mixtures and for detecting trace enantiomeric impurities.

  • Polarimetry offers a rapid, simple, and cost-effective means of determining enantiomeric excess, especially when high sample concentrations are available and the sample matrix is simple.

  • NMR Spectroscopy , through the formation of diastereomeric derivatives, provides a powerful and definitive method for both qualitative and quantitative analysis, with the added benefit of structural confirmation.

The selection of the most appropriate technique will be guided by the specific requirements of the analysis, including sensitivity needs, sample availability, and the instrumentation at hand. For rigorous quality control and in-depth research, a combination of these methods may be employed to provide orthogonal validation of enantiomeric purity.

References

Safety Operating Guide

Proper Disposal of D-Arabinopyranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of D-Arabinopyranose, a naturally occurring monosaccharide used in various scientific applications. While generally not classified as a hazardous substance, adherence to established protocols is essential to maintain a safe laboratory environment and comply with regulatory standards.[1][2]

Immediate Safety and Handling Considerations

Before proceeding with disposal, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). This compound is a white, crystalline powder that is soluble in water.[3] Although not highly reactive, it is incompatible with strong oxidizing agents.[3][4] When handling the solid form, minimize dust generation and accumulation.[3] In the event of a spill, avoid creating dust, sweep the material up, and place it in a suitable, closed container for disposal.[1][5]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity, form (solid or aqueous solution), and local regulations. It is the responsibility of the end-user to determine if the material is considered hazardous waste at the time of disposal.[6]

For Unused or Surplus this compound:

  • Consult a Professional Service: The recommended method for disposing of surplus or non-recyclable this compound is to contact a licensed professional waste disposal company.[1][5]

  • Original Container: Whenever possible, leave the chemical in its original container.

  • Proper Labeling: Ensure the container is clearly and accurately labeled.

  • Segregation: Do not mix this compound with other waste materials.

For Small Quantities of this compound Waste:

Disposal of small quantities of this compound waste generated during experimental procedures should be handled with caution. While some general guidelines for non-hazardous waste exist, it is crucial to adhere to the most conservative approach to ensure safety and compliance.

Form Recommended Disposal Method Contraindications
Solid Waste Place in a securely sealed, compatible container. Dispose of through your institution's chemical waste program.Do not dispose of in regular trash unless explicitly permitted by your institution's EHS and local regulations.
Aqueous Solutions While some guidelines permit drain disposal for small quantities of non-hazardous aqueous solutions with a neutral pH, several safety data sheets for D-Arabinose explicitly state "Do not let product enter drains." [1][4][5][7][8] Therefore, the most prudent course of action is to collect aqueous solutions in a designated waste container and dispose of them through your institution's chemical waste program.Do not dispose of down the drain without verifying permissibility with your local authorities and institution's EHS department.

Decision-Making Workflow for this compound Disposal

The following diagram outlines the logical steps for determining the appropriate disposal route for this compound.

start Start: this compound Disposal check_form Is the waste solid or an aqueous solution? start->check_form solid_waste Solid this compound Waste check_form->solid_waste Solid aqueous_waste Aqueous this compound Solution check_form->aqueous_waste Aqueous package_solid Package in a sealed, labeled, compatible container. solid_waste->package_solid collect_aqueous Collect in a designated, labeled waste container. aqueous_waste->collect_aqueous consult_ehs Consult Institutional EHS for disposal guidance. package_solid->consult_ehs collect_aqueous->consult_ehs ehs_pickup Arrange for chemical waste pickup by EHS or a licensed contractor. consult_ehs->ehs_pickup Standard Protocol check_local_regs Are there specific local regulations for sugar solution disposal? consult_ehs->check_local_regs Potential for Alternative Disposal end End: Proper Disposal Complete ehs_pickup->end check_local_regs->ehs_pickup No or Unknown drain_disposal Permitted Drain Disposal (If explicitly allowed by EHS & local regs) check_local_regs->drain_disposal Yes, and meets criteria drain_disposal->end

References

Essential Safety and Operational Guide for Handling D-Arabinopyranose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with D-Arabinopyranose. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal.

Personal Protective Equipment (PPE)

While this compound is generally considered non-hazardous, it may cause eye, skin, and respiratory tract irritation.[1][2] The toxicological properties of this material have not been fully investigated.[1] Therefore, it is prudent to handle it with caution, as with all laboratory chemicals.[3] The following table summarizes the recommended personal protective equipment.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Chemical safety goggles or eyeglassesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Protective gloves (e.g., nitrile)Gloves must be inspected before use.[4] Use proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]
Body Protection Laboratory coatA standard lab coat should be worn to prevent skin exposure.[1]
Respiratory Protection Not generally required, but use if dust is generatedA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] Provide appropriate exhaust ventilation at places where dust is formed.[4]
Handling and Storage Protocols

Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Procedure Detailed Steps
General Handling Use with adequate ventilation.[1] Minimize dust generation and accumulation.[1] Avoid contact with eyes, skin, and clothing.[1] Avoid ingestion and inhalation.[1] Wash hands thoroughly after handling.[3]
Storage Store in a cool, dry place in a tightly closed container.[1][5] Store away from incompatible materials such as strong oxidizing agents.[1][5]
Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Plan Procedural Steps
Spill Response 1. Use proper personal protective equipment as indicated in the PPE section.[1] 2. Vacuum or sweep up the material.[1] 3. Place the spilled material into a suitable, sealed disposal container.[1][3] 4. Avoid generating dusty conditions.[1] 5. Ensure the area is well-ventilated.[1] 6. Wash the spill site after material pickup is complete.[3]
Waste Disposal 1. Dispose of the unused product in a suitable, closed container.[4] 2. Offer surplus and non-recyclable solutions to a licensed disposal company.[4] 3. Do not let the product enter drains.[1][4] 4. Review and comply with all federal, state, and local regulations that may apply before proceeding with disposal.[3]
First Aid Measures
Exposure Route First Aid Procedure
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] If irritation develops, get medical aid.[1]
Skin Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical aid if irritation develops or persists.[1]
Ingestion Do not induce vomiting.[1] If irritation or symptoms occur, get medical aid.[1]
Inhalation Remove from exposure and move to fresh air immediately.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Get medical aid if a cough or other symptoms appear.[1]

Visual Workflow Guides

The following diagrams illustrate the standard operational and emergency procedures for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Handle this compound Weigh/Handle this compound Prepare Workspace->Weigh/Handle this compound Conduct Experiment Conduct Experiment Weigh/Handle this compound->Conduct Experiment Clean Workspace Clean Workspace Conduct Experiment->Clean Workspace Store this compound Store this compound Clean Workspace->Store this compound Doff PPE Doff PPE Store this compound->Doff PPE Spill_Response_Workflow Spill Occurs Spill Occurs Don Appropriate PPE Don Appropriate PPE Spill Occurs->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Sweep/Vacuum Powder Sweep/Vacuum Powder Contain Spill->Sweep/Vacuum Powder Place in Sealed Container Place in Sealed Container Sweep/Vacuum Powder->Place in Sealed Container Clean Spill Area Clean Spill Area Place in Sealed Container->Clean Spill Area Dispose of Waste Dispose of Waste Clean Spill Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Disposal_Plan Unused Product/Contaminated Materials Unused Product/Contaminated Materials Place in Closed Container Place in Closed Container Unused Product/Contaminated Materials->Place in Closed Container Label as Waste Label as Waste Place in Closed Container->Label as Waste Consult Local Regulations Consult Local Regulations Label as Waste->Consult Local Regulations Licensed Disposal Company Licensed Disposal Company Consult Local Regulations->Licensed Disposal Company

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.